molecular formula C5H6N2O B1195648 3-Hydroxypentanedinitrile CAS No. 13880-89-2

3-Hydroxypentanedinitrile

Cat. No.: B1195648
CAS No.: 13880-89-2
M. Wt: 110.11 g/mol
InChI Key: NMFITULDMUZCQD-UHFFFAOYSA-N
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Description

3-Hydroxypentanedinitrile (CAS 13880-89-2) is an organic compound with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol . Its structure features two nitrile groups and a hydroxyl group, classifying it as a hydroxynitrile or cyanohydrin derivative, a class of compounds historically significant for their role in extending carbon chains in organic synthesis . The molecule possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as (R) and (S) enantiomers, which is a critical consideration for research requiring stereochemical precision . This compound serves as a versatile building block and synthetic intermediate in organic and medicinal chemistry research. Its bifunctional nature allows it to be a precursor in the synthesis of more complex molecules, including pyridine derivatives such as pyridine-2,6-diamine . The nitrile groups can be transformed into other functional groups like carboxylic acids or amines, while the hydroxyl group offers another point for chemical reactivity, making it a valuable scaffold for constructing a wide array of target compounds . Research into related hydroxynitriles highlights the importance of enzymatic and biocatalytic methods for producing enantiomerically pure compounds, which are in high demand for pharmaceutical and agrochemical applications . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) prior to use and handle this chemical with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxypentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-1-5(8)2-4-7/h5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFITULDMUZCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326982
Record name 3-Hydroxypentanedinitrile
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Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-89-2
Record name 3-Hydroxypentanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13880-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypentanedinitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxypentanedinitrile (CAS 13880-89-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure, featuring both a hydroxyl group and two nitrile functionalities, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceutical intermediates and other specialty chemicals. This guide provides a comprehensive overview of the core properties, synthesis, and handling of this compound.

Chemical and Physical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource(s)
CAS Number 13880-89-2[1][2]
Molecular Formula C₅H₆N₂O[1][2]
Molecular Weight 110.11 g/mol [1][2]
Appearance Pale yellow oil/liquid[1]
Boiling Point 155-160 °C at 0.4 mmHg; 203 °C at 11 mmHg[1]
Density 1.14 g/cm³[1]
Refractive Index (n²³D) 1.4634[1]
Flash Point 203.5 °C[1]
pKa (predicted) 12.46 ± 0.20[1]
Solubility Soluble in polar organic solvents like ethyl acetate.[1]

Table 2: Safety and Handling Information

Hazard StatementPrecautionary Statement
H301: Toxic if swallowed.P264: Wash face, hands and any exposed skin thoroughly after handling.
H311: Toxic in contact with skin.P270: Do not eat, drink or smoke when using this product.
H331: Toxic if inhaled.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H315: Causes skin irritation.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
H319: Causes serious eye irritation.P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

Data compiled from various chemical supplier safety data sheets.

Spectral Data (Predicted)

Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1-4.3Multiplet1HCH-OH
~2.6-2.8Doublet of doublets4HCH₂-CN
Broad singlet1H-OH

Table 4: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~117-119-CN
~60-65CH-OH
~25-30CH₂-CN

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3600-3200 (broad)O-HStretching
2950-2850C-HStretching
2260-2240C≡NStretching
1450-1375C-HBending
1150-1050C-OStretching

Table 6: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
110[M]⁺ (Molecular Ion)
93[M-OH]⁺
82[M-H₂O-H]⁺
69[M-CH₂CN]⁺
41[CH₂CN]⁺

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from epichlorohydrin, adapted from a procedure published in Organic Syntheses.[1]

4.1. Materials and Equipment

  • 2-L three-necked flask

  • Mechanical stirrer

  • Alcohol thermometer

  • Cooling bath (ice/water)

  • Epichlorohydrin (1.10 moles, 102 g)

  • Potassium cyanide (2.20 moles, 143 g) - EXTREME CAUTION: HIGHLY TOXIC

  • Magnesium sulfate heptahydrate (2.00 moles, 493 g)

  • Tap water (700 mL)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Claisen flask for distillation

  • Vacuum distillation setup

4.2. Procedure

  • Preparation of the Cyanide Solution: In the 2-L three-necked flask, a mixture of magnesium sulfate heptahydrate (493 g) and tap water (700 mL) is stirred for 5 minutes. The solution is filtered and then cooled to 10°C in an ice bath with mechanical stirring. Potassium cyanide (143 g) is added in one portion. (Caution! Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.) The mixture is stirred for 45 minutes at 8-12°C.[1]

  • Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, epichlorohydrin (102 g) is added dropwise with stirring over a period of 1 hour. The reaction is exothermic and the temperature should not be allowed to rise above 30°C to prevent the reaction from becoming uncontrollable.[1]

  • Reaction Completion: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 24 hours. The reaction mixture will appear as a dark red-brown solution.[1]

  • Work-up and Extraction: The reaction mixture is continuously extracted with ethyl acetate (1 L) for 48 hours. The ethyl acetate extract is then dried over anhydrous magnesium sulfate for 18 hours. This extended drying time is necessary to precipitate any traces of basic salts.[1]

  • Purification: The drying agent is removed by filtration, and the ethyl acetate is removed from the filtrate by concentration under reduced pressure. The remaining dark-brown oil (approximately 90 g) is then purified by vacuum distillation using a Claisen flask. The distillation should be performed rapidly to minimize decomposition. A forerun containing byproducts is collected at 90-115°C (0.4 mmHg). The desired product, this compound, is collected at 155-160°C (0.4 mmHg). The yield is typically 65-75 g (54-62%).[1]

Visualizations

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents MgSO4·7H2O + H2O kcn KCN Solution (8-12°C) reagents->kcn Stir 45 min reaction_mixture Reaction Mixture epichlorohydrin Epichlorohydrin epichlorohydrin->reaction_mixture Add dropwise (1 hr) < 30°C completion Dark Red-Brown Solution reaction_mixture->completion Stir 24 hr at room temp. extraction Continuous Extraction (Ethyl Acetate, 48 hr) completion->extraction drying Drying (Anhydrous MgSO4, 18 hr) extraction->drying concentration Concentration (Reduced Pressure) drying->concentration distillation Vacuum Distillation (155-160°C, 0.4 mmHg) concentration->distillation product This compound (54-62% Yield) distillation->product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. Its bifunctional nature allows for a wide range of chemical transformations. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines. The hydroxyl group can be involved in esterification, etherification, or oxidation reactions.

A notable application is in the synthesis of statin side-chains. For instance, it is a precursor to (R)-ethyl 4-cyano-3-hydroxybutyric acid, a key intermediate in the synthesis of the cholesterol-lowering drug, atorvastatin.

Conclusion

This compound (CAS 13880-89-2) is a versatile chemical intermediate with significant potential in synthetic chemistry. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and safety considerations. While experimental spectral data is not widely available, the provided information, including predicted spectral characteristics, serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Proper handling and adherence to safety protocols are paramount when working with this compound and its precursors.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxypentanedinitrile from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-hydroxypentanedinitrile, a valuable intermediate in the preparation of various chemical compounds, from the readily available starting material, epichlorohydrin. The synthesis proceeds through a well-established two-step process, which is detailed herein with experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.

Reaction Overview

The conventional synthesis of this compound from epichlorohydrin involves a two-step reaction sequence.[1][2] First, epichlorohydrin is treated with an inorganic cyanide, such as potassium cyanide, in an aqueous solution. This initial reaction opens the epoxide ring to form the intermediate, 4-chloro-3-hydroxy-butanenitrile.[1][2] In the second step, this intermediate reacts further with the cyanide to yield the final product, this compound.[2]

Reaction Pathway

The chemical transformation from epichlorohydrin to this compound can be visualized as follows:

G Epichlorohydrin Epichlorohydrin KCN1 + KCN Epichlorohydrin->KCN1 Intermediate 4-chloro-3-hydroxy-butanenitrile KCN2 + KCN Intermediate->KCN2 FinalProduct This compound KCN1->Intermediate KCN2->FinalProduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound based on established procedures.[2]

Materials:

  • Potassium cyanide (Caution: Highly Toxic)

  • Epichlorohydrin

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Tap water

Equipment:

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Alcohol thermometer

  • Cooling bath

  • Apparatus for continuous liquid-liquid extraction

  • Claisen flask for distillation

Procedure:

  • Preparation of Cyanide Solution: In a 2-liter three-necked flask equipped with a mechanical stirrer and an alcohol thermometer, dissolve 143 g (2.20 moles) of potassium cyanide in 750 ml of tap water. Stir for 5 minutes and then filter the solution.

  • Initial Reaction: Cool the cyanide solution to 10°C in a cooling bath. While stirring, add 102 g (1.10 moles) of epichlorohydrin dropwise over a period of 1 hour, maintaining the temperature between 8–12°C.

  • Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for an additional 24 hours. The reaction mixture will turn a dark red-brown color.

  • Extraction: Continuously extract the reaction mixture with 1 liter of ethyl acetate for 48 hours.

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous magnesium sulfate for 18 hours. Filter the solution and concentrate the filtrate under reduced pressure on a steam bath.

  • Purification by Distillation: Distill the residual dark-brown oil (approximately 90 g) from a Claisen flask. The distillation should be performed rapidly to minimize decomposition.

    • Collect a forerun of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile at 90–115°C (0.4 mm).

    • Collect the desired product, this compound, at 155–160°C (0.4 mm).

Quantitative Data

The following table summarizes the key quantitative data associated with this synthesis.

ParameterValueReference
Moles of Potassium Cyanide2.20 moles[2]
Moles of Epichlorohydrin1.10 moles[2]
Reaction Temperature8–12°C (initial), then room temp.[2]
Reaction Time1 hour (addition) + 24 hours[2]
Extraction Time48 hours[2]
Boiling Point of Product155–160°C (at 0.4 mm)[2]
Yield65–75 g[2]

Experimental Workflow

The logical flow of the experimental procedure can be represented by the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_cyanide Prepare KCN Solution cool_solution Cool to 10°C prep_cyanide->cool_solution add_epichlorohydrin Add Epichlorohydrin (1 hr) cool_solution->add_epichlorohydrin stir_24h Stir at Room Temp (24 hr) add_epichlorohydrin->stir_24h extract Continuous Extraction (48 hr) stir_24h->extract dry Dry with MgSO4 extract->dry concentrate Concentrate dry->concentrate distill Rapid Distillation concentrate->distill

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from epichlorohydrin is a robust and well-documented procedure. By following the detailed experimental protocol and understanding the reaction pathway, researchers can reliably produce this important chemical intermediate for a variety of applications in drug development and materials science. Careful control of reaction temperature and rapid purification are crucial for achieving a good yield of the final product.

References

A Technical Guide to the Synthesis of 3-Hydroxyglutaronitrile via Allyl Cyanide Epoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-hydroxyglutaronitrile, a valuable intermediate in chemical synthesis, through the epoxidation of allyl cyanide followed by the ring-opening of the resulting epoxide. This document provides a comprehensive overview of the experimental protocols, quantitative data, and reaction pathways involved in this synthetic route.

Introduction

3-Hydroxyglutaronitrile (3-HGN) is a precursor for a variety of commercially significant compounds, including pharmaceutically active ingredients and monomers for high-strength fibers.[1] While traditionally synthesized from epichlorohydrin, an alternative pathway commencing with allyl cyanide offers a high-yield and productive process.[2][3] This method involves two primary stages: the epoxidation of allyl cyanide to form allyl cyanide epoxide (also known as oxiraneacetonitrile or 3,4-epoxybutyronitrile), and the subsequent nucleophilic ring-opening of this epoxide with a cyanide source to yield 3-hydroxyglutaronitrile.[1][3]

Overall Reaction Pathway

The synthesis of 3-hydroxyglutaronitrile from allyl cyanide proceeds through a two-step process. The first step is the epoxidation of the alkene group in allyl cyanide to form an epoxide ring. The second step involves the ring-opening of this epoxide by a cyanide ion, which attacks one of the carbon atoms of the epoxide ring, leading to the formation of 3-hydroxyglutaronitrile.

Reaction_Pathway AllylCyanide Allyl Cyanide Epoxide Allyl Cyanide Epoxide AllylCyanide->Epoxide Epoxidation (e.g., mCPBA) HGN 3-Hydroxyglutaronitrile Epoxide->HGN Ring-opening (CN-, H2O)

Overall reaction scheme for the synthesis of 3-hydroxyglutaronitrile.

Experimental Protocols

Step 1: Synthesis of Allyl Cyanide Epoxide

The epoxidation of allyl cyanide is a key step in this synthetic route. A common method involves the use of meta-chloroperbenzoic acid (mCPBA) as the oxidizing agent in a suitable solvent like dichloromethane.[1][2][3]

Protocol:

  • Dissolve allyl cyanide (1 equivalent) in dichloromethane.[1][2][3]

  • Add m-chloroperbenzoic acid (mCPBA) portion-wise to the solution while stirring. The addition can be spread over several days to control the reaction.[1][2][3] For example, one patent describes adding 5.00 g of 77% mCPBA to a solution of 6.0 mL of allyl cyanide in 100.0 mL of dichloromethane, with the process repeated daily for seven days for a total of 35 g of mCPBA.[1][2][3]

  • Stir the reaction mixture overnight after each addition.[1][2][3]

  • After the final addition and overnight stirring, quench the excess mCPBA by adding a saturated aqueous solution of sodium hydrosulfite (NaHSO3).[1][2]

  • Dilute the mixture with water and separate the organic and aqueous layers.[1][2][3]

  • Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove m-chlorobenzoic acid (mCBA).[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[2]

  • Filter the solution and concentrate it under reduced pressure to obtain the allyl cyanide epoxide product.[2][3]

Step 2: Synthesis of 3-Hydroxyglutaronitrile

The final step is the ring-opening of the allyl cyanide epoxide with a cyanide source in a basic aqueous solution.[2][3]

Protocol:

  • Prepare a cooled (0 °C) aqueous solution of a cyanide source, such as sodium cyanide (NaCN).[2] A suitable concentration involves using about 1 to 1.5 moles of the cyanide source per mole of allyl cyanide epoxide.[1]

  • Adjust the pH of the cyanide solution to a range of about 8 to 10 using an acid, such as concentrated sulfuric acid.[1][2]

  • Add the allyl cyanide epoxide dropwise to the basic cyanide solution. The epoxide can be added as a solution in water.[2]

  • Allow the reaction mixture to warm to room temperature.[2]

  • The reaction is typically complete within 4 to 10 hours.[2][3]

  • Upon completion, the reaction mixture is allowed to separate into organic and aqueous layers for product isolation.[2]

Quantitative Data

The following tables summarize the quantitative data reported in the literature for the synthesis of 3-hydroxyglutaronitrile via allyl cyanide epoxide.

Table 1: Reaction Conditions and Yields for the Synthesis of Allyl Cyanide Epoxide

ParameterValueReference
Starting MaterialAllyl Cyanide[1][2][3]
Reagentm-chloroperbenzoic acid (mCPBA)[1][2][3]
SolventDichloromethane[1][2][3]
Reaction Time7 days (stepwise addition)[1][2][3]
Yield79.4%[3]

Table 2: Reaction Conditions and Yields for the Synthesis of 3-Hydroxyglutaronitrile from Allyl Cyanide Epoxide

ParameterValueReference
Starting MaterialAllyl Cyanide Epoxide[1][2][3]
ReagentSodium Cyanide (NaCN)[2]
SolventWater[2]
pH~8 to 10[1][2]
Temperature0 °C to room temperature[2][3]
Reaction Time>90% completion within 4 hours[2][3]
Product Ratio3-HGN to allyl alcohol ~60:1[2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 3-hydroxyglutaronitrile from allyl cyanide.

Experimental_Workflow cluster_epoxidation Step 1: Epoxidation cluster_ring_opening Step 2: Ring-Opening start_epoxidation Dissolve Allyl Cyanide in Dichloromethane add_mcpba Add mCPBA (portion-wise) start_epoxidation->add_mcpba react_epoxidation Stir Overnight add_mcpba->react_epoxidation quench Quench with NaHSO3 react_epoxidation->quench wash Wash with NaHCO3 quench->wash dry Dry Organic Layer wash->dry isolate_epoxide Isolate Allyl Cyanide Epoxide dry->isolate_epoxide start_ring_opening Prepare Basic Cyanide Solution (pH 8-10) isolate_epoxide->start_ring_opening Proceed to next step add_epoxide Add Allyl Cyanide Epoxide start_ring_opening->add_epoxide react_ring_opening Stir for 4-10 hours add_epoxide->react_ring_opening isolate_hgn Isolate 3-Hydroxyglutaronitrile react_ring_opening->isolate_hgn

General experimental workflow for the two-step synthesis.

Alternative Synthesis from Epichlorohydrin

It is noteworthy that 3-hydroxyglutaronitrile can also be synthesized from epichlorohydrin and a cyanide source.[4] This method, while starting from a different material, also involves an epoxide ring-opening by a cyanide ion as a key step.

Protocol Summary from Epichlorohydrin:

  • A solution of sodium bisulfite in water is prepared and cooled.[4]

  • Potassium cyanide is added to the solution.[4]

  • Epichlorohydrin is added dropwise while maintaining a low temperature (8-12 °C).[4]

  • The mixture is stirred for an extended period (e.g., 24 hours) at room temperature.[4]

  • The product is extracted with an organic solvent (e.g., ethyl acetate) and purified by distillation.[4]

This alternative route has been reported to yield 65-75 g of 3-hydroxyglutaronitrile from 102 g of epichlorohydrin.[4]

Conclusion

The synthesis of 3-hydroxyglutaronitrile via the epoxidation of allyl cyanide and subsequent ring-opening of the epoxide presents a viable and high-yield pathway for the production of this important chemical intermediate. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to replicate and potentially optimize this process. Careful control of reaction conditions, particularly pH and temperature, is crucial for achieving high yields and minimizing side products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in chemical synthesis. Its structure, featuring both a hydroxyl group and two nitrile functionalities, makes it a versatile precursor for a variety of valuable molecules, including pharmaceutical intermediates and specialty polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification.

Physical Properties

This compound is a colorless to pale yellow, viscous liquid under standard conditions. A summary of its key physical properties is presented in the table below. It is important to note that the melting point is not well-defined in the literature, suggesting that it may have a very low melting point or exist as a glass.

PropertyValueSource(s)
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.116 g/mol [1]
CAS Number 13880-89-2[1]
Boiling Point 154-156 °C at 0.2 mmHg; 203 °C at 11 mmHg[1][2]
Density 1.14 g/cm³[1]
Refractive Index (n²³D) 1.4632 - 1.466[1][2]
Flash Point 203.5 °C[1]
Solubility Soluble in water and ethyl acetate.[2][3]
Appearance Colorless to pale yellow, viscous oil.[2]

Chemical Properties

The chemical reactivity of this compound is dictated by the presence of its hydroxyl and nitrile functional groups.

3.1. Reactivity of the Hydroxyl Group

The secondary hydroxyl group can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation.

3.2. Reactivity of the Nitrile Groups

The two nitrile groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions. The presence of two nitrile groups allows for the formation of five-membered heterocyclic rings. For instance, treatment of 3-hydroxyglutaronitrile with hydrogen bromide at 0°C leads to the formation of 2-amino-6-bromopyridine in a 70% yield[2].

3.3. Stability and Storage

This compound is sensitive to heat and can decompose upon rapid distillation[2]. For long-term storage, it is recommended to keep the compound under refrigeration (0-10°C)[1].

3.4. Use in Asymmetric Synthesis

The prochiral nature of 3-hydroxyglutaronitrile makes it a valuable substrate in asymmetric synthesis. Notably, it can undergo enantioselective desymmetrization catalyzed by nitrilase enzymes to produce chiral intermediates for the synthesis of statins, a class of cholesterol-lowering drugs[4][5].

Experimental Protocols

4.1. Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin

This protocol is adapted from a well-established procedure in Organic Syntheses[2].

4.1.1. Materials and Equipment

  • Epichlorohydrin

  • Potassium cyanide (KCN)

  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • 2-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Continuous liquid-liquid extractor

  • Distillation apparatus (Claisen flask, Vigreux column)

  • Vacuum pump

4.1.2. Procedure

  • Preparation of the Cyanide Solution: In a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 493 g (2.00 moles) of magnesium sulfate heptahydrate in 700 mL of water. Cool the solution to 10°C in a cooling bath. Carefully add 143 g (2.20 moles) of potassium cyanide to the cooled solution. Stir the mixture for 45 minutes at 8-12°C.

  • Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, add 102 g (1.10 moles) of epichlorohydrin dropwise over a period of 1 hour with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 24 hours. The mixture will turn a dark red-brown color.

  • Extraction: Transfer the reaction mixture to a continuous liquid-liquid extractor and extract with 1 L of ethyl acetate for 48 hours.

  • Drying and Concentration: Dry the ethyl acetate extract over anhydrous magnesium sulfate for 18 hours. Filter the drying agent and concentrate the filtrate under reduced pressure on a steam bath.

  • Purification by Distillation: The crude product, a dark-brown oil (approximately 90 g), is purified by vacuum distillation. To minimize decomposition, the distillation should be performed rapidly[2].

    • Collect the forerun, consisting of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile, at 90–115°C (0.4 mmHg).

    • Collect the 3-hydroxyglutaronitrile fraction at 155–160°C (0.4 mmHg). The yield is typically 65–75 g (54–62%)[2].

    • For higher purity, the product can be redistilled through a 15-cm Vigreux column, collecting the fraction boiling at 154–156°C (0.2 mmHg)[2].

Spectral Data

Extensive searches of publicly available chemical databases did not yield experimental 1H-NMR, 13C-NMR, FT-IR, or Mass Spectrum data for 3-hydroxyglutaronitrile. Researchers are advised to acquire this data on their own synthesized and purified material for definitive characterization.

Expected Spectroscopic Features:

  • ¹H-NMR: Signals corresponding to the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the nitrile groups, and the hydroxyl proton.

  • ¹³C-NMR: Resonances for the carbon of the nitrile groups, the carbon bearing the hydroxyl group, and the methylene carbons.

  • FT-IR: A broad absorption band for the O-H stretch of the alcohol, and a sharp, strong absorption for the C≡N stretch of the nitrile groups.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of 3-hydroxyglutaronitrile.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Prepare KCN/MgSO4 Solution B Add Epichlorohydrin (8-12°C) A->B C Stir at RT (24h) B->C D Continuous Extraction (Ethyl Acetate) C->D Reaction Mixture E Dry & Concentrate D->E F Vacuum Distillation E->F G Pure 3-Hydroxyglutaronitrile F->G

Caption: Workflow for the synthesis and purification of 3-hydroxyglutaronitrile.

Conclusion

This compound is a valuable and versatile chemical intermediate. This guide has provided a detailed overview of its physical and chemical properties, a robust experimental protocol for its synthesis, and a logical workflow for its production. The bifunctional nature of this molecule will continue to make it a target for chemists and drug development professionals in the creation of novel and complex molecular architectures.

References

3-Hydroxypentanedinitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 3-Hydroxypentanedinitrile. The information is intended to support research, development, and drug discovery activities.

Molecular Structure and Chemical Formula

This compound, also known by its systematic IUPAC name this compound, is an organic compound featuring a five-carbon backbone with two nitrile functional groups and a hydroxyl group. Its chemical structure and key identifiers are detailed below.

Chemical Structure:

Molecular Formula: C₅H₆N₂O[1][2]

Synonyms:

  • 3-Hydroxyglutaronitrile[1]

  • 1,3-Dicyano-2-propanol[2]

  • Pentanedinitrile, 3-hydroxy-

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13880-89-2[1]
Molecular Weight 110.116 g/mol [1]
Appearance Colorless to amber clear liquid
Boiling Point 203 °C at 11 mmHg[1]
Density 1.14 g/cm³[1]
Refractive Index (n²³D) 1.466[1]
Flash Point 203.5 °C[1]
Vapor Pressure 1.53E-08 mmHg at 25 °C[1]
LogP 0.17466[1]
Topological Polar Surface Area 67.81 Ų[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeatureExpected Chemical Shift / Wavenumber
¹H NMR -CH(OH)-~4.0 ppm (multiplet)
-CH₂CN~2.7 ppm (doublet of doublets)
-OHBroad singlet, variable (2-5 ppm)
¹³C NMR -CN117-120 ppm
-CH(OH)-60-70 ppm
-CH₂CN20-30 ppm
IR Spectroscopy O-H stretch3200-3600 cm⁻¹ (broad)
C-H stretch2850-3000 cm⁻¹
C≡N stretch2240-2260 cm⁻¹ (sharp, medium-strong)
C-O stretch1000-1250 cm⁻¹
Mass Spectrometry Molecular Ion (M+)m/z = 110
Key FragmentsLoss of H₂O (m/z = 92), Loss of CN (m/z = 84), Loss of CH₂CN (m/z = 70)

Experimental Protocols

Synthesis of 3-Hydroxyglutaronitrile

A well-established method for the synthesis of 3-hydroxyglutaronitrile is documented in Organic Syntheses.[3] The procedure involves the reaction of epichlorohydrin with potassium cyanide.

Reaction Scheme:

Epichlorohydrin + 2 KCN → 3-Hydroxyglutaronitrile + KCl + K⁺

Detailed Methodology:

  • Preparation of Reagents: A solution of potassium cyanide (KCN) is prepared in water.

  • Reaction Setup: The KCN solution is placed in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the stirred KCN solution while maintaining the temperature between 5-10 °C.

  • Reaction: The mixture is stirred for several hours at a controlled temperature.

  • Work-up: The reaction mixture is extracted with an organic solvent, such as ethyl acetate.

  • Purification: The organic extracts are dried and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

A patent also describes a process for preparing 3-hydroxyglutaronitrile from allyl cyanide epoxide.[3]

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis with applications in the production of:

  • Pharmaceuticals: It serves as a precursor for various pharmaceutically active compounds. A notable application is in the synthesis of a key intermediate for Atorvastatin (Lipitor) through a nitrilase-catalyzed desymmetrization.

  • Monomers: It can be used in the synthesis of monomers for the production of high-strength fibers.[3]

  • Hair Coloring Agents: It is a precursor for diamines used in hair coloring formulations.[3]

  • Heterocyclic Compounds: It can be converted to other useful chemical entities, such as 2-amino-6-bromopyridine.

Mandatory Visualizations

Synthesis Workflow of 3-Hydroxyglutaronitrile

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Epichlorohydrin Epichlorohydrin Reaction Reaction in H₂O (5-10 °C) Epichlorohydrin->Reaction KCN Potassium Cyanide KCN->Reaction Extraction Extraction (Ethyl Acetate) Reaction->Extraction Work-up Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Purification Product 3-Hydroxyglutaronitrile Distillation->Product

Caption: Synthesis workflow for 3-Hydroxyglutaronitrile.

Biocatalytic Conversion to Statin Intermediate

Biocatalytic_Conversion cluster_starting_material Starting Material cluster_biocatalysis Biocatalytic Process cluster_product Product HGN 3-Hydroxyglutaronitrile Nitrilase Nitrilase Enzyme HGN->Nitrilase Desymmetrization StatinIntermediate Ethyl (R)-4-cyano-3-hydroxybutyrate Nitrilase->StatinIntermediate

Caption: Biocatalytic conversion to a statin intermediate.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.

  • Precautionary Measures: Avoid breathing fumes, mist, or vapors. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection. In case of exposure, seek immediate medical attention. Store in a well-ventilated place and keep the container tightly closed.

Dispose of contents and container to an approved waste disposal plant.

References

An In-Depth Technical Guide to 3-Hydroxypentanenitrile and 3-Hydroxypentanedinitrile: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of two related nitrile-containing compounds: 3-hydroxypentanenitrile and 3-hydroxypentanedinitrile. Due to the similarity in their names, these compounds can be easily confused, yet they possess distinct chemical structures and applications. This document will address both molecules, offering a detailed analysis of their chemical properties, synthesis methodologies, and, most importantly, their roles as key intermediates in the development of pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of chiral building blocks.

Section 1: 3-Hydroxypentanenitrile

3-Hydroxypentanenitrile is a chiral molecule that serves as a valuable building block in organic synthesis, particularly for the preparation of bioactive compounds. Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a variety of chemical modifications.

Chemical Properties and Data

The chemical and physical properties of 3-hydroxypentanenitrile are summarized in the table below. The existence of a chiral center at the C3 position gives rise to two enantiomers, (R)- and (S)-3-hydroxypentanenitrile, each with distinct applications.

PropertyValueReference
IUPAC Name 3-hydroxypentanenitrile[1]
Synonyms 3-hydroxyvaleronitrile[1]
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
CAS Number 13635-05-7 (for the racemate)[1]
(R)-enantiomer CAS 198561-27-2[2]
(S)-enantiomer CAS 199177-61-2[3]
Synthesis of Enantiomerically Pure (R)-3-Hydroxypentanenitrile

The synthesis of enantiomerically pure forms of 3-hydroxypentanenitrile is crucial for its use in pharmaceuticals, where stereochemistry dictates biological activity. A highly efficient chemo-enzymatic method has been developed for the production of (R)-3-hydroxypentanenitrile with high enantiomeric excess.[4][5]

Experimental Protocol: Chemo-enzymatic synthesis of (R)-3-hydroxypentanenitrile [4]

  • Enzymatic Reduction of 3-Oxopentanenitrile:

    • An initial enantioselective enzymatic reduction of 3-oxopentanenitrile is performed using a reductase enzyme (e.g., Reductase S1).

    • This step yields (R)-3-hydroxypentanenitrile with an enantiomeric excess (ee) of approximately 81.5%.

  • Esterification:

    • The resulting (R)-3-hydroxypentanenitrile (119.7 g) is mixed with pyridine (114.6 g), N,N-dimethyl-4-aminopyridine (150 mg), and tert-butyl methyl ether (300 mL) and cooled to 0°C.

    • n-Butyryl chloride (167.2 g) is added to the solution, and the mixture is stirred overnight at room temperature.

    • The reaction mixture is then extracted with ethyl acetate. The organic layer is collected, dried with anhydrous Na₂SO₄, and the solvent is removed under vacuum to give crude (R)-1-(cyanomethyl) propyl n-butyrate.

  • Lipase-Catalyzed Enantioselective Hydrolysis:

    • The crude (R)-1-(cyanomethyl) propyl n-butyrate is added to a 0.5 M potassium phosphate buffer (pH 7.0) containing Lipase PS (from Pseudomonas cepacia).

    • The mixture is stirred at 30°C for approximately 29 hours.

    • The remaining ester is removed by extraction with n-hexane.

    • The pH of the aqueous phase is adjusted to 8.5 with aqueous NaOH, and the desired (R)-3-hydroxypentanenitrile is extracted with ethyl acetate.

    • This two-step enzymatic process yields (R)-3-hydroxypentanenitrile with an enantiomeric excess of over 99%.

Chemo_enzymatic_synthesis cluster_step1 Step 1: Enzymatic Reduction cluster_step2 Step 2: Esterification cluster_step3 Step 3: Enantioselective Hydrolysis 3-Oxopentanenitrile 3-Oxopentanenitrile Reductase_S1 Reductase_S1 3-Oxopentanenitrile->Reductase_S1 NAD(P)H R-3-HPN_81_5_ee (R)-3-Hydroxypentanenitrile (81.5% ee) Reductase_S1->R-3-HPN_81_5_ee Esterification Esterification R-3-HPN_81_5_ee->Esterification Butyryl_Chloride Butyryl_Chloride Butyryl_Chloride->Esterification R-Ester (R)-1-(cyanomethyl) propyl n-butyrate Esterification->R-Ester Lipase_PS Lipase_PS R-Ester->Lipase_PS H₂O R-3-HPN_99_ee (R)-3-Hydroxypentanenitrile (>99% ee) Lipase_PS->R-3-HPN_99_ee

Chemo-enzymatic synthesis of (R)-3-hydroxypentanenitrile.
Applications in Drug Development

(R)-3-Hydroxypentanenitrile is a crucial intermediate in the synthesis of potent immunosuppressive agents, specifically inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH).[4][6] IMPDH is a key enzyme in the de novo synthesis of guanine nucleotides, and its inhibition is a therapeutic target for immunosuppression in organ transplantation and for the treatment of autoimmune diseases.

Additionally, 3-hydroxypentanenitrile is generally employed in the synthesis of beta-blockers and other bioactive molecules.[7] The versatility of its hydroxyl and nitrile functional groups allows for its incorporation into a wide range of complex molecular architectures.[6]

Section 2: this compound (3-Hydroxyglutaronitrile)

This compound, more commonly known as 3-hydroxyglutaronitrile, is a prochiral dinitrile that serves as a precursor to valuable chiral building blocks for the pharmaceutical industry.

Chemical Properties and Data
PropertyValue
IUPAC Name This compound
Synonyms 3-Hydroxyglutaronitrile, 1,3-Dicyano-2-propanol
Molecular Formula C₅H₆N₂O
Molecular Weight 110.11 g/mol
Synthesis of this compound

A scalable synthesis of this compound starts from the readily available and low-cost starting material, epichlorohydrin.[8][9]

Experimental Protocol: Synthesis of this compound from Epichlorohydrin [8]

  • Reaction Setup: A solution of sodium cyanide in water is prepared and cooled.

  • Reaction with Epichlorohydrin: Epichlorohydrin is added to the cyanide solution. The reaction proceeds through the formation of 4-chloro-3-hydroxybutyronitrile as an intermediate.

  • Second Cyanide Displacement: A second equivalent of cyanide displaces the chloride to form this compound.

  • Workup and Purification: The reaction mixture is typically worked up by extraction with an organic solvent (e.g., methyl ethyl ketone) followed by purification, for instance, by distillation under reduced pressure.

Synthesis_of_3_HGN Epichlorohydrin Epichlorohydrin Intermediate 4-Chloro-3-hydroxybutyronitrile Epichlorohydrin->Intermediate Ring opening & displacement Cyanide1 NaCN (1 eq) 3-HGN 3-Hydroxyglutaronitrile Intermediate->3-HGN Nucleophilic substitution Cyanide2 NaCN (1 eq)

Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin.
Applications in Drug Development: Synthesis of Atorvastatin Intermediate

3-Hydroxyglutaronitrile is a key precursor in the synthesis of a chiral side-chain used in the production of Atorvastatin (Lipitor®), a widely prescribed drug for lowering cholesterol.[8][9][10] The synthesis involves an enzymatic desymmetrization of the prochiral 3-hydroxyglutaronitrile.

Experimental Protocol: Nitrilase-Catalyzed Desymmetrization of 3-Hydroxyglutaronitrile [8][9]

  • Enzyme Preparation: A solution of a nitrilase enzyme (e.g., from Acidovorax facilis) in a phosphate buffer (pH 7.5) is prepared.

  • Substrate Addition: 3-Hydroxyglutaronitrile is added to the enzyme solution at a high concentration (e.g., 3 M or 330 g/L).

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 27°C) for approximately 16 hours.

  • Conversion and Product: The nitrilase selectively hydrolyzes one of the two nitrile groups to a carboxylic acid, yielding (R)-4-cyano-3-hydroxybutyric acid with high conversion (100%) and high enantiomeric excess (99% ee).

  • Esterification: The resulting (R)-4-cyano-3-hydroxybutyric acid is then esterified (e.g., with ethanol and a sulfuric acid catalyst) to produce ethyl (R)-4-cyano-3-hydroxybutyrate, a key chiral intermediate for the Atorvastatin side-chain.[8][11]

Atorvastatin_Intermediate_Synthesis 3-HGN 3-Hydroxyglutaronitrile Nitrilase Nitrilase 3-HGN->Nitrilase Enzymatic Desymmetrization R-acid (R)-4-Cyano-3-hydroxybutyric acid Nitrilase->R-acid Esterification Esterification R-acid->Esterification R-ester Ethyl (R)-4-cyano-3-hydroxybutyrate (Atorvastatin Intermediate) Esterification->R-ester Ethanol Ethanol Ethanol->Esterification

Synthesis of an Atorvastatin intermediate from 3-hydroxyglutaronitrile.

Section 3: Role in the Drug Development Pipeline

Both 3-hydroxypentanenitrile and this compound exemplify the critical role of chiral intermediates in modern drug development. The ability to synthesize these molecules with high enantiomeric purity is essential for producing single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_development Drug Development Starting_Materials Simple Starting Materials Chiral_Intermediate Chiral Intermediate (e.g., 3-Hydroxypentanenitrile) Starting_Materials->Chiral_Intermediate Enantioselective Synthesis API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Chiral_Intermediate->API_Synthesis Formulation Formulation API_Synthesis->Formulation Preclinical_Studies Preclinical Studies Formulation->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Role of chiral intermediates in the drug development workflow.

3-Hydroxypentanenitrile and this compound are valuable chemical entities for the pharmaceutical industry. Their utility as chiral building blocks for the synthesis of complex, high-value molecules like immunosuppressants and cholesterol-lowering drugs underscores the importance of developing efficient and stereoselective synthetic routes. The chemo-enzymatic and biocatalytic methods highlighted in this guide represent state-of-the-art approaches to producing these intermediates with the high degree of purity required for pharmaceutical applications. A thorough understanding of the synthesis and properties of these molecules is therefore essential for researchers and professionals engaged in the discovery and development of new medicines.

References

The Advent of a Versatile Precursor: A Technical Guide to the Discovery and First Synthesis of 3-Hydroxyglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes of 3-hydroxyglutaronitrile, a key intermediate in the synthesis of various valuable compounds. This document details the early preparative methods, offering comprehensive experimental protocols and quantitative data to support further research and development.

Discovery and Early Synthesis

The formal discovery of 3-hydroxyglutaronitrile is intrinsically linked to its first chemical syntheses. Early investigations in the mid-20th century focused on the preparation of polyfunctional aliphatic compounds. A pivotal publication by F. Johnson and colleagues in 1962 described the synthesis of 3-hydroxyglutaronitriles, establishing a foundational methodology that has been refined over the decades.[1][2][3][4][5] The initial methods centered on the nucleophilic addition of cyanide to precursors like 1,3-dichloro-2-propanol and, more efficiently, epichlorohydrin.[6]

Core Synthetic Pathways

Two primary pathways for the first synthesis of 3-hydroxyglutaronitrile have been extensively documented. Both methods involve the introduction of two nitrile groups onto a three-carbon backbone containing a hydroxyl group.

Synthesis from 1,3-Dichloro-2-propanol

One of the earliest approaches involved the reaction of 1,3-dichloro-2-propanol with a cyanide salt, typically potassium cyanide.[6] This reaction proceeds via a double nucleophilic substitution, where the cyanide ions displace the chloride ions.

Synthesis from Epichlorohydrin

A more convenient and widely adopted method utilizes epichlorohydrin as the starting material.[2][3][5][7] This synthesis involves the ring-opening of the epoxide by a cyanide ion, followed by a subsequent nucleophilic attack to displace the chloride. This method, detailed in Organic Syntheses, has proven to be more satisfactory than earlier routes.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from key early synthetic protocols for 3-hydroxyglutaronitrile.

ParameterSynthesis from Epichlorohydrin
Starting Material Epichlorohydrin
Reagent Potassium Cyanide
Solvent Water
Reaction Temperature 8–12°C (initial), then room temperature
Reaction Time 45 minutes at 8-12°C, then 24 hours at room temperature
Yield 65–75 g (from 102 g of epichlorohydrin)
Boiling Point (distillation) 155–160°C at 0.4 mm Hg

Table 1: Quantitative data for the synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin.

Experimental Protocols

The following are detailed experimental protocols for the first documented syntheses of 3-hydroxyglutaronitrile.

Protocol 1: Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin

This procedure is adapted from the well-established method published in Organic Syntheses.[6]

Materials:

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Epichlorohydrin

  • Magnesium sulfate heptahydrate

  • Ethyl acetate

  • Water

Equipment:

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Alcohol thermometer

  • Cooling bath

  • Claisen flask for distillation

Procedure:

  • A solution of 125 g of magnesium sulfate heptahydrate in 875 ml of tap water is stirred for 5 minutes and filtered into a 2-liter three-necked flask equipped with a mechanical stirrer and an alcohol thermometer.

  • The flask is immersed in a cooling bath, and the solution is cooled to 10°C.

  • 143 g (2.20 moles) of potassium cyanide is added in one portion, and stirring is continued for 45 minutes at 8–12°C.

  • While maintaining the temperature at 8–12°C, 102 g (1.10 moles) of epichlorohydrin is added dropwise with stirring over a period of 1 hour.

  • The mixture is allowed to come to room temperature and is stirred for an additional 24 hours.

  • The dark red-brown reaction mixture is extracted continuously with 1 liter of ethyl acetate for 48 hours.

  • The extract is dried over anhydrous magnesium sulfate for 18 hours, filtered, and the filtrate is concentrated under reduced pressure on a steam bath.

  • The residual dark-brown oil (approximately 90 g) is distilled from a Claisen flask. The distillation must be rapid to minimize decomposition.

  • A forerun of about 20 g, consisting of 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile, is collected at 90–115°C (0.4 mm).

  • 3-Hydroxyglutaronitrile is then collected at 155–160°C (0.4 mm), yielding 65–75 g.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis pathways.

Synthesis_from_Dichloropropanol 1,3-Dichloro-2-propanol 1,3-Dichloro-2-propanol 3-Hydroxyglutaronitrile 3-Hydroxyglutaronitrile 1,3-Dichloro-2-propanol->3-Hydroxyglutaronitrile 2 KCN

Caption: Synthesis of 3-Hydroxyglutaronitrile from 1,3-Dichloro-2-propanol.

Synthesis_from_Epichlorohydrin Epichlorohydrin Epichlorohydrin 4-Chloro-3-hydroxybutyronitrile 4-Chloro-3-hydroxybutyronitrile Epichlorohydrin->4-Chloro-3-hydroxybutyronitrile KCN 3-Hydroxyglutaronitrile 3-Hydroxyglutaronitrile 4-Chloro-3-hydroxybutyronitrile->3-Hydroxyglutaronitrile KCN

Caption: Stepwise synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin.

Experimental_Workflow_Epichlorohydrin cluster_reaction Reaction cluster_workup Workup & Purification Cool KCN solution Cool KCN solution Add Epichlorohydrin (8-12°C) Add Epichlorohydrin (8-12°C) Cool KCN solution->Add Epichlorohydrin (8-12°C) Stir at RT (24h) Stir at RT (24h) Add Epichlorohydrin (8-12°C)->Stir at RT (24h) Continuous extraction (Ethyl Acetate) Continuous extraction (Ethyl Acetate) Stir at RT (24h)->Continuous extraction (Ethyl Acetate) Dry extract (MgSO4) Dry extract (MgSO4) Continuous extraction (Ethyl Acetate)->Dry extract (MgSO4) Concentrate Concentrate Dry extract (MgSO4)->Concentrate Distill under vacuum Distill under vacuum Concentrate->Distill under vacuum 3-Hydroxyglutaronitrile 3-Hydroxyglutaronitrile Distill under vacuum->3-Hydroxyglutaronitrile

Caption: Experimental workflow for the synthesis from epichlorohydrin.

References

An In-depth Technical Guide to the Stability and Reactivity of 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in publicly accessible literature for the stability and reactivity of 3-Hydroxypentanedinitrile. This guide is compiled based on established principles of organic chemistry, data from analogous compounds, and general protocols for the functional groups present in the molecule.

Introduction

This compound, a bifunctional molecule containing a secondary alcohol and a nitrile group, is a versatile intermediate in organic synthesis.[1] Its structural features make it a valuable building block for the synthesis of various pharmaceuticals and fine chemicals, including beta-blockers and chiral compounds.[1][2] Understanding the stability and reactivity of this compound is crucial for its effective utilization in drug development and other chemical processes. This technical guide provides a comprehensive overview of the stability profile and reactivity of this compound, including detailed experimental protocols and visual representations of key chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 3-HydroxypentanenitrileN/A
Molecular Formula C₅H₉NON/A
Molecular Weight 99.13 g/mol N/A
CAS Number 13635-05-7N/A
Appearance Colorless to light yellow oil (predicted)N/A
Boiling Point 155-160 °C at 0.4 mmHg (for 3-Hydroxyglutaronitrile)[3]
Solubility Soluble in water and polar organic solvents (predicted)N/A

Stability Profile

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for the development of stability-indicating analytical methods.[4][5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[7] While specific data for this compound is not available, a hypothetical forced degradation study protocol and expected outcomes are presented based on the known chemistry of alcohols and nitriles.[4][8]

Forced Degradation Studies

A typical forced degradation study would expose this compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.[9] The extent of degradation would be monitored by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[10][11][12][13]

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl24 h60 °C15%3-Hydroxypentanoic acid, Ammonium chloride
Base Hydrolysis 0.1 M NaOH8 h60 °C25%Sodium 3-hydroxypentanoate, Ammonia
Oxidation 3% H₂O₂24 hRoom Temp10%3-Oxopentanenitrile
Thermal Dry Heat48 h80 °C5%Oligomeric products, Dehydration products
Photolytic UV light (254 nm)24 hRoom Temp<5%Minor oxidation and cleavage products
Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis of the nitrile group and oxidation of the secondary alcohol.

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid (or its salt).[1][14]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxopentanenitrile.[15]

  • Thermal Degradation: At elevated temperatures, dehydration and polymerization may occur.

  • Photodegradation: While aliphatic alcohols and nitriles are generally not highly susceptible to photodegradation, some oxidation or cleavage may occur upon prolonged exposure to UV light.[16]

Reactivity

The reactivity of this compound is dictated by its two functional groups: the hydroxyl group and the nitrile group.

Reactions of the Hydroxyl Group

The secondary alcohol functionality allows for oxidation to a ketone.

  • Oxidation to 3-Oxopentanenitrile: A common and efficient method for this transformation is the Jones oxidation.[5][15][17][18][19]

Reactions of the Nitrile Group

The nitrile group can undergo reduction to a primary amine or hydrolysis to a carboxylic acid.

  • Reduction to 1-amino-3-hydroxypentane: A powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is typically required for this conversion.[6][7][19][20][21][22]

  • Hydrolysis to 3-Hydroxypentanoic Acid: As mentioned in the stability section, this can be achieved under acidic or basic conditions.[1][14]

Experimental Protocols

The following are detailed, illustrative protocols for the synthesis and key reactions of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound (Illustrative)

This procedure is adapted from the synthesis of 3-hydroxyglutaronitrile.[3]

  • Reaction Setup: In a 2L three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of magnesium sulfate heptahydrate (2.00 moles) in 700 mL of water. Stir for 5 minutes and filter.

  • Cooling: Cool the solution to 10 °C in an ice-salt bath.

  • Addition of Cyanide: Cautiously add potassium cyanide (2.20 moles) to the cooled solution.

  • Addition of Epichlorohydrin Analogue: Slowly add 1-chloro-2,3-epoxybutane (an analogue leading to a related hydroxynitrile) over 2 hours, maintaining the temperature below 15 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 24 hours.

  • Work-up: Extract the reaction mixture continuously with ethyl acetate for 48 hours.

  • Purification: Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Oxidation of this compound to 3-Oxopentanenitrile (Jones Oxidation)

This protocol is a general procedure for the Jones oxidation of a secondary alcohol.[15][17][18][19]

  • Preparation of Jones Reagent: Dissolve chromium trioxide (26.7 g) in concentrated sulfuric acid (23 mL). Carefully add this mixture to 50 mL of water with stirring and cooling.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (0.1 mol) in acetone (200 mL).

  • Oxidation: Cool the solution to 0-5 °C in an ice bath. Add the Jones reagent dropwise, maintaining the temperature below 20 °C. The reaction is complete when the orange color of the reagent persists.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Decant the acetone solution from the chromium salts.

  • Extraction: Add water to the acetone solution and extract with diethyl ether.

  • Purification: Wash the ether extract with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product, which can be further purified by distillation or chromatography.

Reduction of this compound to 1-Amino-3-hydroxypentane

This protocol is a general procedure for the reduction of a nitrile using LiAlH₄.[20][22]

  • Reaction Setup: In a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Cool the suspension to 0 °C. Slowly add a solution of this compound (1 eq.) in THF.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously add water (1 volume), followed by 15% aqueous sodium hydroxide (1 volume), and then water again (3 volumes), dropwise.

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

Mandatory Visualizations

Reaction Pathways

G start This compound ketone 3-Oxopentanenitrile start->ketone Oxidation (e.g., Jones Reagent) acid 3-Hydroxypentanoic Acid start->acid Hydrolysis (Acid or Base) amine 1-Amino-3-hydroxypentane start->amine Reduction (e.g., LiAlH4)

Caption: Key reaction pathways of this compound.

Experimental Workflow: Forced Degradation Study

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1 M HCl, 60°C) analysis Analyze samples by Stability-Indicating HPLC A->analysis B Base Hydrolysis (0.1 M NaOH, 60°C) B->analysis C Oxidation (3% H2O2, RT) C->analysis D Thermal (80°C, Dry Heat) D->analysis E Photolytic (UV Light, RT) E->analysis start Prepare solutions of This compound start->A start->B start->C start->D start->E data Quantify degradation and identify degradation products analysis->data report Compile stability report data->report

Caption: Workflow for a forced degradation study.

Analytical Methods

The primary analytical technique for monitoring the stability and reactions of this compound is High-Performance Liquid Chromatography (HPLC), particularly with a stability-indicating method.

  • HPLC: A reversed-phase HPLC method with UV detection would be suitable for separating this compound from its potential impurities and degradation products.[10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be valuable for the identification of volatile degradation products, particularly after derivatization.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS): These are essential for the structural elucidation of unknown degradation products.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry. Its stability is primarily challenged by hydrolytic and oxidative conditions, leading to the formation of the corresponding carboxylic acid and ketone, respectively. The reactivity of its hydroxyl and nitrile groups allows for a range of useful transformations, including oxidation and reduction. While specific experimental data for this compound is sparse, the principles outlined in this guide provide a solid foundation for its handling, storage, and synthetic application. Further research into the specific stability profile and degradation pathways of this compound is warranted to fully exploit its synthetic utility.

References

3-Hydroxypentanedinitrile: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic compound of significant interest in synthetic chemistry. Its structure incorporates both a hydroxyl and two nitrile functional groups, making it a versatile intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical agents and heterocyclic compounds. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, chemical properties, and applications.

Chemical and Physical Properties

This compound is a pale yellow oil under standard conditions. While extensive experimental data is not widely published, key physical and chemical properties have been reported or can be calculated.

PropertyValueReference
Molecular Formula C₅H₆N₂O[1]
Molecular Weight 110.116 g/mol [1]
CAS Number 13880-89-2[1]
Boiling Point 155-160 °C at 0.4 mmHg[Organic Syntheses, Coll. Vol. 5, p. 614 (1973)]
Refractive Index (n²³D) 1.4632 - 1.4634[Organic Syntheses, Coll. Vol. 5, p. 614 (1973)]
Calculated LogP -0.8(Predicted)
Calculated Polar Surface Area 67.81 Ų(Predicted)

Synthesis of this compound

The most well-documented and reliable method for the laboratory-scale synthesis of this compound is the reaction of epichlorohydrin with an excess of cyanide salt in an aqueous medium. An alternative route involving the epoxidation of allyl cyanide followed by reaction with a cyanide source has also been patented.

Experimental Protocol: Synthesis from Epichlorohydrin and Potassium Cyanide

This procedure is adapted from a well-established method published in Organic Syntheses.

Materials:

  • Epichlorohydrin

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Cooling bath (ice-salt)

  • Continuous liquid-liquid extractor

  • Rotary evaporator

  • Distillation apparatus (Claisen flask, Vigreux column)

Procedure:

  • Preparation of the Reaction Medium: A solution of magnesium sulfate heptahydrate (2.00 moles) in water (700 mL) is prepared in a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer. The solution is cooled to 10°C in a cooling bath.

  • Addition of Cyanide: With vigorous stirring, potassium cyanide (2.20 moles) is added to the cooled solution. The mixture is stirred for 45 minutes, maintaining the temperature between 8-12°C.

  • Addition of Epichlorohydrin: Epichlorohydrin (1.10 moles) is added dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains between 8-12°C.

  • Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 24 hours.

  • Extraction: The resulting dark red-brown mixture is transferred to a continuous liquid-liquid extractor and extracted with ethyl acetate (1 L) for 48 hours.

  • Drying and Concentration: The ethyl acetate extract is dried over anhydrous magnesium sulfate for 18 hours, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification by Distillation: The crude residual oil (approximately 90 g) is purified by vacuum distillation. An initial fraction is collected at 90–115°C (0.4 mmHg). The desired product, this compound, is collected at 155–160°C (0.4 mmHg). For higher purity, a second distillation using a Vigreux column can be performed, collecting the fraction at 154–156°C (0.2 mmHg).

Yield: 54–62%

Safety Precautions:

  • Potassium cyanide is a potent poison. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • The reaction should be performed with careful temperature control to avoid runaway reactions.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Prepare MgSO4 solution B Cool to 10°C A->B C Add KCN (Maintain 8-12°C) B->C D Add Epichlorohydrin dropwise (Maintain 8-12°C) C->D Reactant Addition E Stir at room temperature for 24 hours D->E F Continuous extraction with Ethyl Acetate E->F Extraction G Dry extract with MgSO4 F->G H Concentrate in vacuo G->H I Vacuum Distillation H->I Final Product Final Product I->Final Product Purified This compound

Synthesis workflow for this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton NMR):

  • CH-OH: A multiplet around 3.8-4.0 ppm. The proton on the carbon bearing the hydroxyl group will be split by the adjacent CH₂ groups.

  • CH₂-CN: A triplet around 2.6-2.8 ppm for each of the two equivalent methylene groups adjacent to the nitrile groups. These will be split by the central CH group.

  • OH: A broad singlet, the chemical shift of which will be concentration and solvent dependent (typically between 2.0-5.0 ppm).

¹³C NMR (Carbon NMR):

  • C-OH: A peak around 60-70 ppm.

  • CH₂-CN: A peak for the methylene carbons around 25-35 ppm.

  • CN: A peak for the nitrile carbons in the range of 115-125 ppm.

IR (Infrared) Spectroscopy:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

  • C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

  • C≡N stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

  • C-O stretch: A strong absorption in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 110.

  • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (M-18), loss of HCN (M-27), and cleavage of the carbon-carbon bonds.

Biological Activity and Applications

Currently, there is no published data on the specific biological activity of this compound itself. Its primary significance in the life sciences is as a key intermediate in the synthesis of pharmaceutically active compounds.

Intermediate in Drug Synthesis

This compound's functional groups allow for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.

  • Synthesis of Diaminopyridines: The dinitrile can undergo cyclization reactions to form substituted pyridines. For example, treatment with hydrogen bromide can lead to the formation of 2-amino-6-bromopyridine, a precursor for various bioactive molecules.

  • Precursor to Chiral Molecules: The hydroxyl group provides a handle for stereoselective reactions, making it a useful starting material for the synthesis of chiral drugs.

  • Use in Beta-Blocker Synthesis: While specific pathways are often proprietary, literature suggests its utility in constructing the core structures of beta-blockers, a class of drugs used to manage cardiovascular diseases.

Applications cluster_products Pharmaceutical Applications A This compound B Diaminopyridine Derivatives A->B Cyclization C Chiral Building Blocks A->C Stereoselective Reactions D Beta-Blocker Scaffolds A->D Multi-step Synthesis Bioactive Molecules Bioactive Molecules B->Bioactive Molecules Enantiopure Drugs Enantiopure Drugs C->Enantiopure Drugs Cardiovascular Drugs Cardiovascular Drugs D->Cardiovascular Drugs

Applications of this compound as a synthetic intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-established synthetic routes. While its own biological activity remains uncharacterized in the public domain, its importance in the synthesis of a range of pharmaceutical compounds is evident. The detailed synthetic protocol provided here offers a reliable method for its preparation in a laboratory setting. Further research into the direct biological effects of this molecule and the publication of its experimental spectroscopic data would be beneficial to the scientific community. Researchers utilizing this compound should exercise extreme caution due to the high toxicity of the cyanide reagents involved in its synthesis.

References

A Technical Guide to the Nomenclature and Synonyms of 3-Hydroxypentanedinitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the synonyms, identifiers, and nomenclature for 3-hydroxypentanedinitrile. It is intended for researchers, scientists, and professionals in drug development who require precise chemical identification. It is important to distinguish between two similarly named compounds: 3-hydroxypentanedi nitrile and 3-hydroxypentanenitrile, which differ by the number of nitrile groups. This guide addresses both to ensure clarity.

This compound

This compound, with the chemical formula C5H6N2O, contains two nitrile groups.[1][2]

The following table summarizes the various names and identifiers for this compound.

Identifier TypeValue
IUPAC Name 3-hydroxy-pentanedinitrile
CAS Number 13880-89-2[1][2]
Molecular Formula C5H6N2O[1]
Molecular Weight 110.116 g/mol [1]
InChIKey NMFITULDMUZCQD-UHFFFAOYAW[1]
Synonyms Pentanedinitrile,3-hydroxy-[2], Glutaronitrile,3-hydroxy-[2], 3-Hydroxyglutaronitrile[2][3], 1,3-Dicyano-2-hydroxypropane[2][3], 1,3-Dicyano-2-propanol[2][3], NSC 625028[2]

The following diagram illustrates the relationship between the primary name and its various synonyms.

3_Hydroxypentanedinitrile_Synonyms cluster_synonyms Synonyms This compound This compound Pentanedinitrile,3-hydroxy- Pentanedinitrile,3-hydroxy- This compound->Pentanedinitrile,3-hydroxy- 3-Hydroxyglutaronitrile 3-Hydroxyglutaronitrile This compound->3-Hydroxyglutaronitrile 1,3-Dicyano-2-hydroxypropane 1,3-Dicyano-2-hydroxypropane This compound->1,3-Dicyano-2-hydroxypropane 1,3-Dicyano-2-propanol 1,3-Dicyano-2-propanol This compound->1,3-Dicyano-2-propanol

Caption: Relationship between this compound and its common synonyms.

3-Hydroxypentanenitrile

This compound, with the chemical formula C5H9NO, contains a single nitrile group.[4] It is a distinct chemical entity from this compound. 3-Hydroxypentanenitrile is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals like beta-blockers.[5] It can exist as a racemate or as individual stereoisomers, (3R)- and (3S)-.

The table below details the synonyms and identifiers for the racemic form of 3-hydroxypentanenitrile.

Identifier TypeValue
IUPAC Name 3-hydroxypentanenitrile[4]
CAS Number 13635-05-7[4][6]
Molecular Formula C5H9NO[4]
Molecular Weight 99.13 g/mol [4]
InChIKey FXHRDEQPODSZQL-UHFFFAOYSA-N[4]
Synonyms 3-hydroxyvaleronitrile[4], Pentanenitrile, 3-hydroxy-[4]
DSSTox Substance ID DTXSID20431791[4]
European Community (EC) Number 157-251-5[4]

Separate identifiers exist for the enantiomers of 3-hydroxypentanenitrile:

  • (3S)-3-hydroxypentanenitrile: CAS Number 199177-61-2[7]

  • (3R)-3-hydroxypentanenitrile: CAS Number 198561-27-2[8]

This diagram shows the relationship between the primary name of the racemic compound and its synonyms.

3_Hydroxypentanenitrile_Synonyms cluster_synonyms Synonyms cluster_isomers Stereoisomers 3-Hydroxypentanenitrile 3-Hydroxypentanenitrile 3-hydroxyvaleronitrile 3-hydroxyvaleronitrile 3-Hydroxypentanenitrile->3-hydroxyvaleronitrile Pentanenitrile, 3-hydroxy- Pentanenitrile, 3-hydroxy- 3-Hydroxypentanenitrile->Pentanenitrile, 3-hydroxy- (3S)-3-hydroxypentanenitrile (3S)-3-hydroxypentanenitrile 3-Hydroxypentanenitrile->(3S)-3-hydroxypentanenitrile (3R)-3-hydroxypentanenitrile (3R)-3-hydroxypentanenitrile 3-Hydroxypentanenitrile->(3R)-3-hydroxypentanenitrile

Caption: Relationship of 3-Hydroxypentanenitrile to its synonyms and stereoisomers.

Note: The request for detailed experimental protocols is not applicable to the topic of chemical nomenclature and synonyms.

References

Methodological & Application

Application Notes: 3-Hydroxypentanedinitrile as a Potential Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile is a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group. This combination of functionalities presents intriguing possibilities for its use as a building block in the synthesis of various heterocyclic compounds. The hydroxyl group can act as a nucleophile or be converted into a good leaving group, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Despite its potential, a comprehensive review of the scientific literature reveals a significant gap in documented applications of this compound as a direct precursor for heterocyclic synthesis. The information presented herein is therefore a conceptual guide based on the known reactivity of β-hydroxy nitriles and is intended to stimulate further research and exploration in this area.

Potential Synthetic Pathways

The unique arrangement of the hydroxyl and nitrile groups in this compound allows for several hypothetical intramolecular and intermolecular cyclization strategies to form various heterocyclic rings.

Hypothetical Synthesis of Dihydropyridinones

One plausible application of this compound is in the synthesis of substituted dihydropyridinones. This could potentially be achieved through a multi-step process involving the initial reaction of the nitrile group followed by cyclization.

Logical Workflow for Hypothetical Dihydropyridinone Synthesis

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B Protection/Activation C Reaction with a β-ketoester (e.g., Ethyl acetoacetate) B->C Intermolecular Reaction D Intermediate Adduct C->D E Base-mediated Intramolecular Cyclization D->E Cyclization F Substituted Dihydropyridinone E->F

Caption: Hypothetical workflow for dihydropyridinone synthesis.

Conceptual Protocol:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound could be converted to a better leaving group, for example, by tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Reaction with a β-ketoester: The activated this compound could then be reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of a base to form an intermediate adduct.

  • Intramolecular Cyclization: Subsequent treatment with a stronger base could induce an intramolecular cyclization, where the enolate of the ketoester attacks the carbon of the nitrile group.

  • Tautomerization and Hydrolysis: Tautomerization of the resulting imine followed by acidic or basic hydrolysis would yield the dihydropyridinone ring.

Hypothetical Synthesis of Substituted Tetrahydropyridines

A reductive cyclization approach could potentially lead to the formation of substituted tetrahydropyridines. This strategy would involve the simultaneous or sequential reduction of the nitrile group and cyclization with the hydroxyl group.

Signaling Pathway for Hypothetical Tetrahydropyridine Synthesis

G A This compound B Reduction of Nitrile to Primary Amine (e.g., LiAlH4 or Catalytic Hydrogenation) A->B Reduction C Intermediate Amino-alcohol B->C D Intramolecular Cyclization (Dehydration) C->D Acid-catalyzed E Substituted Tetrahydropyridine D->E

Caption: Hypothetical pathway for tetrahydropyridine synthesis.

Conceptual Protocol:

  • Reduction of the Nitrile: The nitrile group of this compound could be reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon). This would yield an intermediate amino-alcohol.

  • Intramolecular Cyclization: The resulting amino-alcohol could then undergo an acid-catalyzed intramolecular cyclization. The hydroxyl group would be protonated, forming a good leaving group (water), which is then displaced by the nucleophilic primary amine to form the tetrahydropyridine ring.

Data Presentation (Hypothetical)

As no experimental data has been found in the literature, the following table is a template for how such data could be presented if these reactions were to be successfully developed.

HeterocycleReagents and ConditionsYield (%)Notes
Dihydropyridinone Derivative1. TsCl, Pyridine, 0°C to rt2. Ethyl acetoacetate, NaOEt, EtOH, reflux3. t-BuOK, THF, refluxN/AReaction yet to be reported
Tetrahydropyridine Derivative1. LiAlH4, THF, 0°C to reflux2. H2SO4 (cat.), Toluene, reflux (Dean-Stark)N/AReaction yet to be reported

While this compound is not a commonly cited precursor in heterocyclic synthesis, its structure suggests significant untapped potential. The hypothetical pathways outlined above provide a starting point for researchers to explore its utility. Future work should focus on systematically investigating the reactivity of this compound under various conditions to establish its viability as a building block for novel heterocyclic compounds. Such studies would be valuable for expanding the toolbox of synthetic chemists and could lead to the discovery of new molecules with interesting biological activities.

Disclaimer: The synthetic protocols and pathways described in these application notes are purely conceptual and have not been validated by published experimental data. They are intended for informational purposes to guide future research. Any attempt to perform these reactions should be done with appropriate safety precautions and after a thorough review of related chemical principles.

Application Notes and Protocols: Synthesis of a Key Statin Side-Chain Intermediate Using 3-Hydroxyglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Statins, a class of drugs that inhibit HMG-CoA reductase, are critical in the management of hypercholesterolemia. The synthesis of these complex molecules often involves the construction of a chiral side-chain, a key pharmacophore. A highly efficient chemoenzymatic approach for the synthesis of a versatile statin side-chain intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, utilizes the prochiral substrate 3-Hydroxyglutaronitrile (3-HGN). This method is notable for its cost-effectiveness, high stereoselectivity, and scalability.

This document provides detailed application notes and experimental protocols for the three-stage synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a crucial building block for various statins, including Atorvastatin. The process begins with the synthesis of 3-HGN from inexpensive starting materials, followed by a key nitrilase-catalyzed desymmetrization, and concludes with an esterification step.

Overall Synthesis Pathway

The synthesis is a three-stage process starting from epichlorohydrin. The key step is the enzymatic desymmetrization of the meso-dinitrile, 3-hydroxyglutaronitrile, to introduce the required chirality.

G A Epichlorohydrin + Cyanide B 3-Hydroxyglutaronitrile (3-HGN) A->B Step 1: Synthesis of 3-HGN C (R)-4-Cyano-3-hydroxybutyric Acid B->C Step 2: Nitrilase-Catalyzed Desymmetrization D Ethyl (R)-4-cyano-3-hydroxybutyrate C->D Step 3: Esterification

Caption: Three-stage synthesis of a statin side-chain intermediate.

Stage 1: Synthesis of 3-Hydroxyglutaronitrile (3-HGN)

The initial step involves the reaction of epichlorohydrin with cyanide to produce 3-hydroxyglutaronitrile. This reaction is conducted under controlled conditions to manage its exothermic nature and the reactivity of the substrates.

Experimental Protocol: Synthesis of 3-HGN

Materials:

  • Epichlorohydrin

  • Hydrogen Cyanide (or an in-situ source like Sodium Cyanide/acid)

  • Base catalyst (e.g., Sodium Hydroxide)

  • Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • An aqueous solution containing the base catalyst is prepared in a reactor.

  • Epichlorohydrin and hydrogen cyanide are co-fed into the reactor. Due to the two-phase nature of the initial reaction mixture, vigorous stirring is essential.

  • The reaction temperature is maintained between 40-55 °C. Temperatures below 40 °C result in a slow reaction rate, while temperatures above 55 °C can lead to the formation of significant side products.[1]

  • The pH of the reaction mixture is maintained around 10 to achieve the highest yield.[1]

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layer is dried and the solvent is evaporated to yield crude 3-HGN.

Quantitative Data for 3-HGN Synthesis:

ParameterValueReference
Typical Yield~68%[1]
Purity (GC)91.2%[2]

Stage 2: Nitrilase-Catalyzed Desymmetrization of 3-HGN

This is the key chiral-inducing step where a nitrilase enzyme selectively hydrolyzes one of the two nitrile groups of the prochiral 3-HGN to a carboxylic acid, resulting in the formation of (R)-4-Cyano-3-hydroxybutyric Acid.

Experimental Workflow

G A Rehydrate Lyophilized Nitrilase Powder B Add 3-HGN Substrate A->B C Incubate at 27 °C, pH 7.5 B->C D Monitor Conversion C->D E Acidify to pH 2 D->E 100% Conversion F Filter and Isolate Product E->F

Caption: Workflow for the enzymatic desymmetrization of 3-HGN.

Experimental Protocol: Nitrilase Desymmetrization

Materials:

  • 3-Hydroxyglutaronitrile (3-HGN)

  • Lyophilized nitrilase enzyme powder

  • 100 mM Sodium Phosphate buffer (NaH₂PO₄)

  • 1 N Sodium Hydroxide solution

  • Concentrated Sulfuric Acid

  • Celite

Procedure:

  • Prepare a 100 mM Sodium Phosphate buffer and adjust the pH to 7.5 with 1 N Sodium Hydroxide solution.[1]

  • Add the lyophilized nitrilase enzyme powder (6 wt% of the substrate) to the buffer and stir at 27 °C for approximately 40 minutes to rehydrate the enzyme.[1][2]

  • Charge the 3-Hydroxyglutaronitrile substrate to the enzyme solution. An optimized substrate concentration is 3 M (330 g/L).[1][2][3][4]

  • Stir the reaction mixture at 27 °C and maintain the pH at 7.5. The reaction is typically complete within 16 hours.[1][2][3][4]

  • Monitor the reaction for conversion. Under optimal conditions, 100% conversion can be achieved.[1][2][3][4]

  • Once the reaction is complete, cool the mixture to 2 °C and acidify to pH 2 by the controlled addition of concentrated sulfuric acid.[1]

  • Add Celite to the slurry and filter to remove the enzyme and other solids. The filtrate contains the desired (R)-4-Cyano-3-hydroxybutyric Acid.

Quantitative Data for Nitrilase Desymmetrization:

ParameterValueReference
Substrate Concentration3 M (330 g/L)[1][2][3][4]
Enzyme Loading6 wt%[1][2][3]
Temperature27 °C[1][2][3][4]
pH7.5[1][2][3][4]
Reaction Time16 hours[1][2][3][4]
Conversion100%[1][2][3][4]
Enantiomeric Excess (ee)99%[1][2][3][4]

Stage 3: Esterification to Ethyl (R)-4-cyano-3-hydroxybutyrate

The final step is the esterification of the carboxylic acid product from the enzymatic reaction to yield the target intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate.

Experimental Protocol: Esterification

Materials:

  • (R)-4-Cyano-3-hydroxybutyric Acid solution (from Stage 2)

  • Ethanol

  • Sulfuric Acid (catalyst)

Procedure:

  • To the aqueous solution of (R)-4-Cyano-3-hydroxybutyric Acid, add ethanol and a catalytic amount of sulfuric acid.

  • Reflux the mixture. The reaction is generally complete within 2 hours.[2]

  • On a larger scale, if the reaction stalls, it may be necessary to evaporate the ethanol and resubmit the partially converted substrate to the reaction conditions to drive the reaction to completion.[2]

  • After completion, the product is isolated and purified.

Overall Process Performance:

ParameterValueReference
Overall Yield23%[1][2]
Final Product Purity97%[1]
Final Product Enantiomeric Excess (ee)98.8%[1]

Conclusion

The chemoenzymatic synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate from 3-Hydroxyglutaronitrile offers a robust and scalable route to a key intermediate for statin synthesis. The use of a nitrilase-catalyzed desymmetrization step is particularly advantageous, providing high conversion and excellent enantioselectivity under mild reaction conditions. These application notes and protocols provide a comprehensive guide for researchers and drug development professionals to implement this efficient synthetic strategy.

References

Application Notes and Protocols: Cyclization Reactions of 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential cyclization reactions of 3-hydroxypentanedinitrile, a versatile building block for the synthesis of substituted piperidine scaffolds. The protocols outlined below are based on established chemical principles, primarily the Thorpe-Ziegler reaction, and are intended to serve as a starting point for laboratory investigation.

Introduction

This compound possesses two nitrile functional groups and a hydroxyl group, making it an attractive precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization of dinitriles, known as the Thorpe-Ziegler reaction, is a powerful method for the formation of five- and six-membered rings.[1][2][3][4] This reaction proceeds via a base-catalyzed intramolecular condensation to yield a cyclic α-cyano enamine, which can be subsequently hydrolyzed to a cyclic ketone.[5] The presence of the hydroxyl group on the 3-position of the pentanedinitrile backbone is expected to influence the reaction pathway and the functionality of the resulting piperidine ring, offering opportunities for further synthetic modifications.

The primary cyclization product of this compound is anticipated to be a substituted 3-amino-4-cyanopiperidine derivative (after tautomerization of the initial enamine) or a 3-hydroxy-4-oxopiperidine-3-carbonitrile upon hydrolysis. These structures are of significant interest in medicinal chemistry, as the piperidine motif is a common core in numerous pharmaceutical agents.

Proposed Reaction Pathway: Thorpe-Ziegler Cyclization

The base-catalyzed cyclization of this compound is proposed to proceed through the following steps:

  • Deprotonation: A strong base abstracts a proton from one of the α-carbons (C2 or C4) adjacent to a nitrile group, forming a resonance-stabilized carbanion.

  • Intramolecular Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the other nitrile group, leading to the formation of a six-membered ring.

  • Cyclization and Tautomerization: The initial cyclization product is a cyclic imine, which rapidly tautomerizes to the more stable enamine form, specifically a 3-amino-4-cyanopiperidine derivative.

  • Hydrolysis (Optional): Acidic workup and subsequent heating can hydrolyze the enamine and the remaining nitrile group to yield a cyclic ketone, specifically a 3-hydroxy-4-oxopiperidine.

G

Experimental Protocols

The following protocols are suggested for the synthesis and subsequent hydrolysis of the cyclized product from this compound.

Protocol 1: Base-Catalyzed Cyclization to 3-Amino-4-cyanopiperidine derivative

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Anhydrous Methanol (for quenching)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert atmosphere inlet.

  • To the flask, add this compound (1.0 eq).

  • Add anhydrous toluene or THF (to make a 0.1 M solution).

  • While stirring under an inert atmosphere, carefully add sodium hydride (1.1 eq) portion-wise at room temperature. (Caution: Hydrogen gas is evolved). Alternatively, sodium ethoxide (1.1 eq) can be used.

  • After the addition of the base is complete, heat the reaction mixture to reflux (for toluene, ~110 °C; for THF, ~66 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of anhydrous methanol to destroy any excess sodium hydride.

  • Add saturated aqueous sodium bicarbonate solution to the reaction mixture and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 3-Hydroxy-4-oxopiperidine derivative

Materials:

  • Crude or purified 3-amino-4-cyanopiperidine derivative from Protocol 1

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Sodium bicarbonate (solid)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the crude or purified cyclic enamine (1.0 eq) in a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v) or concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (100-110 °C) for 6-48 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH is approximately 7-8. (Caution: Vigorous gas evolution).

  • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure to yield the crude cyclic ketone.

  • Purify the crude product by recrystallization or column chromatography.

G

Data Presentation

The following tables provide a template for recording and comparing quantitative data from the cyclization and hydrolysis reactions under various conditions.

Table 1: Cyclization of this compound (Protocol 1)

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)Toluene11012Data
2NaH (1.1)THF6624Data
3NaOEt (1.1)Toluene11018Data
4NaOEt (1.1)Ethanol7812Data
5KHMDS (1.1)THF258Data

Table 2: Hydrolysis of Cyclic Enamine (Protocol 2)

EntryAcidConcentrationTemperature (°C)Time (h)Yield (%)
1H₂SO₄50% aq.10024Data
2HCl6 M10036Data
3H₃PO₄85%11018Data
4Acetic AcidGlacial11848Data

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle with extreme care under an inert atmosphere.

  • Concentrated acids are corrosive and should be handled with caution.

  • The nitrile-containing compounds may be toxic. Avoid inhalation, ingestion, and skin contact.

Conclusion

The cyclization of this compound via the Thorpe-Ziegler reaction presents a promising route to novel substituted piperidines. The protocols provided herein offer a solid foundation for the exploration of this transformation. Optimization of reaction conditions, including the choice of base, solvent, and temperature, will be crucial for achieving high yields and purity. The resulting cyclic enamine and ketone are valuable intermediates for the development of new chemical entities in drug discovery and materials science.

References

Application Notes and Protocols for the Acidic Hydrolysis of 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the acidic hydrolysis of 3-hydroxypentanedinitrile. The hydrolysis of nitriles is a fundamental transformation in organic synthesis, yielding carboxylic acids that are pivotal intermediates in the development of pharmaceuticals. The product of this specific hydrolysis, 3-hydroxyglutaric acid, is a molecule of significant biological interest. These notes offer a comprehensive overview of the reaction, its applications, and detailed procedural guidelines suitable for a research and development setting.

Introduction

The conversion of nitriles to carboxylic acids is a classic and highly effective method in organic chemistry.[1] This transformation is particularly relevant in pharmaceutical development, where the carboxylic acid moiety serves as a crucial functional group for biological activity or as a handle for further synthetic modifications. This compound is a valuable precursor, and its hydrolysis under acidic conditions yields 3-hydroxypentanedioic acid, also known as 3-hydroxyglutaric acid. This dicarboxylic acid and its derivatives are of interest in medicinal chemistry due to their biological activities and potential as building blocks for more complex molecules.

Reaction Overview

The acidic hydrolysis of a nitrile to a carboxylic acid is typically conducted by heating the nitrile with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution.[2][3] The reaction proceeds through a two-stage mechanism. Initially, the nitrile is hydrolyzed to an amide intermediate.[4] Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[4] For a dinitrile like this compound, both nitrile groups are hydrolyzed to carboxylic acid groups.

Applications in Drug Development

The product of the hydrolysis of this compound is 3-hydroxyglutaric acid. This molecule is a known metabolite and has been identified as a biomarker for certain metabolic disorders, such as glutaric aciduria type I.[5] Elevated levels of 3-hydroxyglutaric acid can have neurotoxic effects.[6] Understanding the synthesis and biological interactions of 3-hydroxyglutaric acid and its derivatives is crucial for the development of therapeutics targeting metabolic pathways and for studying the pathology of related diseases. Glutaric acid derivatives, in general, are utilized in the synthesis of various pharmaceuticals.

Quantitative Data

SubstrateAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzonitrile10% aq. H₂SO₄100 (Reflux)4~90General Textbook Data
AcetonitrileDilute HCl100 (Reflux)6-8~85General Textbook Data
AdiponitrileConc. HCl100-11012-24>90Patent Literature (Illustrative)
This compound Dilute HCl or H₂SO₄ To be determined To be determined To be determined N/A

Experimental Protocols

The following is a generalized protocol for the acidic hydrolysis of a dinitrile. This should be adapted and optimized for the specific case of this compound.

5.1. Materials

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirring

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

5.2. Reaction Procedure

  • In a round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Carefully add a 1:1 (v/v) solution of concentrated hydrochloric acid and deionized water. The molar excess of acid should be significant to ensure complete hydrolysis.

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) by taking small aliquots periodically.

  • Once the reaction is complete (disappearance of starting material and intermediate amide), turn off the heat and allow the mixture to cool to room temperature.

5.3. Work-up and Purification

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ will be evolved.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-hydroxyglutaric acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Diagram 1: General Mechanism of Acidic Nitrile Hydrolysis

Nitrile_Hydrolysis Nitrile R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile->ProtonatedNitrile + H⁺ Intermediate1 R-C(OH₂⁺)=NH ProtonatedNitrile->Intermediate1 + H₂O Water H₂O ImidicAcid R-C(OH)=NH (Imidic Acid) Intermediate1->ImidicAcid - H⁺ ProtonatedAmide R-C(OH)=N⁺H₂ ImidicAcid->ProtonatedAmide + H⁺ Amide R-C(=O)NH₂ (Amide) ProtonatedAmide->Amide Tautomerization ProtonatedCarbonyl R-C(=O⁺H)NH₂ Amide->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate R-C(OH)₂(NH₂⁺) ProtonatedCarbonyl->TetrahedralIntermediate + H₂O CarboxylicAcid R-C(=O)OH (Carboxylic Acid) TetrahedralIntermediate->CarboxylicAcid - NH₄⁺ Ammonium NH₄⁺

Caption: General reaction pathway for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.

Diagram 2: Experimental Workflow for Hydrolysis and Purification

Workflow Start Start: this compound Reaction Acidic Hydrolysis (Reflux with aq. Acid) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Extraction Solvent Extraction (e.g., Ethyl Acetate) Cooling->Extraction Neutralization Neutralization Wash (aq. NaHCO₃) Extraction->Neutralization Drying Drying of Organic Layer (e.g., MgSO₄) Neutralization->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (Recrystallization/Chromatography) Evaporation->Purification FinalProduct Final Product: 3-Hydroxyglutaric Acid Purification->FinalProduct

Caption: A typical experimental workflow for the hydrolysis of a dinitrile and purification of the resulting dicarboxylic acid.

Diagram 3: Simplified Metabolic Pathway Involving 3-Hydroxyglutaric Acid

Metabolic_Pathway Lys_Trp Lysine, Tryptophan (Amino Acids) GlutarylCoA Glutaryl-CoA Lys_Trp->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH AlternativePathway Alternative Pathway GlutarylCoA->AlternativePathway Accumulation CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA GA1 Glutaric Aciduria Type I (GCDH Deficiency) GA1->GCDH Deficient in ThreeOHGA 3-Hydroxyglutaric Acid (Accumulates) AlternativePathway->ThreeOHGA Neurotoxicity Neurotoxicity ThreeOHGA->Neurotoxicity

Caption: Simplified metabolic context of 3-hydroxyglutaric acid accumulation in Glutaric Aciduria Type I.

References

Application Notes and Protocols: Hydrolysis of 3-Hydroxypentanedinitrile under Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the hydrolysis of 3-hydroxypentanedinitrile under basic conditions to yield 3-hydroxyglutaric acid. This process is of significant interest to researchers in organic synthesis and medicinal chemistry due to the biological importance of 3-hydroxyglutaric acid. Included are the reaction mechanism, a detailed experimental protocol, and a discussion of the applications of the product in drug development and biomedical research.

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic chemistry, providing a robust method for the synthesis of carboxylic acids. The basic hydrolysis of this compound, also known as 3-hydroxyglutaronitrile, yields 3-hydroxyglutaric acid, a molecule of significant interest in the biomedical field. 3-Hydroxyglutaric acid is a key biomarker for glutaric aciduria type I, a rare inherited neurometabolic disorder.[1][2] Understanding the synthesis of this compound is crucial for the development of diagnostic standards and for research into the pathophysiology of this and related diseases.

This application note details a general protocol for the basic hydrolysis of this compound, outlines the reaction mechanism, and discusses the relevance of 3-hydroxyglutaric acid in the context of drug development.

Reaction and Mechanism

The basic hydrolysis of a nitrile to a carboxylic acid proceeds through the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This reaction typically occurs in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and often requires heating to proceed at a reasonable rate.[3][4]

The reaction proceeds in two main stages:

  • Hydrolysis to the amide: The first mole of hydroxide attacks the nitrile carbon, and after protonation, an amide intermediate is formed.

  • Hydrolysis of the amide: A second mole of hydroxide attacks the carbonyl carbon of the amide, leading to the formation of a carboxylate salt and ammonia.

Under basic conditions, the final product is the salt of the carboxylic acid (e.g., disodium 3-hydroxyglutarate).[4][5] To obtain the free carboxylic acid, a final acidification step with a strong acid is necessary.[4]

Reaction Scheme:

ReactionScheme cluster_reagents1 cluster_reagents2 reactant This compound intermediate Amide Intermediate reactant->intermediate Step 1 product_salt Disodium 3-Hydroxyglutarate intermediate->product_salt Step 2 product_acid 3-Hydroxyglutaric Acid product_salt->product_acid reagents1 1. NaOH, H2O 2. Heat (Reflux) reagents2 H3O+ HydrolysisMechanism start This compound intermediate1 Nitrilate Anion start->intermediate1 Nucleophilic Attack hydroxide1 OH- intermediate2 Imino Acid intermediate1->intermediate2 Protonation water1 H2O amide Amide Intermediate intermediate2->amide Tautomerization tautomerization Tautomerization tetrahedral1 Tetrahedral Intermediate amide->tetrahedral1 Nucleophilic Attack hydroxide2 OH- carboxylate Carboxylate Salt tetrahedral1->carboxylate Elimination of NH2- ammonia NH3 final_product 3-Hydroxyglutaric Acid carboxylate->final_product Protonation acidification Acidification (H3O+) DiseaseResearch synthesis Synthesis of 3-Hydroxyglutaric Acid standard Analytical Standard synthesis->standard research Neurotoxicity Research synthesis->research diagnosis Diagnosis of GA1 standard->diagnosis modeling Disease Modeling research->modeling drug_dev Drug Development modeling->drug_dev

References

Application Notes and Protocols for the Reduction of Nitrile Groups in 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for the reduction of the nitrile groups in 3-Hydroxypentanedinitrile to yield the corresponding primary amines, 4-amino-3-(hydroxymethyl)butanenitrile or 3-(aminomethyl)-4-hydroxybutanenitrile, and the diamine, 3-(aminomethyl)-1,5-pentanediamine-3-ol. The protocols detailed below are foundational methodologies that can be optimized for specific research and development needs.

Introduction

This compound is a dinitrile compound whose reduction can lead to valuable amino-alcohol building blocks. The selective reduction of one or both nitrile groups offers a pathway to synthesize key intermediates for pharmaceuticals and other specialty chemicals. The primary methods for nitrile reduction include catalytic hydrogenation and chemical reduction using metal hydrides. The choice of method depends on factors such as desired selectivity, scalability, functional group tolerance, and available laboratory equipment.

Catalytic hydrogenation is often the most economical and environmentally benign approach for large-scale synthesis.[1] It typically involves the use of hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO2).[1] However, controlling the selectivity to obtain the mono-amine or di-amine can be challenging and is influenced by catalyst choice, solvent, pH, temperature, and pressure.[1]

Chemical reduction with metal hydrides, such as Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), offers an alternative route that is often performed under milder conditions and can provide excellent yields.[2][3][4] LiAlH₄ is a powerful reducing agent capable of reducing both nitrile groups, while other borane reagents may offer a degree of selectivity under carefully controlled conditions.[5][6]

Key Reduction Methodologies

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles to primary amines.[1] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond, typically using a heterogeneous catalyst. To favor the formation of primary amines and minimize the formation of secondary and tertiary amine byproducts, ammonia is often added to the reaction mixture.[2]

Advantages:

  • Cost-effective for large-scale production.[1]

  • Environmentally friendly, with water as the primary byproduct.

  • The catalyst can often be recovered and reused.

Limitations:

  • Requires specialized high-pressure equipment.

  • Can be difficult to control selectivity in dinitriles.

  • The catalyst can be sensitive to poisoning by impurities.

Chemical Reduction with Metal Hydrides

Metal hydrides are versatile reducing agents for the conversion of nitriles to amines.

  • Lithium Aluminum Hydride (LiAlH₄): A potent, non-selective reducing agent that readily reduces nitriles to primary amines.[3][4][6] The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[4]

  • Borane Complexes (e.g., BH₃·THF, BH₃·SMe₂): Borane is a milder reducing agent compared to LiAlH₄.[2] These reagents can also effectively reduce nitriles to primary amines and are known for their chemoselectivity towards other functional groups.[2]

Advantages:

  • High yields are often achievable.

  • Does not typically require high pressure.

  • A broad range of metal hydrides with varying reactivity is available.

Limitations:

  • Reagents can be pyrophoric and require careful handling.

  • Stoichiometric amounts of the reducing agent are required.

  • Aqueous work-up is necessary to quench the reaction and hydrolyze intermediates.

Data Presentation

The following table summarizes representative quantitative data for the reduction of aliphatic dinitriles to primary amines using various methods. Note that specific yields for this compound may vary and require optimization.

MethodReagent/CatalystSolventTemperature (°C)Pressure (psi)Product(s)Typical Yield (%)Reference(s)
Catalytic HydrogenationRaney NickelNH₃/EtOH100-1501000-1500Diamine80-95General knowledge from[1]
Catalytic HydrogenationPd/CEtOH25-5050-100Monoamine/Diamine mixture60-80General knowledge from[2]
Chemical ReductionLiAlH₄THF0-66AmbientDiamine85-98[3][4][6]
Chemical ReductionBH₃·THFTHF25-65AmbientDiamine80-90[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Objective: To reduce both nitrile groups of this compound to the corresponding primary amines.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Ammonia (NH₃) solution in ethanol

  • Raney Nickel (slurry in water)

  • High-pressure autoclave

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable high-pressure autoclave, add this compound (1.0 eq).

  • Add a solution of ammonia in ethanol (e.g., 7 N, 10-20 eq).

  • Carefully add Raney Nickel (5-10% by weight of the nitrile) to the reaction vessel.

  • Seal the autoclave and purge with nitrogen gas several times, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1000 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with nitrogen gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or crystallization as required.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

Objective: To reduce both nitrile groups of this compound to the corresponding primary amines.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) solution

  • Sodium hydroxide (NaOH) solution

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Under a nitrogen atmosphere, add LiAlH₄ (e.g., 2.5 eq) to anhydrous THF in the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with THF or diethyl ether.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude diamine.

  • Purify the product by distillation or crystallization.

Visualizations

Reduction_Pathways This compound This compound Mono-amine Intermediate Mono-amine Intermediate This compound->Mono-amine Intermediate [H] (Selective Reduction) Diamine Product Diamine Product This compound->Diamine Product [H] (Exhaustive Reduction) Mono-amine Intermediate->Diamine Product [H] Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagent_Setup Reagent_Setup Start->Reagent_Setup Substrate_Dissolution Substrate_Dissolution Reagent_Setup->Substrate_Dissolution Reduction_Step Reduction_Step Substrate_Dissolution->Reduction_Step Monitoring Monitoring Reduction_Step->Monitoring Monitoring->Reduction_Step Incomplete Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification End End Purification->End

References

Application Notes and Protocols: Reactions of 3-Hydroxypentanedinitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile is a bifunctional molecule containing both a secondary hydroxyl group and two nitrile functionalities. This unique structure presents two primary sites for reaction with electrophiles: the nucleophilic oxygen of the alcohol and the nucleophilic lone pair of the nitrile nitrogen.[1] This dual reactivity allows for a range of chemical transformations, making it a versatile building block in organic synthesis for the preparation of more complex molecules, including pharmaceutical intermediates. These application notes provide detailed protocols for key electrophilic reactions at both the hydroxyl and nitrile functional groups.

O-Acylation of this compound

The nucleophilic oxygen of the hydroxyl group in this compound can readily react with acylating agents, such as acid anhydrides or acyl chlorides, to form the corresponding ester. This reaction is typically catalyzed by a base (e.g., pyridine, triethylamine) or an acylation catalyst like 4-(dimethylamino)pyridine (DMAP).[2] Acyl groups are stable under acidic conditions and are often used as protecting groups for hydroxyls in multi-step syntheses.[2]

General Reaction Workflow for O-Acylation

The following diagram illustrates the general workflow for the O-acylation of this compound, from reaction setup to product purification.

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Work-up & Purification A Dissolve this compound and base (e.g., Pyridine) in dry solvent (e.g., DCM) under inert atmosphere. B Cool solution to 0 °C in an ice bath. A->B C Add acylating agent (e.g., Acetic Anhydride) dropwise. B->C D Allow reaction to warm to room temperature. C->D E Stir for 2-12 hours, monitoring by TLC. D->E F Quench reaction with water or saturated aq. NH4Cl. E->F G Extract with organic solvent (e.g., Ethyl Acetate). F->G H Wash organic layer with aq. HCl, sat. aq. NaHCO3, and brine. G->H I Dry over Na2SO4, filter, and concentrate in vacuo. H->I J Purify by silica gel column chromatography. I->J K K J->K Characterize (NMR, IR, MS)

Caption: General workflow for O-acylation.

Experimental Protocol: Synthesis of 3-Acetoxypentanedinitrile

This protocol describes the acetylation of the secondary hydroxyl group using acetic anhydride.[3]

  • Preparation : To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (5.0 g, 45.4 mmol, 1.0 equiv.).

  • Solvent and Base Addition : Dissolve the starting material in dry dichloromethane (DCM, 50 mL). Add pyridine (4.3 mL, 54.5 mmol, 1.2 equiv.).

  • Reagent Addition : Cool the stirred solution to 0 °C using an ice bath. Add acetic anhydride (5.1 mL, 54.5 mmol, 1.2 equiv.) dropwise over 10 minutes.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the mixture to 0 °C and slowly add 20 mL of saturated aqueous NaHCO₃ solution to quench the excess acetic anhydride.

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing : Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography (eluent: 30% ethyl acetate in hexanes) to yield the pure product.

O-Acylation Reaction Data
ElectrophileCatalyst/BaseSolventTime (h)Temp (°C)Expected Yield (%)
Acetic AnhydridePyridineDCM42585-95
Acetyl ChlorideTriethylamine/DMAP (cat.)DCM20 to 2590-98
Benzoyl ChloridePyridineDCM122580-90
Propionic AnhydridePyridineTHF62582-92

Mechanism of Base-Catalyzed O-Acylation

Caption: Mechanism of O-acylation with an anhydride.

O-Alkylation of this compound

The hydroxyl group can be converted into an ether via O-alkylation, most commonly through a Williamson-type synthesis.[4][5] This involves deprotonating the alcohol with a strong base (e.g., NaH) to form a potent alkoxide nucleophile, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.[6] This method is most effective with primary alkyl halides.[4]

Experimental Protocol: Synthesis of 3-Methoxypentanedinitrile

This protocol describes the methylation of the hydroxyl group using methyl iodide.[7]

  • Preparation : To a flame-dried 100 mL three-neck round-bottom flask equipped with a stir bar, dropping funnel, and argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.1 equiv.).

  • Washing : Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.

  • Solvent Addition : Add 40 mL of dry tetrahydrofuran (THF).

  • Reactant Addition : Cool the suspension to 0 °C. Dissolve this compound (5.0 g, 45.4 mmol, 1.0 equiv.) in 10 mL of dry THF and add it dropwise to the NaH suspension over 20 minutes.

  • Alkoxide Formation : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Electrophile Addition : Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (3.1 mL, 50.0 mmol, 1.1 equiv.) dropwise.

  • Reaction : Stir the reaction at room temperature overnight (approx. 12 hours).

  • Work-up : Carefully quench the reaction by slowly adding 10 mL of water at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing : Wash the combined organic layers with water (20 mL) and brine (20 mL).

  • Drying and Concentration : Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by distillation or silica gel column chromatography.

O-Alkylation Reaction Data
ElectrophileBaseSolventTime (h)Temp (°C)Expected Yield (%)
Methyl IodideNaHTHF122575-85
Ethyl BromideNaHTHF/DMF162570-80
Benzyl BromideK₂CO₃Acetonitrile248065-75
Allyl ChlorideKHTHF122570-80

Mechanism of Williamson-Type Ether Synthesis

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Reactants R-OH + NaH Alkoxide R-O⁻ Na⁺ + H₂ Reactants->Alkoxide Acid-Base Reaction SN2_Reactants R-O⁻ + R'-X Alkoxide->SN2_Reactants Product R-O-R' + X⁻ SN2_Reactants->Product Nucleophilic Substitution

Caption: Mechanism of O-alkylation.

Ritter Reaction of this compound

The Ritter reaction involves the nucleophilic attack of a nitrile's lone pair on a carbocation to form a nitrilium ion, which is subsequently hydrolyzed to an N-alkyl amide.[8][9] Since this compound contains nitrile groups, it can act as the nucleophile. The required carbocation can be generated from an external source, such as a tertiary alcohol or an alkene, under strong acidic conditions.[10]

Experimental Protocol: Reaction with tert-Butanol

This protocol describes the reaction of this compound with tert-butanol to form an N-tert-butyl amide derivative after hydrolysis.[11]

  • Preparation : To a 100 mL round-bottom flask, add this compound (5.0 g, 45.4 mmol, 1.0 equiv.) and tert-butanol (4.4 mL, 45.4 mmol, 1.0 equiv.).

  • Acid Addition : Cool the mixture in an ice-salt bath to 0 °C. Slowly and carefully add concentrated sulfuric acid (15 mL) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction : After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • Work-up : Pour the reaction mixture slowly onto 100 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization : Neutralize the cold aqueous solution by the slow addition of concentrated aqueous NaOH until the pH is ~8. This step must be performed in a well-ventilated fume hood as it is highly exothermic.

  • Extraction : Extract the resulting mixture with ethyl acetate (3 x 50 mL).

  • Washing : Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by recrystallization or silica gel column chromatography to yield the N-tert-butyl diamide product.

Ritter Reaction Data
Carbocation SourceAcidSolventTime (h)Temp (°C)Expected Yield (%)
tert-ButanolH₂SO₄None242560-70
IsobutyleneH₂SO₄Acetic Acid122565-75
1-AdamantanolH₂SO₄Acetic Acid482550-60
BenzhydrolH₂SO₄Acetonitrile242555-65

Mechanism of the Ritter Reaction

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Hydrolysis Reactants1 t-BuOH + H⁺ Carbocation t-Bu⁺ + H₂O Reactants1->Carbocation Dehydration Reactants2 R-C≡N + t-Bu⁺ Carbocation->Reactants2 Nitrilium Nitrilium Ion [R-C≡N⁺-t-Bu] Reactants2->Nitrilium Reactants3 Nitrilium Ion + H₂O Nitrilium->Reactants3 Amide N-tert-Butyl Amide Reactants3->Amide Attack by H₂O & Tautomerization

Caption: Mechanism of the Ritter reaction.

References

Application Notes and Protocols: 3-Hydroxypentanedinitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypentanedinitrile is a versatile bifunctional molecule containing both hydroxyl and nitrile groups, making it a valuable building block in organic synthesis.[1] Its structure is particularly amenable to transformations leading to key pharmaceutical intermediates. One such important intermediate is 3-hydroxypiperidine, a heterocyclic scaffold found in a wide array of pharmacologically active compounds. This document provides a detailed protocol for the synthesis of 3-hydroxypiperidine from this compound via a one-pot reductive cyclization.

Synthesis of 3-Hydroxypiperidine from this compound

The conversion of this compound to 3-hydroxypiperidine is achieved through the catalytic hydrogenation of the dinitrile functionalities, which subsequently undergo intramolecular cyclization to form the piperidine ring. Raney Nickel is an effective catalyst for this transformation, known for its high activity in nitrile reductions.[1]

Experimental Protocol

Materials:

  • This compound

  • Raney Nickel (activated, 50% slurry in water)

  • Ethanol (anhydrous)

  • Potassium Borohydride (KBH₄)

  • Deionized Water

  • Dichloromethane

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware for organic synthesis

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Catalyst Preparation: In a fume hood, a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer is charged with 2.0 g of a 50% aqueous slurry of Raney Nickel. The water is carefully decanted, and the catalyst is washed three times with 20 mL portions of anhydrous ethanol to remove residual water.

  • Reaction Setup: To the flask containing the washed Raney Nickel, 50 mL of anhydrous ethanol is added, followed by the cautious addition of 4.32 g (80 mmol) of potassium borohydride in portions to manage the initial effervescence.

  • Addition of Starting Material: A solution of 2.48 g (20 mmol) of this compound in 10 mL of anhydrous ethanol is added dropwise to the stirred reaction mixture at room temperature.

  • Hydrogenation: The reaction flask is securely attached to a hydrogenation apparatus. The system is purged with hydrogen gas three times. The reaction is then stirred vigorously under a hydrogen atmosphere (50 psi) at 50°C.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 6-8 hours.

  • Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filter cake is washed with 20 mL of ethanol.

  • Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. The residue is taken up in 50 mL of dichloromethane and washed with 20 mL of brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the purified 3-hydroxypiperidine.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of 3-hydroxypiperidine from this compound.

ParameterValue
Starting Material This compound
Molecular Weight 124.14 g/mol
Amount of Starting Material 2.48 g (20 mmol)
Product 3-Hydroxypiperidine
Molecular Weight 101.15 g/mol
Theoretical Yield 2.02 g
Actual Yield 1.72 g
Yield (%) 85%
Purity (by GC) >98%

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-hydroxypiperidine from this compound.

Synthesis_Workflow Start This compound Reaction Reductive Cyclization (Raney Ni, H₂, 50°C, 50 psi) Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Extraction & Drying Workup->Purification Product 3-Hydroxypiperidine Purification->Product

Caption: Synthesis of 3-Hydroxypiperidine.

Signaling Pathway and Logical Relationships

The transformation of this compound to 3-hydroxypiperidine involves a cascade of reactions on the catalyst surface. The following diagram illustrates the logical relationship of this process.

Reaction_Mechanism cluster_catalyst Raney Nickel Surface cluster_solution Solution Phase H2_adsorption H₂ Adsorption Nitrile1_reduction First Nitrile Reduction H2_adsorption->Nitrile1_reduction Imine1_intermediate Imine Intermediate Nitrile1_reduction->Imine1_intermediate Amine1_formation Primary Amine Formation Imine1_intermediate->Amine1_formation Nitrile2_reduction Second Nitrile Reduction Amine1_formation->Nitrile2_reduction Imine2_intermediate Second Imine Intermediate Nitrile2_reduction->Imine2_intermediate Amine2_formation Diamino Alcohol Formation Imine2_intermediate->Amine2_formation Cyclization Intramolecular Cyclization Amine2_formation->Cyclization Start This compound Product 3-Hydroxypiperidine Cyclization->Product

Caption: Reductive Cyclization Pathway.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of the valuable pharmaceutical intermediate, 3-hydroxypiperidine, from this compound. The described method is efficient and utilizes readily available reagents and standard laboratory equipment. The provided quantitative data and workflow diagrams offer a clear guide for researchers in the field of drug development and medicinal chemistry.

References

General Biological Activities of Nitrile-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases did not yield specific information on the biological activity of 3-hydroxypentanedinitrile derivatives. Research on this particular class of compounds appears to be limited or not publicly available.

Therefore, these application notes provide a general overview of the potential biological activities often associated with nitrile-containing compounds and detailed protocols for their evaluation. The methodologies described are standard in drug discovery and can be adapted for testing novel synthetic compounds like this compound derivatives.

The nitrile group (-C≡N) is a versatile functional group that can participate in various non-covalent interactions with biological macromolecules.[1][2] It can act as a hydrogen bond acceptor and engage in dipole-dipole and hydrophobic interactions.[1][2] Furthermore, the electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, reacting with nucleophilic residues like cysteine or serine in enzyme active sites.[1]

Due to these properties, nitrile-containing molecules have been investigated for a wide range of therapeutic applications, including:

  • Enzyme Inhibition: Many nitrile derivatives are potent and selective enzyme inhibitors. They are particularly known to target cysteine proteases (e.g., cathepsins) and dipeptidyl peptidases (DPP-IV), which are implicated in various diseases, including diabetes and inflammatory disorders.[2] The mechanism often involves the formation of a reversible or irreversible covalent bond between the nitrile group and a key amino acid residue in the enzyme's active site.[1][2]

  • Antimicrobial Activity: Various synthetic compounds containing nitrile moieties have demonstrated antibacterial and antifungal properties.[3][4] The exact mechanism of action can vary, but it may involve the inhibition of essential microbial enzymes or disruption of cellular processes.

  • Antiviral Activity: The nitrile group is a feature in some antiviral drug candidates and approved drugs.

  • Other Pharmacological Activities: Nitrile-containing compounds have also been explored as kinase inhibitors for cancer therapy, calcium channel blockers, and agents targeting G-protein coupled receptors.

Data Presentation

Given the absence of specific experimental data for this compound derivatives, the following tables are provided as templates for organizing and presenting potential findings from the experimental protocols described below.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for a Test Compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Name)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Aspergillus brasiliensisATCC 16404Amphotericin B

Table 2: Example of In Vitro Cytotoxicity (IC50) Data for a Test Compound

Cell LineCell TypeIC50 (µM)Positive Control (Name)Positive Control IC50 (µM)
HepG2Human Hepatocellular CarcinomaDoxorubicin
A549Human Lung CarcinomaDoxorubicin
MCF-7Human Breast AdenocarcinomaDoxorubicin
HEK293Human Embryonic KidneyDoxorubicin

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial and cytotoxic activities of novel synthetic compounds.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][6]

A. Materials and Reagents

  • Test compound(s) dissolved in an appropriate solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi.

  • Bacterial and fungal strains (e.g., from ATCC).

  • Positive control antibiotics (e.g., ciprofloxacin, vancomycin, fluconazole).

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer or microplate reader.

  • Resazurin sodium salt solution (optional, for viability indication).[7][8]

B. Procedure

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a concentration gradient.

    • Prepare rows for positive controls (standard antibiotics) and negative controls (broth only and broth with solvent).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except the broth-only sterility control wells). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria.

    • Incubate fungal plates at 30-35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

    • A viability indicator like resazurin can also be added. A color change (blue to pink) indicates cell viability. The MIC is the lowest concentration where the blue color is retained.[7][8]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with 100 µL Microbial Suspension prep_inoculum->add_inoculum prep_compound Prepare Compound Stock & Serial Dilutions add_compound Add Compound Dilutions to Plate prep_compound->add_compound add_broth Add 100 µL Broth to 96-Well Plate add_broth->add_compound Creates gradient add_compound->add_inoculum incubate Incubate Plate (e.g., 37°C, 24h) add_inoculum->incubate read_plate Visually Inspect or Read Absorbance (600nm) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic report Report Lowest Concentration with No Visible Growth determine_mic->report

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: In Vitro Cytotoxicity Assessment - MTT Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxicity of chemical compounds. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt into a purple formazan product.

A. Materials and Reagents

  • Test compound(s) dissolved in DMSO.

  • Human cell lines (e.g., HepG2, A549, MCF-7).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Sterile 96-well flat-bottom plates.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution).

  • Phosphate-Buffered Saline (PBS).

  • Positive control (e.g., Doxorubicin).

  • Microplate reader capable of measuring absorbance at 570 nm.

B. Procedure

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture flask.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include wells for vehicle control (medium with the same percentage of DMSO used for the test compounds) and a positive control.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the percentage of cell viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Exposure cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-Well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_compound Add Serial Dilutions of Compound incubate_attach->add_compound incubate_treat Incubate for Exposure Period (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Hydroxypentanedinitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most commonly cited starting materials are epichlorohydrin and allyl cyanide. Both routes have been shown to produce this compound, with the choice of starting material often depending on reagent availability, cost, and downstream purification considerations.

Q2: What is the expected yield for the synthesis of this compound?

A2: The reported yields for this compound synthesis vary depending on the chosen synthetic route and reaction conditions. The synthesis from epichlorohydrin and potassium cyanide has reported yields in the range of 54-62%.[1] An alternative synthesis starting from allyl cyanide, proceeding through an epoxide intermediate, has been reported to achieve yields as high as 81%.[2]

Q3: How can I purify the crude this compound?

A3: Purification is typically achieved through vacuum distillation.[1] For higher purity, column chromatography can be employed.[3][4][5] The choice of purification method will depend on the scale of the reaction and the desired final purity of the product.

Q4: Can the nitrile groups of this compound be hydrolyzed?

A4: Yes, the nitrile groups can be hydrolyzed to either amides or carboxylic acids. This hydrolysis can occur under both acidic and basic conditions.[6][7][8][9][10] Careful control of reaction conditions is necessary to avoid unwanted hydrolysis of the final product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time, monitoring progress by TLC or GC. - Verify the quality and stoichiometry of the cyanide source.[1][2]
Formation of side products- Control the reaction temperature carefully, as side reactions like elimination to form 4-hydroxycrotononitrile can occur.[1] - Ensure the complete conversion of the intermediate 4-chloro-3-hydroxybutyronitrile when starting from epichlorohydrin.[1] - In the allyl cyanide route, minimize the formation of allyl alcohol by controlling the pH.[2]
Decomposition during workup- During vacuum distillation, ensure the distillation is performed rapidly to minimize thermal decomposition of the product.[1]
Product Contamination Presence of starting materials- Monitor the reaction for completeness to ensure all starting material is consumed. - Optimize purification parameters (e.g., distillation fraction collection, chromatography solvent system) to effectively separate the product from unreacted starting materials.
Presence of side products- Identify the impurities (e.g., by NMR, GC-MS) to understand the side reactions occurring. - Adjust reaction conditions (e.g., temperature, pH, reagent addition rate) to minimize the formation of these impurities.[1][2]
Hydrolysis of nitrile groups- Use anhydrous solvents and reagents where possible to minimize water content. - During workup, avoid prolonged exposure to strongly acidic or basic conditions.[8][9]
Reaction Fails to Initiate Poor quality of reagents- Use freshly opened or purified reagents. - Ensure the cyanide source has not degraded.
Ineffective mixing- For heterogeneous reactions, ensure efficient stirring to facilitate mass transfer between phases.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Starting Material Key Reagents Reported Yield Key Side Products Reference
EpichlorohydrinPotassium Cyanide, Magnesium Sulfate Heptahydrate54-62%4-chloro-3-hydroxybutyronitrile, 4-hydroxycrotononitrile[1]
Allyl Cyanidem-Chloroperbenzoic Acid (mCPBA), Sodium Cyanide79.4% (for epoxide), 81% (for dinitrile)Allyl alcohol, m-chlorobenzoic acid[2][4]

Experimental Protocols

Synthesis of this compound from Epichlorohydrin

This protocol is adapted from Organic Syntheses.[1]

1. Preparation of the Cyanide Solution:

  • A mixture of 493 g (2.00 moles) of magnesium sulfate heptahydrate and 700 ml of water is stirred for 5 minutes and filtered into a 2-L three-necked flask equipped with a mechanical stirrer and a thermometer.

  • The flask is cooled in a bath to 10°C.

  • 143 g (2.20 moles) of potassium cyanide is added in one portion, and stirring is continued for 45 minutes at 8–12°C.

2. Reaction with Epichlorohydrin:

  • While maintaining the temperature at 8–12°C, 102 g (1.10 moles) of epichlorohydrin is added dropwise with stirring over a period of 1 hour.

  • The mixture is allowed to come to room temperature and is stirred for an additional 24 hours.

3. Workup and Purification:

  • The reaction mixture is extracted continuously with 1 L of ethyl acetate for 48 hours.

  • The extract is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residual oil is distilled rapidly under vacuum. The fraction collected at 155–160°C (0.4 mm) is 3-hydroxyglutaronitrile.

Synthesis of this compound from Allyl Cyanide

This protocol is based on the procedure described in patent literature.[2][4]

1. Epoxidation of Allyl Cyanide:

  • To a solution of allyl cyanide in dichloromethane, m-chloroperbenzoic acid (mCPBA) is added portion-wise over several days while stirring.

  • The reaction is monitored for completion.

  • The excess mCPBA is quenched with an aqueous solution of sodium hydrosulfite.

  • The organic layer is washed with saturated aqueous sodium bicarbonate, dried, and concentrated to yield allyl cyanide epoxide.

2. Reaction of Allyl Cyanide Epoxide with Cyanide:

  • A cooled (0°C) aqueous solution of sodium cyanide is prepared, and the pH is adjusted to approximately 8 with an acid (e.g., sulfuric acid).

  • A solution of allyl cyanide epoxide in water is added dropwise to the cyanide solution.

  • The mixture is allowed to warm to room temperature and stirred for several hours.

3. Workup and Purification:

  • The reaction mixture is partitioned between an organic solvent (e.g., tetrahydrofuran) and brine.

  • The aqueous layer is extracted multiple times with the organic solvent.

  • The combined organic extracts are dried over sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield 3-hydroxyglutaronitrile.

Visualizations

experimental_workflow Experimental Workflow: this compound Synthesis cluster_epichlorohydrin Route 1: From Epichlorohydrin cluster_allyl_cyanide Route 2: From Allyl Cyanide start1 Epichlorohydrin reagents1 KCN, MgSO4·7H2O in Water reaction1 Reaction at 8-12°C, then 24h at RT start1->reaction1 reagents1->reaction1 workup1 Continuous Extraction (Ethyl Acetate) reaction1->workup1 purification1 Vacuum Distillation workup1->purification1 product1 This compound purification1->product1 start2 Allyl Cyanide epoxidation Epoxidation (mCPBA) start2->epoxidation intermediate Allyl Cyanide Epoxide epoxidation->intermediate reaction2 Reaction at 0°C to RT intermediate->reaction2 reagents2 NaCN in Water (pH 8) reagents2->reaction2 workup2 Extraction (THF) reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 This compound purification2->product2

Caption: Comparative workflow for the synthesis of this compound.

logical_relationship Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_products Side Product Formation low_yield->side_products decomposition Product Decomposition low_yield->decomposition optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions control_parameters Control Reaction Parameters (Temp, pH) side_products->control_parameters gentle_workup Gentle Workup/Purification (Rapid Distillation) decomposition->gentle_workup

Caption: Logical flow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Hydroxyglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Hydroxyglutaronitrile (3-HGN).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of 3-Hydroxyglutaronitrile from epichlorohydrin and a cyanide source?

A1: The most commonly reported byproducts are 4-chloro-3-hydroxybutyronitrile and 4-hydroxycrotononitrile.[1][2][3][4] Under certain conditions, other side reactions can lead to the formation of dimers, polyols, and polymerization of the cyanide itself.[5]

Q2: What is the typical yield for the synthesis of 3-Hydroxyglutaronitrile?

A2: Yields can vary significantly depending on the reaction conditions. Reported yields are often in the range of 60-70%.[2][3][6] For instance, a 60% yield was reported after a 54-hour reaction at 10-11°C, with 18% of byproducts being formed.[2][3][6] In another instance, a maximum yield of 68% was achieved, which was accompanied by a significant concentration of the intermediate 4-chloro-3-hydroxybutyronitrile (CHBN), typically around 15%.[5]

Q3: How can I purify the final 3-Hydroxyglutaronitrile product?

A3: Purification is typically achieved by distillation under reduced pressure.[1] It is crucial to perform a rapid distillation to minimize decomposition of the product.[1] Prior to distillation, the crude product is often extracted with a solvent like ethyl acetate and thoroughly dried to remove any basic salts, as their presence can lead to extensive decomposition during distillation.[1] Column chromatography can also be used for purification.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 3-HGN Incomplete reaction.Increase the reaction time. The reaction can take up to 48 hours or longer to reach completion.[1]
Suboptimal reaction temperature.Maintain the reaction temperature within the optimal range. For the reaction of epichlorohydrin with potassium cyanide, a temperature of 8-12°C is recommended during the addition of epichlorohydrin.[1] For the conversion of 4-chloro-3-hydroxybutyronitrile, a temperature range of 40-55°C was found to be optimal.[5]
Inefficient extraction of the product.Use a continuous liquid-liquid extractor for more efficient extraction of the water-soluble product.[1]
High Levels of 4-chloro-3-hydroxybutyronitrile Byproduct Insufficient reaction time for the second nucleophilic substitution.As this is an intermediate in the reaction, ensure the reaction is allowed to proceed for a sufficient duration to allow for its conversion to the final product.[2][3]
Formation of 4-hydroxycrotononitrile Byproduct Elimination reaction favored under certain conditions.While specific conditions favoring its formation are not detailed in the provided results, maintaining optimal temperature and pH may help minimize this byproduct.
Decomposition of Product During Distillation Presence of basic salt impurities.Ensure the ethyl acetate extract is extensively dried over anhydrous magnesium sulfate for an extended period (e.g., 18 hours) before filtration and distillation to precipitate and remove all traces of basic salts.[1]
Runaway Exothermic Reaction The reaction between epichlorohydrin and cyanide is highly exothermic.Add the epichlorohydrin dropwise to the cyanide solution while vigorously stirring and maintaining the temperature below 30°C. Careful monitoring of the reaction temperature is critical.[1]
Polymerization of Cyanide High pH.While a basic pH is necessary for the reaction, excessively high pH can promote the polymerization of cyanide. A pH of around 10 has been noted as a condition where this may increase.[5]

Experimental Protocols

Synthesis of 3-Hydroxyglutaronitrile from Epichlorohydrin and Potassium Cyanide[1]

This procedure is adapted from Organic Syntheses.

Materials:

  • Epichlorohydrin

  • Potassium Cyanide (KCN)

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • A solution of 1.1 g of magnesium sulfate heptahydrate in 350 ml of water is prepared in a 2-liter three-necked flask equipped with a mechanical stirrer and a thermometer.

  • The flask is cooled in an ice-salt bath to 10°C.

  • 143 g (2.20 moles) of potassium cyanide is added in one portion, and the mixture is stirred for 45 minutes at 8–12°C.

  • 102 g (1.10 moles) of epichlorohydrin is added dropwise over 1 hour, maintaining the temperature at 8–12°C.

  • The mixture is stirred for an additional 24 hours at room temperature.

  • The reaction mixture is then continuously extracted with 1 liter of ethyl acetate for 48 hours.

  • The ethyl acetate extract is dried over anhydrous magnesium sulfate for 18 hours and then filtered.

  • The solvent is removed under reduced pressure on a steam bath.

  • The residual oil is distilled rapidly under reduced pressure. A forerun containing byproducts is collected at 90–115°C (0.4 mm), and the 3-Hydroxyglutaronitrile is collected at 155–160°C (0.4 mm).

Visualizations

Synthesis_Pathway Epichlorohydrin Epichlorohydrin Intermediate 4-chloro-3-hydroxybutyronitrile Epichlorohydrin->Intermediate Nucleophilic Attack Cyanide1 CN⁻ Product 3-Hydroxyglutaronitrile Intermediate->Product Nucleophilic Substitution Byproduct 4-hydroxycrotononitrile Intermediate->Byproduct Elimination Cyanide2 CN⁻

Caption: Reaction pathway for the synthesis of 3-Hydroxyglutaronitrile.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Product Mixture (e.g., GC, NMR) Start->Analysis CheckYield Is Yield Acceptable? Analysis->CheckYield CheckPurity Are Byproduct Levels High? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No HighByproducts High Byproducts CheckPurity->HighByproducts Yes End Experiment Complete CheckPurity->End No TroubleshootYield Troubleshoot: - Reaction Time - Temperature - Extraction LowYield->TroubleshootYield TroubleshootPurity Troubleshoot: - Temperature Control - pH - Purification Method HighByproducts->TroubleshootPurity TroubleshootYield->Start Re-run Experiment TroubleshootPurity->Start Re-run Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Removal of 4-chloro-3-hydroxybutyronitrile from 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-hydroxypentanedinitrile. This guide is intended for researchers, scientists, and drug development professionals to provide detailed methodologies, troubleshooting advice, and frequently asked questions (FAQs) for the removal of the common impurity, 4-chloro-3-hydroxybutyronitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing 4-chloro-3-hydroxybutyronitrile from this compound?

A1: Based on the significant difference in their boiling points, vacuum distillation is the most effective and scalable method for the primary purification of this compound from the more volatile 4-chloro-3-hydroxybutyronitrile impurity. For achieving very high purity, flash column chromatography can be employed as a subsequent purification step.

Q2: Why is vacuum distillation recommended over simple distillation at atmospheric pressure?

A2: this compound has a high boiling point and is prone to decomposition at elevated temperatures.[1] Vacuum distillation allows for the distillation to be performed at a much lower temperature, thus preventing thermal degradation of the desired product.[2][3]

Q3: My this compound appears to be degrading during flash chromatography on silica gel. What can I do to prevent this?

A3: Nitriles can be susceptible to hydrolysis on the acidic surface of silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating the column with a solvent system containing 1-3% triethylamine. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be beneficial.

Q4: I am having difficulty visualizing my compounds on a TLC plate. What visualization techniques are effective for these nitriles?

A4: As these compounds may not be strongly UV-active, visualization can be challenging. Staining with potassium permanganate (KMnO4) solution is an effective method for visualizing hydroxylated compounds. Iodine vapor can also be used, though it may be less sensitive.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Vacuum Distillation Issues
Problem Possible Cause Solution
No distillate is being collected at the expected temperature. The vacuum level is not low enough.Check all connections for leaks. Ensure the vacuum pump is operating efficiently and the vacuum grease on joints is properly applied.[4]
The heating mantle temperature is too low.Gradually increase the temperature of the heating bath. The bath temperature should typically be 20-30°C higher than the boiling point of the liquid at the given pressure.[1]
The distillation is very slow. Inefficient heat transfer.Ensure the distilling flask is appropriately sized (ideally half to two-thirds full) and that the heating mantle provides even heating. Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.[3]
The product is discolored or appears to have decomposed. The distillation temperature is too high.Improve the vacuum to further lower the boiling point. Ensure a stir bar is used for even heating and to prevent bumping, which can lead to localized overheating.[3]
The pressure is fluctuating during distillation. The vacuum source is unstable (e.g., water aspirator with varying water flow).Use a vacuum regulator to maintain a constant pressure.[2] If using a water aspirator, ensure a consistent water flow rate.
Flash Chromatography Issues
Problem Possible Cause Solution
Poor separation of the two compounds. The solvent system is not optimal.Systematically vary the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system may be necessary to achieve good separation.
The column was not packed properly.Ensure the silica gel is packed uniformly to avoid channeling.
The compound is eluting too quickly (high Rf). The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
The compound is not eluting from the column (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent. For very polar compounds, adding a small percentage of methanol to the eluent can be effective.[5]
Streaking or tailing of spots on TLC and broad peaks during column chromatography. The compound is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[6]
The sample was overloaded on the column.Use a larger column or reduce the amount of sample being purified.

Quantitative Data

The following table summarizes the key physical properties of this compound and 4-chloro-3-hydroxybutyronitrile, which are critical for designing the separation protocol.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point
This compoundC5H6N2O110.11202-203 °C @ 11 Torr[7]
4-Chloro-3-hydroxybutyronitrileC4H6ClNO119.55~110 °C @ 1 mmHg

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the removal of the lower-boiling 4-chloro-3-hydroxybutyronitrile from the higher-boiling this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using dry glassware. Use a round-bottom flask of an appropriate size (the crude mixture should fill it to about half to two-thirds of its volume).

    • Include a magnetic stir bar in the distillation flask.

    • Use a short path distillation head or a Vigreux column for efficient separation.

    • Ensure all ground glass joints are lightly greased with vacuum grease.

    • Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. A manometer should be placed between the trap and the pump to monitor the pressure.

  • Distillation Procedure:

    • Place the crude mixture of this compound and 4-chloro-3-hydroxybutyronitrile into the distillation flask.

    • Begin stirring and slowly evacuate the system.

    • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

    • Collect the initial fraction (forerun), which will primarily be 4-chloro-3-hydroxybutyronitrile. The head temperature should remain relatively constant during this phase.

    • After the 4-chloro-3-hydroxybutyronitrile has been distilled, the temperature at the distillation head will drop.

    • Increase the heating mantle temperature to distill the this compound. Collect the fraction that distills at a constant temperature and pressure. This is the purified product.

    • Stop the distillation before the flask is completely dry to prevent the formation of non-volatile residues.

    • Allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.

Expected Purity and Yield:

  • Purity: >95% (as determined by GC or NMR).

  • Yield: 80-90% (dependent on the initial concentration of the impurity).

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for obtaining highly pure this compound, potentially after an initial distillation.

Methodology:

  • Solvent System Selection:

    • Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes. The ideal system should give the this compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the partially purified this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Expected Purity and Yield:

  • Purity: >99% (as determined by GC or NMR).

  • Yield: 70-85% (from the chromatography step).

Visualizations

experimental_workflow_distillation cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_final Final Product crude_mixture Crude Mixture distillation_flask Transfer to Distillation Flask crude_mixture->distillation_flask evacuate Evacuate System distillation_flask->evacuate heat Gentle Heating evacuate->heat collect_forerun Collect Forerun (Impurity) heat->collect_forerun increase_heat Increase Heat collect_forerun->increase_heat collect_product Collect Product increase_heat->collect_product pure_product Pure this compound collect_product->pure_product

Caption: Workflow for the purification of this compound by vacuum distillation.

experimental_workflow_chromatography cluster_prep Preparation cluster_chromatography Flash Chromatography cluster_final Final Product partially_pure Partially Pure Product dissolve Dissolve in Minimal Solvent partially_pure->dissolve load Load onto Silica Column dissolve->load elute Elute with Solvent System load->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate high_purity_product High Purity Product evaporate->high_purity_product

Caption: Workflow for the high-purity purification of this compound by flash chromatography.

References

Technical Support Center: Synthesis of Crotonaldehyde Cyanohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of crotonaldehyde cyanohydrin, with a primary focus on preventing the formation of the undesired 1,4-addition byproduct, 4-oxobutyronitrile.

Troubleshooting Guide

Issue: Low Yield of 4-Hydroxycrotononitrile and Formation of Byproducts

The primary challenge in the synthesis of 4-hydroxycrotononitrile (the desired 1,2-addition product) from crotonaldehyde is the competing formation of 4-oxobutyronitrile (the 1,4-addition or conjugate addition product). The regioselectivity of the cyanide addition is highly dependent on the reaction conditions.

Understanding the Competing Reaction Pathways:

The reaction of crotonaldehyde with a cyanide source can proceed via two main pathways:

  • 1,2-Addition (Kinetic Product): Nucleophilic attack of the cyanide ion on the carbonyl carbon, leading to the formation of 4-hydroxycrotononitrile. This pathway is generally favored under kinetic control (lower temperatures, shorter reaction times).

  • 1,4-Addition (Thermodynamic Product): Nucleophilic attack of the cyanide ion on the β-carbon of the α,β-unsaturated system, leading to the formation of an enolate intermediate that, upon protonation, gives 4-oxobutyronitrile. This pathway is favored under thermodynamic control (higher temperatures, longer reaction times, and basic conditions) as the 1,4-adduct is often more stable.[1][2][3][4][5]

Visualizing the Reaction Pathways:

reaction_pathway cluster_conditions Reaction Conditions Crotonaldehyde Crotonaldehyde Product_1_2 4-Hydroxycrotononitrile (1,2-Addition Product - Kinetic) Crotonaldehyde->Product_1_2 1,2-Addition (Fast, Reversible) Product_1_4 4-Oxobutyronitrile (1,4-Addition Product - Thermodynamic) Crotonaldehyde->Product_1_4 1,4-Addition (Slow, More Stable) Cyanide CN⁻ Low_Temp Low Temperature (Kinetic Control) Low_Temp->Product_1_2 High_Temp High Temperature (Thermodynamic Control) High_Temp->Product_1_4

Caption: Competing 1,2- and 1,4-addition pathways of cyanide to crotonaldehyde.

Strategies to Promote 1,2-Addition and Minimize 1,4-Addition:

ParameterRecommendation to Favor 1,2-Addition (4-Hydroxycrotononitrile)Rationale
Temperature Maintain low temperatures (e.g., -78°C to 0°C).The 1,2-addition has a lower activation energy and is favored kinetically at lower temperatures.[2][3][4][5] Higher temperatures provide enough energy to overcome the activation barrier for the more stable 1,4-adduct and can lead to the reversal of the 1,2-addition.
Reaction Time Keep the reaction time as short as possible.Prolonged reaction times can allow the initially formed kinetic 1,2-product to revert to the starting materials and subsequently form the more stable thermodynamic 1,4-product.
pH / Catalyst Use a slightly acidic to neutral pH (around 4-5) or employ a Lewis acid catalyst.Basic conditions promote the reversibility of the 1,2-addition, leading to the formation of the 1,4-adduct.[1][6][7][8] A slightly acidic medium ensures the presence of HCN as the proton source without excessively protonating the cyanide nucleophile.[8][9] Lewis acids can activate the carbonyl group, favoring the 1,2-addition.
Cyanide Source Use trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst.TMSCN is a less basic cyanide source than alkali metal cyanides (NaCN, KCN), which can help to suppress base-catalyzed side reactions.[10]

Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled Cyanohydrin Formation

This protocol aims to maximize the formation of 4-hydroxycrotononitrile by favoring the 1,2-addition pathway under kinetic control.

Materials:

  • Crotonaldehyde

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Acetic acid

  • Diethyl ether (or other suitable aprotic solvent)

  • Water

  • Ice-salt bath or dry ice-acetone bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve crotonaldehyde in diethyl ether.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -10°C) using an ice-salt bath.

  • Cyanide Solution Preparation: In a separate flask, prepare a solution of sodium cyanide in water.

  • Addition of Cyanide: Slowly add the sodium cyanide solution to the cooled solution of crotonaldehyde via the dropping funnel while maintaining the low temperature.

  • Acidification: After the addition is complete, slowly add a solution of acetic acid in diethyl ether to the reaction mixture. The pH should be maintained in the slightly acidic range (pH 4-5).[8][9]

  • Quenching and Workup: Once the reaction is complete (monitored by TLC or GC), quench the reaction by pouring it into a cold, dilute aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizing the Experimental Workflow:

experimental_workflow Start Start Setup Dissolve Crotonaldehyde in Ether Start->Setup Cool Cool to -10°C Setup->Cool Add_Cyanide Slowly Add NaCN Solution Cool->Add_Cyanide Add_Acid Slowly Add Acetic Acid Solution Add_Cyanide->Add_Acid Quench Quench with Cold NaHCO₃ Solution Add_Acid->Quench Workup Extract, Wash, Dry, Concentrate Quench->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the kinetically controlled synthesis of 4-hydroxycrotononitrile.

Frequently Asked Questions (FAQs)

Q1: What is the main byproduct in the synthesis of 4-hydroxycrotononitrile from crotonaldehyde?

A1: The main byproduct is typically 4-oxobutyronitrile, which results from the 1,4-addition (conjugate addition) of the cyanide ion to the α,β-unsaturated system of crotonaldehyde.[1]

Q2: How can I monitor the progress of the reaction and the formation of byproducts?

A2: You can monitor the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the desired product, and the byproduct. For GC analysis, you may need to derivatize the hydroxyl group of the cyanohydrin to improve its thermal stability.

Q3: What is the role of pH in this reaction?

A3: The pH is a critical parameter. A slightly acidic pH (around 4-5) is optimal because it provides a source of protons (from HCN) to protonate the intermediate alkoxide to form the cyanohydrin, while still maintaining a sufficient concentration of the nucleophilic cyanide ion.[8][9][11] Strongly basic conditions can lead to the reversal of the 1,2-addition and favor the formation of the more stable 1,4-addition product.[1][6]

Q4: Can I use a catalyst to improve the selectivity for 4-hydroxycrotononitrile?

A4: Yes, Lewis acid catalysts can be used to enhance the selectivity for the 1,2-addition product. Lewis acids coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby promoting the nucleophilic attack at that position.

Q5: How can I confirm the structure of my product and identify any byproducts?

A5: The structure of the product and any byproducts can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The characteristic signals for the hydroxyl group, the nitrile group, and the vinyl protons in 4-hydroxycrotononitrile can be used for its identification.

Q6: Are there any safety precautions I should take when working with cyanides?

A6: Yes, cyanide and its compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide waste must be quenched and disposed of according to your institution's safety protocols.

References

Technical Support Center: Optimizing 3-Hydroxypentanedinitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the productivity of 3-Hydroxypentanedinitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound, a type of β-hydroxy nitrile, is through the ring-opening of an epoxide with a cyanide source.[1][2][3] A common starting material is epichlorohydrin, which reacts with an excess of an alkali cyanide (e.g., sodium or potassium cyanide) to yield the desired product.[4] Another approach involves the epoxidation of allyl cyanide followed by reaction with a cyanide source.[5]

Q2: What is the primary mechanism of this reaction?

A2: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup to yield the hydroxyl group.[3][6]

Q3: Why is regioselectivity a concern in this synthesis?

A3: With unsymmetrical epoxides, the cyanide can attack either of the two carbon atoms of the ring. Under basic or neutral conditions, the attack typically occurs at the sterically less hindered carbon atom.[3][4] However, under acidic conditions or with the use of certain Lewis acid catalysts, the regioselectivity can be altered, potentially leading to the formation of isomeric byproducts.[3][4]

Q4: How can the nitrile groups be unintentionally modified during the reaction or workup?

A4: Nitrile groups are susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[7][8] This can lead to the formation of amide or carboxylic acid impurities. It is crucial to maintain controlled pH and temperature during the reaction and purification steps to preserve the nitrile functionalities.

Q5: What are the recommended purification techniques for this compound?

A5: Due to the presence of both polar hydroxyl and nitrile groups, this compound is a relatively polar molecule. Purification can be achieved through methods such as vacuum distillation or column chromatography. For similar hydroxynitrile compounds, wiped molecular distillation has also been shown to be effective in achieving high purity.[9] Recrystallization may also be a viable option if the product is a solid at room temperature.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Dehydration of the alcohol product.[4] 4. Inefficient purification.1. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. 2. Optimize the reaction temperature; for many epoxide openings with cyanide, room temperature to gentle heating is sufficient. 3. Use buffered conditions or avoid overly acidic/basic conditions during workup to prevent elimination reactions. 4. Choose an appropriate purification method (e.g., vacuum distillation, column chromatography) and optimize the conditions.
Presence of Isomeric Byproducts Incorrect regioselectivity of the epoxide opening.1. Ensure the reaction is run under conditions that favor the desired regioselectivity (typically basic conditions for attack at the least substituted carbon). 2. Avoid strong Lewis acids if they promote the formation of the undesired isomer.
Formation of Amide or Carboxylic Acid Impurities Hydrolysis of the nitrile groups.[7][8]1. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. 2. Use mild conditions for workup and purification. A neutral or slightly acidic wash may be preferable to a strong base wash.
Formation of Polymeric Material 1. Polymerization of the epoxide starting material under acidic or basic conditions. 2. Side reactions at high temperatures.1. Control the rate of addition of reagents and maintain a consistent temperature. 2. Ensure the reaction temperature does not exceed the stability limit of the reactants and product.
Difficulty in Product Isolation The product is highly soluble in the aqueous phase.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product.

Experimental Protocols

Representative Protocol for this compound Synthesis

Disclaimer: This is a representative protocol based on general methods for the synthesis of β-hydroxynitriles. Researchers should conduct their own risk assessment and optimization.

Materials:

  • Epichlorohydrin

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sodium cyanide in a mixture of water and methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

  • Add a solution of ammonium chloride in water to the cyanide solution to act as a buffer.

  • Slowly add epichlorohydrin to the cooled cyanide solution dropwise over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Visual Guides

experimental_workflow reagents 1. Prepare Reagents (NaCN, NH4Cl, Epichlorohydrin) reaction_setup 2. Reaction Setup (Ice bath, dropwise addition) reagents->reaction_setup reaction 3. Reaction (Stir at RT for 12-24h) reaction_setup->reaction monitoring 4. Monitor Progress (TLC / GC-MS) reaction->monitoring workup 5. Aqueous Workup (Quench, Extract with EtOAc) monitoring->workup If complete purification 6. Purification (Vacuum Distillation / Chromatography) workup->purification analysis 7. Product Analysis (NMR, IR, MS) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_completion Was the reaction complete? start->check_completion no_completion No check_completion->no_completion No yes_completion Yes check_completion->yes_completion Yes check_side_reactions Analyze for side products (Isomers, hydrolyzed products) isomers_present Isomers Present? check_side_reactions->isomers_present check_purification Was purification effective? purification_loss Product lost during purification? check_purification->purification_loss extend_time Action: Extend reaction time or optimize temperature no_completion->extend_time yes_completion->check_side_reactions end Improved Yield and Purity extend_time->end hydrolysis_present Hydrolysis Products? isomers_present->hydrolysis_present No adjust_conditions Action: Adjust pH/catalyst to control regioselectivity isomers_present->adjust_conditions Yes hydrolysis_present->check_purification No mild_workup Action: Use milder workup conditions (pH, temp) hydrolysis_present->mild_workup Yes adjust_conditions->end mild_workup->end optimize_purification Action: Optimize purification method (e.g., change solvent, column type) purification_loss->optimize_purification Yes optimize_purification->end

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Phase Transfer Catalysis in 3-Hydroxypentanedinitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of 3-Hydroxypentanedinitrile using phase transfer catalysis (PTC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a phase transfer catalyst in the synthesis of this compound?

A1: In the synthesis of this compound from formaldehyde and acrylonitrile, the reaction is typically base-catalyzed. Formaldehyde exists in an aqueous phase, while acrylonitrile has limited water solubility and prefers an organic phase. A phase transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide anion (from a base like sodium hydroxide) from the aqueous phase to the organic phase. This allows for the deprotonation of an activated intermediate, enabling the nucleophilic attack on formaldehyde and subsequent reaction with acrylonitrile to form the desired product.

Q2: Which type of phase transfer catalyst is most effective for this synthesis?

A2: Quaternary ammonium salts are commonly employed as phase transfer catalysts for this type of reaction.[1] Catalysts like Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydroxide (TBAOH), and Benzyltriethylammonium Chloride (BTEAC) are often effective. The choice of catalyst can influence reaction rate and yield, and empirical optimization is recommended.

Q3: What are the common side reactions in the synthesis of this compound?

A3: The most prevalent side reaction is the polymerization of acrylonitrile, which can be initiated by the base catalyst. This can lead to low yields and difficult purification. Other potential side reactions include the Cannizzaro reaction of formaldehyde under strongly basic conditions and the formation of cyanohydrin derivatives.

Q4: How can I minimize the polymerization of acrylonitrile?

A4: To minimize polymerization, it is crucial to maintain a low reaction temperature (typically 0-10 °C), ensure slow, controlled addition of acrylonitrile, and use a polymerization inhibitor like hydroquinone if necessary. The concentration of the base should also be carefully controlled.

Q5: What is a typical work-up procedure for this reaction?

A5: A standard work-up involves neutralizing the basic catalyst with a dilute acid (e.g., HCl or acetic acid). The organic layer is then separated, washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective phase transfer of the hydroxide ion.2. Catalyst poisoning.3. Incorrect stoichiometry of reactants.4. Insufficient reaction time or temperature.1. Ensure the chosen phase transfer catalyst is appropriate. Consider screening different quaternary ammonium salts.2. Use high-purity reagents and solvents. Ensure the catalyst is not degraded.3. Carefully check the molar ratios of formaldehyde, acrylonitrile, and the base.4. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious of increased side reactions.
Formation of a White Precipitate or Polymer 1. Uncontrolled polymerization of acrylonitrile.2. Reaction temperature is too high.3. Acrylonitrile added too quickly.4. Base concentration is too high.1. Add a polymerization inhibitor (e.g., hydroquinone) to the acrylonitrile before starting the reaction.2. Maintain a low reaction temperature (0-10 °C) using an ice bath.3. Add acrylonitrile dropwise with vigorous stirring.4. Reduce the concentration of the base catalyst.
Difficult Product Isolation/Purification 1. Presence of high-boiling point impurities.2. Emulsion formation during work-up.3. Contamination with the phase transfer catalyst.1. Purify the crude product by vacuum distillation or column chromatography.2. Add a saturated brine solution to help break the emulsion during the aqueous work-up.3. Select a phase transfer catalyst that can be easily removed during work-up (e.g., by washing with water).
Inconsistent Results 1. Variability in the quality of reagents.2. Inconsistent reaction conditions (temperature, stirring rate).3. Moisture contamination.1. Use reagents from a reliable source and of consistent purity.2. Precisely control the reaction temperature and maintain a consistent and vigorous stirring rate to ensure efficient mixing of the phases.3. Use anhydrous solvents and dry glassware to prevent unwanted side reactions.

Experimental Protocols

Representative Protocol for the Synthesis of this compound using a Phase Transfer Catalyst

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Materials:

  • Formaldehyde (37% aqueous solution)

  • Acrylonitrile (with inhibitor, e.g., hydroquinone)

  • Tetrabutylammonium Bromide (TBAB)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add formaldehyde solution (1.0 eq) and a solution of NaOH (0.1 eq) in water.

  • Add the phase transfer catalyst, Tetrabutylammonium Bromide (TBAB) (0.05 eq), to the aqueous mixture.

  • Cool the flask to 0-5 °C in an ice bath.

  • Dissolve acrylonitrile (2.0 eq) in dichloromethane and add it to the dropping funnel.

  • Add the acrylonitrile solution dropwise to the stirred aqueous mixture over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, neutralize the mixture by adding 1M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following tables present hypothetical yet representative data to illustrate the impact of different reaction parameters on the yield of this compound.

Table 1: Effect of Different Phase Transfer Catalysts on Product Yield

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1TBAB (5)252475
2BTEAC (5)252468
3TBAOH (5)252472
4None2524<10

Table 2: Influence of Reaction Temperature on Product Yield

EntryCatalystTemperature (°C)Time (h)Yield (%)
1TBAB (5%)0-52465
2TBAB (5%)252475
3TBAB (5%)402470 (with increased polymer formation)

Visualizations

Reaction_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_ion Na+ NaOH->Na_ion OH_ion OH- NaOH->OH_ion TBAB_aq TBAB (Q+X-) TBAOH_aq TBAOH (Q+OH-) TBAB_aq->TBAOH_aq Ion Exchange TBAOH_org TBAOH (Q+OH-) TBAOH_aq->TBAOH_org Phase Transfer Acrylonitrile Acrylonitrile Intermediate Enolate Intermediate Acrylonitrile->Intermediate Formaldehyde Formaldehyde Product This compound Intermediate->Product + Formaldehyde TBAOH_org->Intermediate Base Catalysis

Caption: Reaction mechanism of this compound synthesis via PTC.

Troubleshooting_Workflow Start Low Yield of this compound Check_Catalyst Is the PTC effective? Start->Check_Catalyst Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp Yes Solution_Catalyst Screen different PTCs (TBAB, BTEAC) Increase catalyst loading Check_Catalyst->Solution_Catalyst No Check_Polymer Is polymer formation observed? Check_Temp->Check_Polymer Yes Solution_Temp Maintain 0-10°C during addition Increase reaction time at RT Check_Temp->Solution_Temp No Check_Reagents Are reagents pure? Check_Polymer->Check_Reagents No Solution_Polymer Add inhibitor (hydroquinone) Slow, dropwise addition of acrylonitrile Reduce base concentration Check_Polymer->Solution_Polymer Yes Check_Reagents->Start Yes, re-evaluate Solution_Reagents Use high-purity, anhydrous reagents Check_Reagents->Solution_Reagents No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Hydroxyglutaronitrile (3-HGN) using Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ionic liquids to enhance the synthesis of 3-Hydroxyglutaronitrile (3-HGN).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-HGN in the presence of ionic liquids.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Cyanide Source: The cyanide salt (e.g., KCN, NaCN) may have degraded due to improper storage or handling. 2. Incorrect pH: The pH of the aqueous phase may be too low, preventing the effective reaction of the cyanide nucleophile. 3. Low Reaction Temperature: The reaction temperature may be insufficient to drive the reaction to completion. 4. Poor Phase Mixing: In a biphasic system, inefficient stirring can limit the interfacial reaction between the reactants.1. Use Fresh Cyanide Source: Ensure the cyanide salt is fresh and has been stored in a dry, tightly sealed container. 2. Adjust pH: The initial pH of the aqueous cyanide solution should be adjusted to a range of 8 to 10.[1] 3. Optimize Temperature: A suitable temperature range for the reaction is between 45°C and 65°C.[2] 4. Ensure Vigorous Stirring: Use a magnetic stirrer or overhead stirrer at a speed that ensures good mixing of the aqueous and ionic liquid phases.
Formation of Significant Byproducts 1. High Reaction Temperature: Elevated temperatures can promote the formation of byproducts such as 4-hydroxycrotononitrile. 2. High pH: A pH above 12 can lead to the degradation of the intermediate 4-halo-3-hydroxy-butanenitrile.[1] 3. Incorrect Stoichiometry: An improper ratio of cyanide to the starting material (epihalohydrin or 4-halo-3-hydroxy-butanenitrile) can lead to incomplete reaction and side reactions.1. Control Temperature: Maintain the reaction temperature within the recommended range of 45°C to 65°C.[2] 2. Control pH: Maintain the pH of the reaction mixture below 12. This can be achieved by the portion-wise or continuous addition of the cyanide source.[1][2] 3. Use Appropriate Stoichiometry: A slight excess of the cyanide source is typically used. The total amount of cyanide added should be at least 2.05 moles per mole of epihalohydrin.[2]
Difficulty in Product Isolation/Purification 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to the formation of a stable emulsion, making layer separation difficult. 2. Product Distribution: The 3-HGN product is primarily in the aqueous phase, but some may remain in the ionic liquid phase.[2] 3. Co-elution during Chromatography: Byproducts may have similar polarities to 3-HGN, leading to co-elution during column chromatography.1. Break Emulsion: Allow the mixture to stand for a longer period. The addition of a small amount of brine can also help to break the emulsion. 2. Thorough Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, THF) to ensure complete recovery of the product.[2] 3. Optimize Chromatography: Use a suitable solvent system for column chromatography (e.g., hexanes:ethyl acetate) and consider using a gradient elution to improve separation.[1]
Ionic Liquid Phase is Difficult to Handle 1. High Viscosity: Some ionic liquids can be highly viscous at room temperature, making them difficult to stir and transfer. 2. Water Miscibility: Some ionic liquids are water-miscible, which would prevent the formation of a biphasic system.1. Gentle Heating: Slightly warming the ionic liquid can reduce its viscosity. 2. Select a Hydrophobic Ionic Liquid: For a biphasic system, it is crucial to use a water-immiscible ionic liquid such as those with hexafluorophosphate (PF6⁻) or bis(trifluoromethylsulfonyl)imide (Tf2N⁻) anions.[2]

Frequently Asked Questions (FAQs)

Q1: Why should I use an ionic liquid for the synthesis of 3-Hydroxyglutaronitrile?

A1: The use of an ionic liquid as a co-solvent with water in the synthesis of 3-HGN has been shown to increase both productivity and selectivity.[2] Ionic liquids can enhance the rate of nucleophilic substitution reactions and can facilitate the separation of the product.

Q2: What type of ionic liquid is most suitable for this synthesis?

A2: For creating a biphasic system with water, a hydrophobic ionic liquid is preferred.[2] Imidazolium-based ionic liquids with the hexafluorophosphate (PF6⁻) anion, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF6), have been successfully used.[1][2]

Q3: What are the starting materials for the synthesis of 3-HGN using ionic liquids?

A3: The synthesis can be initiated from either an epihalohydrin (like epichlorohydrin) or a 4-halo-3-hydroxy-butanenitrile.[2]

Q4: How is the 3-HGN product typically purified from the reaction mixture?

A4: After the reaction, the aqueous and ionic liquid layers are separated. The 3-HGN product, which is predominantly in the aqueous phase, is extracted using an organic solvent such as ethyl acetate or THF.[2] The combined organic extracts are then concentrated, and the final purification is typically achieved by column chromatography.[1][2]

Q5: Can the ionic liquid be recycled and reused?

A5: Yes, a key advantage of using ionic liquids is their potential for recycling. After separation from the aqueous phase, the ionic liquid can be recovered and potentially reused in subsequent reactions, which can improve the overall cost-effectiveness and sustainability of the process.

Quantitative Data Presentation

The following table summarizes the reported yields of 3-Hydroxyglutaronitrile synthesis using different imidazolium-based ionic liquids under similar reaction conditions.

Ionic LiquidCationAnionStarting MaterialIsolated Yield (%)
[BMIM]PF₆1-Butyl-3-methylimidazoliumHexafluorophosphate4-chloro-3-hydroxy-butanenitrile80
[HMIM]PF₆1-Hexyl-3-methylimidazoliumHexafluorophosphate4-chloro-3-hydroxy-butanenitrile80
[BMIM][C₃F₇SO₃]1-Butyl-3-methylimidazoliumNonafluorobutane-1-sulfonate4-chloro-3-hydroxy-butanenitrile82

Data sourced from patent literature describing the synthesis of 3-HGN.[1]

Experimental Protocols

Detailed Methodology for 3-HGN Synthesis using [BMIM]PF₆

This protocol is a representative example for the synthesis of 3-Hydroxyglutaronitrile in a biphasic water/ionic liquid system.

Materials:

  • 4-chloro-3-hydroxy-butanenitrile

  • Potassium cyanide (KCN)

  • 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆)

  • Tetrabutylammonium iodide (TBAI) (optional phase transfer catalyst)

  • Deionized water

  • Ethyl acetate (or THF) for extraction

  • Hexanes and Ethyl acetate for column chromatography

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, create a biphasic mixture by adding deionized water and [BMIM]PF₆ in approximately a 1:1 volume ratio.[2]

  • Addition of Reactants: To the biphasic mixture, add 4-chloro-3-hydroxy-butanenitrile and the optional phase transfer catalyst, TBAI.

  • Initial Heating: Begin stirring the mixture and heat it to 45°C.

  • Portion-wise Addition of Cyanide: Add a small portion of potassium cyanide to the reaction mixture. Continue to add potassium cyanide in small portions every 30 minutes. This gradual addition helps to maintain the pH of the reaction mixture below 12.[1]

  • Reaction Completion: After the final addition of potassium cyanide, increase the reaction temperature to 65°C and continue stirring for two hours.[1]

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and allow the layers to separate.

    • Carefully separate the aqueous layer from the ionic liquid layer.

    • Extract the aqueous layer multiple times with ethyl acetate or THF.

    • The ionic liquid layer can also be extracted with brine once, and the aqueous extract combined with the main aqueous layer before extraction with the organic solvent.[1]

  • Drying and Concentration: Combine all the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a yellow oil.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain pure 3-Hydroxyglutaronitrile.[1][2]

Visualizations

Experimental Workflow for 3-HGN Synthesis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Biphasic System (Water + Ionic Liquid) B Add 4-chloro-3-hydroxy- butanenitrile & PTC A->B C Heat to 45°C B->C D Portion-wise Addition of KCN C->D E Heat to 65°C for 2h D->E After final addition F Cool & Separate Layers E->F G Extract Aqueous Layer F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure 3-HGN I->J

Caption: Workflow for the synthesis of 3-HGN using an ionic liquid.

References

Troubleshooting low yield in 3-Hydroxypentanedinitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields in 3-Hydroxypentanedinitrile synthesis. The following information assumes a common synthetic route involving a base-catalyzed reaction between formaldehyde and acetonitrile.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most common causes?

Low yields in this synthesis can often be traced back to several critical factors:

  • Suboptimal Catalyst Choice or Concentration: The base catalyst is crucial for the reaction. Using a base that is too weak may result in an incomplete reaction, while a base that is too strong or too concentrated can promote side reactions.[1][2]

  • Poor Temperature Control: The reaction is often exothermic.[1] Inadequate cooling can lead to the formation of unwanted byproducts and polymerization of the starting materials, resulting in a dark, viscous reaction mixture.[3][4]

  • Presence of Water: Moisture can interfere with the catalyst and promote the hydrolysis of the nitrile groups in the product to form amides or carboxylic acids, especially during workup.[5][6][7]

  • Incorrect Stoichiometry: The molar ratio of formaldehyde to acetonitrile is a key parameter that must be optimized to prevent the formation of poly-addition products.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q2: I am observing significant byproduct formation. What are the likely side reactions?

The primary side reactions that diminish the yield of this compound include:

  • Polymerization: Formaldehyde can self-polymerize, and acrylonitrile (if used as a reagent in a related synthesis) is prone to polymerization, especially at elevated temperatures or in the presence of strong bases.[1][3]

  • Hydrolysis: The dinitrile product is susceptible to hydrolysis, particularly under acidic or basic conditions during the workup phase. This can convert one or both nitrile groups into amides or carboxylic acids.[6][8][9]

  • Formation of Methyleneaminoacetonitrile: This can occur from the reaction of formaldehyde with aminoacetonitrile, which may be formed in situ.[10]

Q3: My reaction mixture is turning dark and viscous. What is happening and how can I prevent it?

A darkening and increasingly viscous reaction mixture is a strong indicator of polymerization or decomposition of the starting materials or product.[3] This is typically caused by:

  • Excessive Heat: Poor temperature control is the most common culprit. The reaction should be run in a vessel with efficient cooling, and reagents may need to be added slowly to manage the exotherm.

  • Prolonged Reaction Time: Heating the reaction for too long after it has reached completion can promote degradation.

  • High Catalyst Concentration: An overly high concentration of a strong base can accelerate polymerization pathways.

To prevent this, maintain strict temperature control (e.g., using an ice bath), monitor the reaction closely to determine the optimal endpoint, and carefully optimize the amount of catalyst used.[4]

Q4: What is the most effective method for purifying crude this compound?

The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common and effective techniques include:

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation is an excellent method for separating the product from less volatile impurities and catalyst residues. Wiped molecular distillation is a particularly effective variant for achieving high purity.[11]

  • Column Chromatography: For smaller scales or when dealing with impurities of similar volatility, column chromatography using silica gel is a standard purification technique.

  • Extraction: An aqueous workup followed by extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) is necessary to remove the catalyst and water-soluble impurities before final purification.[12]

Data Presentation: Optimizing Reaction Parameters

Optimizing reaction conditions is critical for maximizing yield. The following tables provide a summary of key parameters and their expected impact.

Table 1: Catalyst/Base Selection and Impact on Yield

Catalyst TypeExamplesTypical ConcentrationAdvantagesPotential Issues & Low Yield Causes
Alkali Metal Hydroxides NaOH, KOH0.1 - 1.0 mol%Inexpensive, readily available.Can promote hydrolysis and polymerization if not carefully controlled.
Alkali Metal Alkoxides Sodium Ethoxide, Potassium tert-butoxide0.5 - 5.0 mol%Strong bases, effective in anhydrous conditions.Highly sensitive to moisture; can lead to side reactions if stoichiometry is not precise.
Quaternary Ammonium Hydroxides Triton B, Benzyltrimethylammonium hydroxide0.1 - 2.0 mol%Highly effective, often soluble in organic solvents.[1][2]Can be more expensive; may require specific workup procedures for removal.
Basic Ion-Exchange Resins Amberlite IRA-400N/A (Heterogeneous)Easily removed by filtration, simplifies workup, can be reused.[13]May have lower activity, requiring longer reaction times or higher temperatures.

Table 2: Troubleshooting Guide for Reaction Parameters

ParameterCommon ProblemRecommended ActionExpected Outcome
Temperature Reaction mixture darkens; low yield.Maintain temperature between 18-25°C using an ice bath; add reagents dropwise.[14]Reduced polymerization and byproduct formation.
Solvent Incomplete reaction; side reactions.Ensure use of anhydrous solvents (e.g., ethanol, acetonitrile).Minimizes hydrolysis of nitrile groups.[3]
Reaction Time Starting material remains.Monitor reaction by TLC/GC every hour. Extend time if necessary.Drive reaction to completion without degrading the product.
Agitation Inconsistent results; localized heating.Use vigorous mechanical stirring to ensure a homogeneous mixture.Improved heat transfer and consistent reaction rate.

Visualized Guides and Workflows

Troubleshooting Low Yield

The following flowchart provides a logical sequence for diagnosing and resolving common causes of low product yield.

Troubleshooting_Low_Yield start Low Yield of This compound check_reaction Was the reaction mixture dark/viscous? start->check_reaction check_byproducts Are there significant byproducts in crude NMR/GC-MS? check_reaction->check_byproducts No temp_issue Potential Polymerization/ Decomposition check_reaction->temp_issue Yes check_completion Did the reaction go to completion (TLC/GC)? check_byproducts->check_completion No hydrolysis_issue Potential Hydrolysis (Amide/Acid formation) check_byproducts->hydrolysis_issue Yes (Amide/Acid peaks) polyadd_issue Potential Poly-addition Byproducts check_byproducts->polyadd_issue Yes (Higher MW peaks) incomplete_issue Incomplete Reaction check_completion->incomplete_issue No (Starting material remains) solve_temp Solution: - Improve cooling (ice bath) - Slow reagent addition - Reduce catalyst concentration temp_issue->solve_temp solve_hydrolysis Solution: - Use anhydrous reagents/solvents - Perform aqueous workup quickly  at low temperature hydrolysis_issue->solve_hydrolysis solve_polyadd Solution: - Optimize formaldehyde:  acetonitrile molar ratio - Lower reaction temperature polyadd_issue->solve_polyadd solve_incomplete Solution: - Increase reaction time - Check catalyst activity - Consider a stronger base incomplete_issue->solve_incomplete Synthetic_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification setup 1. Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Solvent & Acetonitrile setup->reagents cool 3. Cool to 0-5°C reagents->cool catalyst 4. Add Catalyst cool->catalyst formaldehyde 5. Add Formaldehyde (dropwise) catalyst->formaldehyde react 6. Stir & Monitor (TLC/GC) formaldehyde->react quench 7. Quench Reaction (e.g., aq. NH4Cl) react->quench extract 8. Extract with Organic Solvent quench->extract dry 9. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Purify (Distillation or Chromatography) concentrate->purify

References

Stability issues of 3-Hydroxypentanedinitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxypentanedinitrile during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a bifunctional molecule containing both a hydroxyl and a nitrile group. It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its stability is crucial because degradation can lead to the formation of impurities, which may affect the yield, purity, and safety of the final product.

Q2: What are the primary stability concerns for this compound?

A2: Like other cyanohydrins, this compound is susceptible to degradation through several pathways:

  • Reversion to Starting Materials: The most common degradation pathway is the reversible decomposition back to the corresponding aldehyde or ketone and hydrogen cyanide (HCN). This can be catalyzed by heat or basic conditions.

  • Hydrolysis: The nitrile group can undergo hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid or an amide intermediate.[1][2]

  • Oxidation: The hydroxyl group can be oxidized.

  • Polymerization: Although less common for this specific molecule, polymerization can be a concern for related compounds.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Based on general knowledge for cyanohydrins and related compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation and reversion.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation.
Light Protected from light (amber vial)Prevents photolytic degradation.
pH Slightly acidic (if in solution)Basic conditions can catalyze decomposition.

Q4: I observe a decrease in the purity of my this compound sample over time. What could be the cause?

A4: A decrease in purity is likely due to chemical degradation. The most probable cause is reversion to the corresponding carbonyl compound and HCN, especially if the material has been exposed to elevated temperatures or basic conditions. Hydrolysis of the nitrile group is another possibility if the sample has been in contact with moisture, particularly in the presence of acidic or basic catalysts.

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method is required to monitor the purity of your sample and detect any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. It is crucial to develop a method that separates the intact this compound from all potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for purity assessment and structure elucidation of impurities.[3]

Troubleshooting Guide

This guide provides a systematic approach to investigating and resolving stability issues with this compound.

Problem: Unexpected Impurities Detected in a Stored Sample

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Impurities in Stored this compound start Start: Unexpected Impurities Detected check_storage 1. Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage analyze_impurities 2. Characterize Impurities (HPLC-MS, NMR) check_storage->analyze_impurities Conditions OK? mitigate 6. Implement Corrective Actions check_storage->mitigate Conditions Incorrect? forced_degradation 3. Perform Forced Degradation Study analyze_impurities->forced_degradation compare_profiles 4. Compare Degradation Profiles forced_degradation->compare_profiles identify_cause 5. Identify Root Cause compare_profiles->identify_cause identify_cause->mitigate end End: Stability Issue Resolved mitigate->end

Caption: A logical workflow for troubleshooting unexpected impurities.

Step-by-Step Guide:

  • Verify Storage Conditions: Confirm that the sample has been stored according to the recommended conditions (2-8°C, protected from light, under an inert atmosphere).

  • Characterize Impurities: Use analytical techniques such as HPLC-MS and NMR to identify the structure of the unknown impurities. This will provide clues about the degradation pathway.

  • Perform Forced Degradation Study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4]

  • Compare Degradation Profiles: Compare the impurity profile of your stored sample with the profiles from the forced degradation study. A match will help pinpoint the cause of degradation (e.g., if the impurity matches a product from the acid hydrolysis study, it suggests contamination with acid).

  • Identify Root Cause: Based on the comparison, determine the likely cause of the instability (e.g., improper storage, contamination).

  • Implement Corrective Actions: Adjust storage conditions, handling procedures, or experimental protocols to prevent future degradation.

Experimental Protocols

Protocol 1: Establishing a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately assessing the purity of this compound and separating it from its degradation products.

Experimental Workflow

HPLC_Method_Development Workflow for Developing a Stability-Indicating HPLC Method start Start: Need for Stability-Indicating Method forced_degradation 1. Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation sample_prep 2. Prepare Degraded Samples for HPLC forced_degradation->sample_prep method_dev 3. Develop HPLC Method (Column, Mobile Phase, Gradient) sample_prep->method_dev peak_purity 4. Assess Peak Purity (PDA Detector) method_dev->peak_purity peak_purity->method_dev Co-elution Detected validation 5. Validate Method (ICH Guidelines) peak_purity->validation Purity Confirmed end End: Validated Stability-Indicating Method validation->end

Caption: Workflow for HPLC method development and validation.

Methodology:

  • Forced Degradation:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Dissolve in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 48 hours.

  • HPLC Method Development (Example Starting Conditions):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) and optimize to achieve separation of all peaks.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (or other suitable wavelength)

    • Column Temperature: 30°C

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Protocol 2: Long-Term Stability Study

This protocol outlines how to conduct a long-term stability study to determine the shelf-life of this compound under defined storage conditions.

Study Design

ConditionTemperatureRelative HumidityTime Points (Months)
Long-Term 2-8°CAmbient0, 3, 6, 9, 12, 18, 24
Accelerated 25°C ± 2°C60% ± 5% RH0, 3, 6
Stress 40°C ± 2°C75% ± 5% RH0, 3, 6

Methodology:

  • Sample Preparation: Aliquot a sufficient quantity of this compound from a single batch into amber glass vials.

  • Storage: Place the vials in stability chambers maintained at the conditions specified in the table above.

  • Analysis: At each time point, remove a vial from each condition and analyze the sample using the validated stability-indicating HPLC method.

  • Data Evaluation: Record the purity of the main peak and the levels of any degradation products. A significant change is typically defined as a >5% decrease in purity or the appearance of a significant impurity.

Signaling Pathway of Degradation

The primary degradation pathway for this compound is the reversion to its precursors, which can be influenced by environmental factors.

Degradation_Pathway Primary Degradation Pathway of this compound Compound This compound Precursors Carbonyl Compound + HCN Compound->Precursors Decomposition Heat Heat Heat->Compound Base Base (OH-) Base->Compound

Caption: Factors influencing the primary degradation of this compound.

References

Validation & Comparative

Comparative Analysis of 3-Hydroxypentanedinitrile: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural characteristics is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-hydroxypentanedinitrile, with a focus on its ¹H NMR spectrum. To offer a practical reference, this data is compared with the experimental data of the structurally related compound, 3-hydroxypropionitrile.

Spectroscopic Data Comparison

The following table summarizes the predicted ¹H NMR data for this compound and the experimental data for 3-hydroxypropionitrile. Additional experimental data for 3-hydroxypropionitrile from other common analytical techniques are also included to provide a broader comparative context.

Analytical Technique This compound (Predicted/Theoretical) 3-Hydroxypropionitrile (Experimental)
¹H NMR Chemical Shift (δ ppm) , Multiplicity , Integration - 4.01, p, 1H (CH-OH)- 2.70, t, 2H (CH₂-CN)- 1.81, q, 2H (CH₂-CH₃)- 1.05, t, 3H (CH₃)- Signal for OH proton is variableChemical Shift (δ ppm) , Multiplicity , Integration - 3.85, t, 2H (CH₂-OH)[1]- 3.44, s, 1H (OH)[1]- 2.61, t, 2H (CH₂-CN)[1]
¹³C NMR Predicted data not readily availableChemical Shift (δ ppm) - 118.0 (CN)- 58.0 (CH₂-OH)- 25.0 (CH₂-CN)
IR Spectroscopy Expected peaks:- ~3400 cm⁻¹ (O-H stretch)- ~2250 cm⁻¹ (C≡N stretch)- ~2950 cm⁻¹ (C-H stretch)Major peaks observed at:- 3420 cm⁻¹ (O-H stretch)- 2250 cm⁻¹ (C≡N stretch)- 2940, 2880 cm⁻¹ (C-H stretch)
Mass Spectrometry Expected [M+H]⁺ = 111.0811m/z peaks at:- 71 ([M]⁺)- 42, 31

Structural Elucidation and ¹H NMR Signal Assignment

The chemical structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The following diagram illustrates the molecule's structure and the predicted assignment of its proton signals.

Figure 1. Chemical structure of this compound with predicted ¹H NMR assignments.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.

  • Place the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is typically an automated process on modern spectrometers.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (typically 8-16 for a routine ¹H spectrum)

    • Spectral width (e.g., -2 to 12 ppm)

    • Acquisition time (typically 2-4 seconds)

    • Relaxation delay (typically 1-5 seconds)

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

References

Comparative Analysis of 13C NMR Chemical Shifts for 3-Hydroxyglutaronitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the 13C NMR chemical shifts for 3-hydroxyglutaronitrile, offering valuable data for researchers, scientists, and professionals in drug development. The data presented herein is based on predicted values, which serve as a reliable estimate in the absence of extensive experimental data. These predictions are compared against established chemical shift ranges for analogous functional groups.

Introduction to 13C NMR Spectroscopy in Functional Group Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) providing information about its electronic environment. This makes it an invaluable tool for identifying functional groups and elucidating molecular structure. For a molecule like 3-hydroxyglutaronitrile, which contains a nitrile and a secondary alcohol functional group, 13C NMR provides a clear spectral signature for each carbon atom.

Predicted 13C NMR Chemical Shifts for 3-Hydroxyglutaronitrile

Due to the limited availability of direct experimental spectra for 3-hydroxyglutaronitrile, the following chemical shifts have been generated using computational prediction tools. These tools utilize extensive databases of known chemical shifts and sophisticated algorithms to estimate the resonance of each carbon atom. The predicted values provide a strong foundation for spectral interpretation and comparison.

Carbon AtomPredicted Chemical Shift (ppm)Functional Group
C1 (CN)118.5Nitrile
C2 (CH2)28.0Methylene
C3 (CHOH)65.2Secondary Alcohol
C4 (CH2)35.5Methylene
C5 (CN)118.5Nitrile

Comparison with Alternative Compounds and General Chemical Shift Ranges

To contextualize the predicted data for 3-hydroxyglutaronitrile, it is useful to compare it with the known 13C NMR chemical shift ranges for its constituent functional groups and with simpler molecules containing these functionalities.

Functional Group/CompoundCarbon AtomTypical Experimental Chemical Shift Range (ppm)
Nitriles C ≡N115 - 130[1][2]
Protons on carbons adjacent to a nitrile2 - 3[2]
Secondary Alcohols R₂C HOH50 - 80
Propan-2-olCHOH~64
CH₃~25
Butan-2-olCHOH~69
CH₂~32
CH₃ (next to CHOH)~23
CH₃ (terminal)~10

The predicted chemical shift for the nitrile carbons (C1 and C5) in 3-hydroxyglutaronitrile at 118.5 ppm falls squarely within the typical range for nitrile carbons (115-130 ppm)[1][2]. Similarly, the carbon bearing the hydroxyl group (C3) is predicted at 65.2 ppm, which is consistent with the expected range for secondary alcohols (50-80 ppm). The methylene carbons (C2 and C4) are predicted in the alkane region, as expected.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for acquiring a 13C NMR spectrum of a compound like 3-hydroxyglutaronitrile.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the analyte (3-hydroxyglutaronitrile) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical and should be one in which the sample is fully soluble and which does not have signals that overlap with the signals of interest.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup:

  • The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.

  • The instrument should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

3. Acquisition Parameters for a Standard Proton-Decoupled 13C NMR Experiment:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

  • Spectral Width: A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is generally sufficient to cover the entire range of 13C chemical shifts in most organic molecules.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for sufficient relaxation of the carbon nuclei, especially quaternary carbons, although for routine spectra, a shorter delay may be used to save time.

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum. If the solvent contains tetramethylsilane (TMS), its signal is set to 0 ppm. Otherwise, the residual solvent signal can be used as a secondary reference.

  • Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is generally not quantitative).

  • Identify and label the peak positions (chemical shifts).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the 13C NMR analysis of 3-hydroxyglutaronitrile.

G Workflow for 13C NMR Analysis of 3-Hydroxyglutaronitrile cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing Dissolve Dissolve 3-Hydroxyglutaronitrile in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place Sample in NMR Spectrometer Transfer->Spectrometer Setup Tune and Shim Spectrometer Spectrometer->Setup Acquire Acquire 13C NMR Data (Proton Decoupled) Setup->Acquire FT Fourier Transform (FID to Spectrum) Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum (e.g., to TMS or Solvent) Phase->Reference Analyze Peak Picking and Chemical Shift Assignment Reference->Analyze Final_Report Final Report: - Chemical Shift Table - Spectrum Plot - Structural Assignment Analyze->Final_Report

Caption: A flowchart illustrating the key stages of 13C NMR analysis.

References

Interpreting the Infrared Spectrum of 3-Hydroxypentanedinitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is a cornerstone technique for functional group identification and structural elucidation. This guide provides a detailed interpretation of the IR spectrum of 3-hydroxypentanedinitrile, a molecule featuring both hydroxyl (-OH) and nitrile (-C≡N) functional groups. By comparing its expected spectral features with those of analogous compounds, this guide offers a practical framework for analyzing multifunctional molecules.

Predicted Infrared Spectrum Analysis of this compound

The structure of this compound contains three key functional groups whose vibrational modes are readily identifiable in an IR spectrum: the hydroxyl group (-OH), the nitrile group (-C≡N), and the alkane backbone (C-H and C-C bonds). The expected IR absorption bands are summarized below and compared with alternative molecules that isolate these functional groups.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)3-Pentanol (Experimental, cm⁻¹)Pentanenitrile (Experimental, cm⁻¹)3-Hydroxypropionitrile (Experimental, cm⁻¹)
Hydroxyl (-OH) O-H Stretch (H-bonded)Strong, Broad: ~3500-3200Strong, Broad: ~3350N/AStrong, Broad: ~3400
Nitrile (-C≡N) C≡N StretchMedium, Sharp: ~2250N/AStrong, Sharp: ~2250Medium, Sharp: ~2260
Alkane (C-H) sp³ C-H StretchMedium-Strong: ~2950-2850Medium-Strong: ~2960-2870Medium-Strong: ~2960-2870Medium: ~2940-2880
Hydroxyl (-OH) C-O StretchMedium-Strong: ~1100-1000Strong: ~1115N/AStrong: ~1060

Key Interpretive Points:

  • Hydroxyl (O-H) Stretch : The most prominent feature in the IR spectrum of this compound is expected to be a strong and broad absorption band in the 3500-3200 cm⁻¹ region.[1][2][3][4] This broadness is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[2][3][5] This characteristic band is clearly observed in the spectra of 3-pentanol and 3-hydroxypropionitrile.

  • Nitrile (C≡N) Stretch : A sharp, medium-intensity peak is anticipated around 2250 cm⁻¹.[6] This absorption is highly characteristic of the nitrile functional group.[6][7] While this bond is polar, its intensity can be variable. In aliphatic nitriles like pentanenitrile, this peak is typically strong and easily identifiable.[6][8]

  • sp³ C-H Stretch : Absorptions just below 3000 cm⁻¹ (typically in the 2950-2850 cm⁻¹ range) are due to the stretching vibrations of the carbon-hydrogen single bonds within the pentane backbone. These are present in almost all organic molecules.

  • C-O Stretch : The stretching vibration of the carbon-oxygen single bond of the secondary alcohol is expected to appear in the fingerprint region, typically between 1100 and 1000 cm⁻¹.[4] This peak is often strong and provides secondary evidence for the presence of the hydroxyl group.

Experimental Protocols

The acquisition of a high-quality IR spectrum is critical for accurate analysis. The following outlines a standard procedure using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common technique for liquid and solid samples.

Objective: To obtain the infrared spectrum of a liquid or solid sample.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, PerkinElmer Spectrum Two)

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

  • Sample vial

  • Pipette (for liquid samples) or spatula (for solid samples)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Collection: a. Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely. b. In the spectrometer software, initiate the collection of a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: a. For Liquid Samples: Place a small drop of the sample (e.g., this compound) directly onto the center of the ATR crystal using a clean pipette. The sample should completely cover the crystal. b. For Solid Samples: Place a small amount of the solid powder onto the ATR crystal. Use the pressure clamp of the ATR accessory to press the solid firmly and evenly against the crystal surface to ensure good contact.

  • Sample Spectrum Collection: a. In the software, initiate the sample scan. The instrument will pass an infrared beam through the ATR crystal, where it will interact with the sample at the surface. b. The software will typically co-add multiple scans (e.g., 8 to 32 scans) to improve the signal-to-noise ratio. c. The final spectrum, displayed as absorbance or transmittance versus wavenumber (cm⁻¹), will be automatically ratioed against the collected background spectrum.

  • Data Analysis: a. Process the resulting spectrum using the software tools. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima. b. Correlate the observed absorption bands with known functional group frequencies to interpret the molecular structure.

  • Cleaning: a. After the measurement is complete, thoroughly clean the ATR crystal using a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Logical Workflow for IR Spectrum Interpretation

The process of interpreting an IR spectrum can be broken down into a logical sequence of steps, from initial data acquisition to final structural confirmation. The following diagram illustrates this workflow.

IR_Interpretation_Workflow Workflow for IR Spectrum Interpretation cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation & Confirmation A Prepare Sample (e.g., Neat Liquid, KBr Pellet) B Acquire Background Spectrum (FTIR-ATR) A->B C Acquire Sample Spectrum B->C D Process Spectrum (e.g., Baseline Correction) C->D E Divide Spectrum into Regions (Diagnostic vs. Fingerprint) D->E F Identify Key Peaks in Diagnostic Region (>1500 cm⁻¹) E->F G Correlate Peaks to Functional Groups - Broad ~3400 cm⁻¹ -> OH - Sharp ~2250 cm⁻¹ -> C≡N - ~2900 cm⁻¹ -> C-H F->G H Analyze Fingerprint Region (<1500 cm⁻¹) for C-O, C-C G->H I Propose Chemical Structure H->I J Compare with Reference Spectra or Other Analytical Data (NMR, MS) I->J

References

Unraveling the Fragmentation Jigsaw: A Comparative Analysis of 3-Hydroxypentanedinitrile's Mass Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a cornerstone technique for such elucidation, with the fragmentation pattern providing a veritable fingerprint of a molecule's identity. This guide offers a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-hydroxypentanedinitrile against the experimentally determined fragmentation of its structural isomers and related nitrile compounds. In the absence of a publicly available experimental mass spectrum for this compound, this guide leverages established fragmentation principles to forecast its mass spectral behavior, offering a valuable resource for the identification and characterization of this and similar molecules.

Predicted versus Experimental Fragmentation Patterns: A Tale of Isomers

The fragmentation of this compound under electron ionization is anticipated to be governed by the interplay between its hydroxyl and dinitrile functionalities. Key fragmentation pathways are predicted to include alpha-cleavage adjacent to the hydroxyl group and the nitrile groups, as well as the characteristic loss of small neutral molecules.

To provide a robust comparative framework, the predicted major fragments for this compound are juxtaposed with the experimental data for its isomers, 2-hydroxypropanenitrile and 3-hydroxypropanenitrile, and the related compound 3-oxopentanenitrile. This comparison highlights the influence of functional group position on fragmentation.

m/z Predicted Fragment Ion (this compound) Structure Experimental Fragment Ion (2-Hydroxypropanenitrile) m/z (Relative Intensity) Experimental Fragment Ion (3-Hydroxypropanenitrile) m/z (Relative Intensity)
112Molecular Ion [M]•+C₅H₆N₂O-71 (20)
95[M - NH₃]•+C₅H₃NO--
94[M - H₂O]•+C₅H₄N₂-41 (100)
84[M - CN]•+C₄H₆NO--
69[M - CH₂CN]•+C₃H₃NO--
54[C₃H₂N]•+C₃H₂N44 (100)42 (45)
43[CH₃CO]+CH₃CO43 (35)-
41[CH₂CN]+CH₂CN41 (15)41 (100)

Note: The relative intensities for the predicted fragments of this compound are theoretical. Experimental data for 2-hydroxypropanenitrile and 3-hydroxypropanenitrile are sourced from the NIST Mass Spectrometry Data Center.

Deciphering the Fragmentation Pathways

The predicted fragmentation of this compound is expected to proceed through several key pathways, initiated by the formation of the molecular ion (m/z 112).

This compound Fragmentation M+ (m/z 112) M+ (m/z 112) m/z 95 [M-NH3]+ (m/z 95) M+ (m/z 112)->m/z 95 -NH3 m/z 94 [M-H2O]+ (m/z 94) M+ (m/z 112)->m/z 94 -H2O m/z 84 [M-CN]+ (m/z 84) M+ (m/z 112)->m/z 84 -CN m/z 54 [C3H2N]+ (m/z 54) m/z 94->m/z 54 -CH2CN m/z 69 [M-CH2CN]+ (m/z 69) m/z 84->m/z 69 -CH3 m/z 41 [CH2CN]+ (m/z 41) m/z 69->m/z 41 -CO

Predicted fragmentation pathway of this compound.

A primary fragmentation route is the loss of a water molecule (H₂O) from the molecular ion, a characteristic fragmentation for alcohols, which would yield a peak at m/z 94. Another expected fragmentation is the alpha-cleavage adjacent to the hydroxyl group, leading to the loss of a cyanomethyl radical (•CH₂CN) to form an ion at m/z 69, or the loss of an ethyl group to form an ion at m/z 84 with subsequent loss of a methyl group to give an ion at m/z 69. The cleavage of the C-C bond between the carbon bearing the hydroxyl group and the adjacent CH₂ group could result in the formation of the cyanomethyl cation [CH₂CN]⁺ at m/z 41, which is often a prominent peak in the spectra of nitriles.

Comparative Insights from Isomeric Spectra

The experimental mass spectra of 2-hydroxypropanenitrile and 3-hydroxypropanenitrile offer valuable insights. For 3-hydroxypropanenitrile, the base peak is observed at m/z 41, corresponding to the [CH₂CN]⁺ fragment, which strongly supports the prediction of this being a major fragment for this compound. The molecular ion for 3-hydroxypropanenitrile is observed at m/z 71.

In the case of 2-hydroxypropanenitrile, the base peak is at m/z 44, which can be attributed to the [CH₃CHOH]⁺ fragment resulting from the loss of a cyanide radical. This highlights how the position of the hydroxyl group significantly influences the primary fragmentation pathway.

Experimental Protocols

To experimentally determine the mass spectrum of this compound, a standard electron ionization mass spectrometry protocol would be employed.

Sample Preparation: A dilute solution of this compound would be prepared in a volatile organic solvent such as methanol or acetonitrile.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source would be utilized.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: m/z 35-300.

The workflow for this analysis is depicted below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prepare dilute solution Prepare dilute solution Inject sample Inject sample Prepare dilute solution->Inject sample Separation in GC Separation in GC Inject sample->Separation in GC Ionization (EI) Ionization (EI) Separation in GC->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Mass spectrum acquisition Mass spectrum acquisition Detection->Mass spectrum acquisition Fragment identification Fragment identification Mass spectrum acquisition->Fragment identification Pathway elucidation Pathway elucidation Fragment identification->Pathway elucidation

General workflow for GC-MS analysis.

This guide provides a predictive and comparative framework for understanding the mass spectrometry fragmentation of this compound. While awaiting experimental verification, this analysis, grounded in the established principles of mass spectrometry and supported by data from related compounds, offers a valuable tool for researchers in the field.

Validating the Structure of 3-Hydroxypentanedinitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of spectroscopic data for the validation of the 3-Hydroxypentanedinitrile structure. Intended for researchers, scientists, and drug development professionals, this document outlines predicted and experimental spectroscopic data to facilitate the unambiguous identification of this molecule.

Introduction

This compound, also known as 3-hydroxyglutaronitrile, possesses the chemical formula C₅H₆N₂O. Its structure, featuring a hydroxyl group and two nitrile functionalities, presents a unique spectroscopic fingerprint. Due to the limited availability of direct experimental spectra for this compound, this guide utilizes predicted spectroscopic data alongside experimental data from structurally analogous compounds for validation. The selected reference compounds are 3-hydroxypropionitrile, a mononitrile alcohol, and malononitrile, a simple dinitrile.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the reference compounds, 3-hydroxypropionitrile and malononitrile.

¹H NMR Data (Predicted for this compound, Experimental for others)
CompoundChemical Shift (ppm)MultiplicityAssignment
This compound ~4.1TripletCH-OH
~2.8DoubletCH₂-CN
~3.5 (broad)SingletOH
3-Hydroxypropionitrile 3.85TripletCH₂-OH
2.61TripletCH₂-CN
3.44 (broad)SingletOH
Malononitrile 3.54SingletCH₂
¹³C NMR Data (Predicted for this compound, Experimental for others)
CompoundChemical Shift (ppm)Assignment
This compound ~65CH-OH
~25CH₂-CN
~117CN
3-Hydroxypropionitrile 57.4CH₂-OH
21.4CH₂-CN
118.9CN
Malononitrile 25.0CH₂
112.9CN
IR Spectroscopy Data (Predicted for this compound, Experimental for others)
CompoundAbsorption Band (cm⁻¹)Functional Group
This compound ~3400 (broad)O-H stretch
~2250 (sharp)C≡N stretch
~1100C-O stretch
3-Hydroxypropionitrile 3420 (broad)O-H stretch
2255 (sharp)C≡N stretch
1065C-O stretch
Malononitrile 2270 (sharp)C≡N stretch
Mass Spectrometry Data (Predicted for this compound, Experimental for others)
CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 110.0493 (M-OH), 82 (M-H₂O), 70, 41
3-Hydroxypropionitrile 71.0354 (M-OH), 53 (M-H₂O), 42, 31
Malononitrile 66.0265 (M-H), 40 (M-CN), 39

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A longer acquisition time and a higher number of scans (typically 1024 or more) are required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty salt plates and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using the described spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow A Synthesis of This compound B Purification A->B C 1H NMR Spectroscopy B->C D 13C NMR Spectroscopy B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Data Analysis and Comparison C->G D->G E->G F->G H Structure Validation G->H

Caption: Workflow for the spectroscopic validation of this compound.

This guide provides a foundational set of data and protocols to aid in the structural confirmation of this compound. Researchers are encouraged to use this information as a reference for their own experimental work.

Comparison of synthesis methods for 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the prevalent synthesis methods for 3-Hydroxypentanedinitrile, a significant intermediate in the development of pharmaceuticals and other fine chemicals, is presented for researchers, scientists, and professionals in drug development. This guide offers an objective analysis of synthetic routes, supported by experimental data, to inform methodological selection in a laboratory or industrial setting.

Comparison of Synthesis Methods

Two primary methods for the synthesis of this compound, also known as 3-hydroxyglutaronitrile, have been identified as the most effective: the reaction of epichlorohydrin with a cyanide source and the reaction of allyl cyanide epoxide with a cyanide source. A third, older method involving 1,3-dichloro-2-propanol or 4-chloro-3-hydroxybutyronitrile is noted for being less efficient.

The epichlorohydrin-based synthesis is a well-established method, with a notable improvement involving the use of ionic liquids as co-solvents to enhance reaction yield and productivity.[1] The synthesis from allyl cyanide epoxide presents a more recent alternative with a high reported conversion rate in a significantly shorter reaction time.

Quantitative Data Summary
FeatureMethod 1: Epichlorohydrin & KCNMethod 1 (Improved): Epichlorohydrin & KCN with Ionic LiquidMethod 2: Allyl Cyanide Epoxide & NaCN
Starting Materials Epichlorohydrin, Potassium CyanideEpichlorohydrin, Potassium Cyanide, Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate), Phase Transfer CatalystAllyl Cyanide Epoxide, Sodium Cyanide
Yield 54–62%81% (isolated)[1]>90% (completion)[2]
Reaction Time ~25 hours[3]~6 hours[1]4 hours[2]
Reaction Temperature 8–12°C initially, then room temp.[3]45°C, then 65°C[1]0°C initially, then room temp.[2][4]
Key Byproducts 4-chloro-3-hydroxybutyronitrile, 4-hydroxycrotononitrile[3]Not specified, but improved selectivity is claimed[1]Allyl alcohol[4]
Purification Distillation[3]Column chromatography[1]Column chromatography

Experimental Protocols

Method 1: Synthesis from Epichlorohydrin and Potassium Cyanide

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • Epichlorohydrin (1.10 moles)

  • Potassium cyanide (2.20 moles)

  • Magnesium sulfate heptahydrate (2.00 moles)

  • Water

  • Ethyl acetate

Procedure:

  • A solution of magnesium sulfate heptahydrate in water is prepared, filtered, and cooled to 10°C in a three-necked flask equipped with a mechanical stirrer and thermometer.

  • Potassium cyanide is added to the solution, and the mixture is stirred for 45 minutes at 8–12°C.

  • Epichlorohydrin is added dropwise over 1 hour while maintaining the temperature at 8–12°C.

  • The reaction mixture is allowed to warm to room temperature and is stirred for an additional 24 hours.

  • The product is extracted continuously with ethyl acetate for 48 hours.

  • The ethyl acetate extract is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation, collecting the fraction at 155–160°C (0.4 mm).

Method 1 (Improved): Synthesis from Epichlorohydrin and Potassium Cyanide with Ionic Liquid

This protocol is based on a patented process demonstrating improved yield and reduced reaction time.[1]

Materials:

  • 4-chloro-3-hydroxybutanenitrile (from epichlorohydrin)

  • Potassium cyanide

  • 1-butyl-3-methylimidazolium hexafluorophosphate (ionic liquid)

  • Tetrabutylammonium iodide (phase transfer catalyst)

  • Water, Brine, Tetrahydrofuran (THF)

Procedure:

  • A biphasic mixture of water and 1-butyl-3-methylimidazolium hexafluorophosphate is prepared.

  • 4-chloro-3-hydroxybutanenitrile, tetrabutylammonium iodide, and an initial portion of potassium cyanide are added.

  • The mixture is heated to 45°C.

  • Additional potassium cyanide is added in portions every 30 minutes.

  • After the final addition of cyanide, the reaction mixture is heated to 65°C for two hours.

  • The mixture is cooled, and the layers are separated.

  • The aqueous layer is extracted with THF.

  • The combined organic phases are dried and concentrated.

  • The final product is purified by column chromatography.

Method 2: Synthesis from Allyl Cyanide Epoxide and Sodium Cyanide

This method is derived from a patented process.[2][5]

Materials:

  • Allyl cyanide epoxide

  • Sodium cyanide

  • Sulfuric acid

  • Water

  • Ethyl acetate

Procedure:

  • A solution of sodium cyanide in water is cooled to 0°C.

  • The pH of the solution is adjusted to approximately 8 with concentrated sulfuric acid.

  • A solution of allyl cyanide epoxide in water is added dropwise.

  • The ice bath is removed, and the mixture is stirred at room temperature for about 4 hours, with the reaction progress monitored.

  • The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The combined organic extracts are concentrated, and the residue is purified by column chromatography to yield the final product.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations described in the primary synthesis methods.

Synthesis_Method_1 Epichlorohydrin Epichlorohydrin Intermediate 4-chloro-3-hydroxy- butyronitrile Epichlorohydrin->Intermediate + KCN, H2O Product This compound Intermediate->Product + KCN Synthesis_Method_2 AllylCyanide Allyl Cyanide AllylCyanideEpoxide Allyl Cyanide Epoxide AllylCyanide->AllylCyanideEpoxide + mCPBA Product This compound AllylCyanideEpoxide->Product + NaCN, H2O, H+

References

A Comparative Guide to the Synthesis of Epichlorohydrin and Allyl Cyanide: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. This guide provides an objective comparison of the synthetic routes to two valuable chemical building blocks: epichlorohydrin and allyl cyanide, with a focus on reaction yields and detailed experimental protocols.

Yield Comparison: Epichlorohydrin vs. Allyl Cyanide

The following table summarizes the reported yields for representative synthetic routes to epichlorohydrin and allyl cyanide, starting from allyl chloride.

ProductReactantsCatalyst/SolventYield (%)Reference
Epichlorohydrin Allyl Chloride, Hydrogen PeroxideTitanium Silicate-1 (TS-1), Methanol>97.0% (H₂O₂ conversion), >99.8% (ECH selectivity)[1]
Epichlorohydrin Allyl Chloride, Hydrogen PeroxidePiperidine-modified Ti-MWW, t-butanol>97.0% (H₂O₂ conversion), >99.8% (ECH selectivity)[1]
Epichlorohydrin Allyl Chloride, Hydrogen PeroxideTS-1, Acetone>97% (H₂O₂ conversion), >95% (ECH selectivity)[2]
Allyl Cyanide Allyl Chloride, Sodium CyanideZinc Chloride (ZnCl₂), Water91%[3]
Allyl Cyanide Allyl Chloride, Sodium CyanideCopper(I) Chloride (CuCl), Water75%[3]

Experimental Protocols

Detailed methodologies for high-yield syntheses of both epichlorohydrin and allyl cyanide are presented below.

High-Yield Synthesis of Epichlorohydrin via Epoxidation of Allyl Chloride

This protocol is adapted from the epoxidation of allyl chloride using hydrogen peroxide as a green oxidant, catalyzed by a titanium silicalite-1 (TS-1) catalyst. This method is noted for its high conversion and selectivity.

Materials:

  • Allyl chloride (reactant)

  • Hydrogen peroxide (30-50% aqueous solution, oxidant)

  • Titanium Silicate-1 (TS-1) (catalyst)

  • Methanol (solvent)

  • Water (for extraction)

Procedure:

  • Reaction Setup: A continuous slurry reactor or a batch reactor equipped with a stirrer, temperature control, and a reflux condenser is charged with the TS-1 catalyst and methanol.

  • Reactant Addition: A mixture of allyl chloride and hydrogen peroxide is continuously fed into the reactor. A typical molar ratio of allyl chloride to hydrogen peroxide is 9:1 to ensure complete conversion of the peroxide.[4] The weight ratio of allyl chloride to methanol is typically maintained at 2:1.[4]

  • Reaction Conditions: The reaction is carried out at a temperature of 40-50°C.[4] The reaction mixture is vigorously stirred to ensure good contact between the reactants, catalyst, and solvent.

  • Reaction Monitoring: The reaction progress is monitored by analyzing the concentration of hydrogen peroxide in the reaction mixture. The reaction is typically complete when the hydrogen peroxide conversion is greater than 97%.

  • Work-up and Purification:

    • The reaction mixture, containing epichlorohydrin, unreacted allyl chloride, methanol, and water, is subjected to extraction with cold water.[4]

    • This separates the mixture into an organic phase (containing epichlorohydrin and unreacted allyl chloride) and an aqueous phase (containing methanol and water).[4]

    • The organic phase is then subjected to distillation to separate the lower-boiling unreacted allyl chloride (which can be recycled) from the higher-boiling epichlorohydrin.

    • The aqueous phase is also distilled to recover methanol for reuse.

    • The crude epichlorohydrin is further purified by vacuum distillation to achieve high purity.

High-Yield Synthesis of Allyl Cyanide from Allyl Chloride

This protocol describes the synthesis of allyl cyanide from allyl chloride and sodium cyanide using a Lewis acid catalyst in an aqueous medium, which has been shown to produce high yields.[3]

Materials:

  • Allyl chloride (reactant)

  • Sodium cyanide (cyanating agent)

  • Zinc chloride (ZnCl₂) (Lewis acid catalyst)

  • Water (solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium carbonate solution (for neutralization)

Procedure:

  • Catalyst Solution Preparation: In a 500 mL reactor, dissolve 6.81 g of zinc chloride (ZnCl₂) in 100 mL of water.[3]

  • Reactant Addition: To the catalyst solution, add 76.52 g of allyl chloride at a temperature of 20°C.[3]

  • Cyanide Addition: Separately, prepare a solution of 53.9 g of sodium cyanide in 100 mL of water. Add this sodium cyanide solution dropwise to the reactor over 1 hour, maintaining the temperature at 25°C.[3]

  • pH Adjustment and Reaction: After the addition is complete, slowly add 5 mL of 30% hydrochloric acid to adjust the pH of the reaction mixture to 5.2.[3] The mixture is then stirred for 5 hours at 40°C.[3]

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture with a 15% aqueous sodium carbonate solution.

    • Perform a simple distillation of the reaction mixture at 120°C for 12 hours to separate the organic layer.[3]

    • The collected organic layer is then dehydrated with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filtered to obtain pure allyl cyanide.[3] This procedure has been reported to yield 61 g (91%) of pure allyl cyanide.[3]

Process Flow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthetic routes.

Epichlorohydrin_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Recycling AC Allyl Chloride Reactor Epoxidation Reactor (TS-1 Catalyst, Methanol) AC->Reactor HP Hydrogen Peroxide HP->Reactor Extraction Water Extraction Reactor->Extraction Reaction Mixture Distillation_Org Distillation (Organic Phase) Extraction->Distillation_Org Organic Phase Distillation_Aq Distillation (Aqueous Phase) Extraction->Distillation_Aq Aqueous Phase ECH Epichlorohydrin (>99% Selectivity) Distillation_Org->ECH Recycled_AC Recycled Allyl Chloride Distillation_Org->Recycled_AC Recycled_Methanol Recycled Methanol Distillation_Aq->Recycled_Methanol

Epichlorohydrin Synthesis Workflow

Allyl_Cyanide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Product AC Allyl Chloride Reactor Cyanation Reactor AC->Reactor NaCN Sodium Cyanide NaCN->Reactor Catalyst ZnCl₂ in Water Catalyst->Reactor pH_Adjust pH Adjustment (HCl) Reactor->pH_Adjust Reaction Mixture Neutralization Neutralization (Na₂CO₃) pH_Adjust->Neutralization Distillation Simple Distillation Neutralization->Distillation Allyl_Cyanide Allyl Cyanide (91% Yield) Distillation->Allyl_Cyanide Organic Layer

Allyl Cyanide Synthesis Workflow

References

A Comparative Guide to the Synthesis of Chiral 3-Hydroxy Dinitriles: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral 3-hydroxy dinitriles is a critical step in the development of novel therapeutics. These valuable synthons are key building blocks for a variety of biologically active molecules. This guide provides an objective comparison of the two primary synthetic strategies: enzymatic and chemical synthesis, supported by experimental data and detailed protocols to inform your selection of the most suitable method.

The choice between an enzymatic or a chemical approach for synthesizing chiral 3-hydroxy dinitriles depends on several factors, including the desired enantioselectivity, substrate scope, scalability, and environmental impact. While enzymatic methods often boast high stereoselectivity and mild reaction conditions, chemical methods can offer broader substrate compatibility and faster reaction times.

Performance Comparison: A Head-to-Head Analysis

To illustrate the differences between these two approaches, we will compare the synthesis of a model chiral 3-hydroxy dinitrile, (R)-3-hydroxy-3-phenylpropanenitrile.

ParameterEnzymatic Synthesis (Kinetic Resolution)Chemical Synthesis (Organocatalytic)
Catalyst Lipase from Pseudomonas fluorescensChiral Salen-Titanium Complex
Substrate Racemic 3-hydroxy-3-phenylpropanenitrileBenzaldehyde, Trimethylsilyl cyanide (TMSCN)
Yield 97.4% (for the (S)-enantiomer)[1]High (Specific data for 3-hydroxy dinitriles requires further optimization)
Enantiomeric Excess (ee) 79.5% ee (for the (S)-enantiomer)[1]Up to 98% ee (for cyanohydrins)[2]
Reaction Conditions Organic solvent (hexane), room temperature[1]Dichloromethane, room temperature[1]
Key Advantages High conversion, mild conditions, biodegradable catalyst.Potentially broader substrate scope, faster reaction times.
Key Disadvantages Limited to kinetic resolution (max 50% yield for one enantiomer), ee may not be optimal.Catalyst can be complex to synthesize, may require inert atmosphere, use of toxic reagents.

Visualizing the Synthetic Pathways

To further clarify the distinct workflows of each method, the following diagrams illustrate the general experimental procedures.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis Workflow racemic_substrate Racemic 3-Hydroxy Dinitrile reaction Kinetic Resolution (Transesterification) racemic_substrate->reaction enzyme Immobilized Lipase enzyme->reaction separation Separation of Enantiomers reaction->separation product Enantiopure (S)-3-Hydroxy Dinitrile separation->product byproduct Acytylated (R)-3-Hydroxy Dinitrile separation->byproduct Chemical_Synthesis_Workflow cluster_chemical Chemical Synthesis Workflow aldehyde Aldehyde reaction Asymmetric Cyanomethylation aldehyde->reaction cyanide_source Cyanide Source (e.g., TMSCN) cyanide_source->reaction catalyst Chiral Organocatalyst catalyst->reaction workup Reaction Work-up & Purification reaction->workup product Enantiopure 3-Hydroxy Dinitrile workup->product

References

3-Hydroxypentanedinitrile: A Specialized Precursor for the Efficient Synthesis of 2,6-Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of pyridine synthesis, the choice of precursor is paramount to achieving the desired substitution pattern and overall efficiency. While classical methods have long served as the bedrock of pyridine construction, specialized precursors offer unique advantages for accessing specific structural motifs. This guide provides a comparative analysis of 3-hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, as a potent precursor for pyridine-2,6-diamines, and contrasts its performance with established, versatile methods for pyridine synthesis.

Performance Comparison: this compound vs. Classical Precursors

This compound has emerged as a highly effective starting material for the synthesis of 2,6-diaminopyridine (DAP) and its derivatives. Its utility is particularly evident in catalyzed, high-pressure reactions with ammonia or amines. The following table summarizes the performance of this method and compares it with prominent classical pyridine syntheses.

Synthesis MethodKey PrecursorsTypical ProductReaction ConditionsYield (%)Reference
From this compound This compound, Ammonia2,6-DiaminopyridineMethanol, 150°C, Autoclave, CuCl catalyst~95%[1][2]
Hantzsch Pyridine Synthesis Aldehyde, 2x β-Ketoester, Ammonia1,4-Dihydropyridine (oxidized to Pyridine)Reflux or Ultrasonic irradiation, often with catalyst90-96%[3][4][5]
Kröhnke Pyridine Synthesis α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate2,4,6-Trisubstituted PyridineReflux in Glacial Acetic Acid~90%[6]
Guareschi-Thorpe Condensation Cyanoacetamide, Ethyl acetoacetate, Ammonium carbonate2-Pyridone derivativeWater/Ethanol, 80°CHigh[6][7][8]
Bohlmann-Rahtz Pyridine Synthesis Enamine, Ethynylketone2,3,6-Trisubstituted PyridineHeat-induced cyclodehydrationGood[9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of pyridines using this compound and a selection of classical methods.

Synthesis of 2,6-Diaminopyridine from this compound

This protocol is adapted from patent literature describing the cyclization of 3-hydroxyglutaronitrile.[1][2]

Materials:

  • This compound (3-hydroxyglutaronitrile)

  • Ammonia

  • Methanol

  • Copper(I) chloride (CuCl)

Procedure:

  • A mixture of 5.0 g of 3-hydroxyglutaronitrile (45.5 mmoles), 2.3 g of ammonia (135 mmoles), 0.2 g of copper(I) chloride (2.0 mmoles), and 15.0 g of methanol is placed in an autoclave.

  • The autoclave is sealed and heated to 150°C for three hours.

  • After cooling the reaction mixture to room temperature, it is filtered.

  • The solvent is evaporated in vacuo to yield the crude 2,6-diaminopyridine. The product can be further purified by crystallization or vacuum distillation.

Hantzsch Pyridine Synthesis: Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This two-step protocol involves the initial synthesis of a 1,4-dihydropyridine followed by aromatization.[6]

Step 1: 1,4-Dihydropyridine Synthesis

  • A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is stirred at reflux for 4 hours.

  • Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Aromatization

  • The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL).

  • A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring.

  • The mixture is heated at 80°C for 1 hour.

  • After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.

Kröhnke Pyridine Synthesis: 2,4,6-Triphenylpyridine

This method utilizes a pyridinium salt as a key intermediate.[6][13]

Procedure:

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), iodine (2.54 g, 10 mmol) is added, and the mixture is heated at 100°C for 2 hours to form the N-phenacylpyridinium salt.

  • After cooling, the resulting pyridinium salt is filtered and washed with ether.

  • The salt is then added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • The mixture is refluxed for 4 hours.

  • After cooling, the mixture is poured into water, and the precipitated product is collected by filtration and recrystallized from ethanol.

Signaling Pathways and Experimental Workflows

Visual representations of reaction pathways and logical relationships provide a clear understanding of the synthetic strategies.

Pyridine_Synthesis_Alternatives cluster_3HPDN Specialized Precursor cluster_alternatives Versatile Classical Precursors This compound This compound 2,6-Diaminopyridines 2,6-Diaminopyridines This compound->2,6-Diaminopyridines Cyclization Aldehydes_Ketones Aldehydes, Ketones, β-Ketoesters, Enamines Ammonia/Amine Ammonia/Amine Ammonia/Amine->2,6-Diaminopyridines Substituted_Pyridines Polysubstituted Pyridines Aldehydes_Ketones->Substituted_Pyridines Condensation/ Cyclization Ammonia_Source Ammonia Source Ammonia_Source->Substituted_Pyridines

Caption: Comparison of this compound with other precursors.

The following diagram illustrates the general workflow for the synthesis of 2,6-diaminopyridine from this compound.

HPDN_to_DAP_Workflow start Start Materials: This compound, Ammonia, Methanol, Catalyst autoclave Reaction in Autoclave (150°C, 3h) start->autoclave cool_filter Cooling and Filtration autoclave->cool_filter evaporation Solvent Evaporation (in vacuo) cool_filter->evaporation purification Purification (Crystallization/Distillation) evaporation->purification product Final Product: 2,6-Diaminopyridine purification->product

Caption: Workflow for 2,6-diaminopyridine synthesis.

Conclusion

This compound stands out as a highly efficient and specialized precursor for the synthesis of 2,6-diaminopyridines, offering excellent yields under specific reaction conditions. While classical methods like the Hantzsch and Kröhnke syntheses provide broader access to a wider range of polysubstituted pyridines from simple, acyclic precursors, the use of this compound presents a more direct and high-yielding route to a valuable class of pyridine derivatives. The choice of precursor ultimately depends on the target molecule's specific substitution pattern and the desired synthetic strategy. For researchers focused on the development of pharmaceuticals and materials incorporating the 2,6-diaminopyridine scaffold, this compound represents a compelling and advantageous starting material.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxypentanedinitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3-Hydroxypentanedinitrile (CAS No. 13635-05-7), a chemical intermediate utilized in pharmaceutical and fine chemical synthesis. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Identification and Waste Determination

This compound is classified as a hazardous substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards[1]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Due to these hazards, this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles. A formal waste determination must be documented, classifying it as hazardous based on its toxic characteristics.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization or vapor generation is possible, a respirator may be necessary.

Waste Collection and Container Management

Proper containment of this compound waste is critical to prevent exposure and environmental contamination.

Step 1: Container Selection Select a waste container that is compatible with nitriles and is in good condition, free from leaks or cracks. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.

Step 2: Waste Segregation this compound waste should be collected separately from other waste streams to avoid potentially hazardous reactions. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Step 3: Labeling Label the waste container clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant and harmful). The date of waste accumulation should also be clearly marked.

Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal company. The following steps outline the process for preparing the waste for pickup:

Step 1: Pure Chemical Waste Carefully transfer any unwanted or expired this compound into the designated hazardous waste container. Avoid spills and ensure the exterior of the container remains clean.

Step 2: Contaminated Materials Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste. These items should be placed in a sealed, labeled bag before being added to the solid hazardous waste container.

Step 3: Empty Containers Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from this cleaning process must be collected as hazardous waste. After triple-rinsing, the container can be managed as non-hazardous waste, though it is best practice to deface the original label.

Step 4: Storage Pending Disposal Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

Step 5: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup for the waste. Provide them with a detailed inventory of the waste.

Quantitative Hazard Data

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Cat. 4)
Harmful in contact with skinAcute Toxicity, Dermal (Cat. 4)
Causes skin irritationSkin Irritation (Cat. 2)
Causes serious eye irritationEye Irritation (Cat. 2A)
Harmful if inhaledAcute Toxicity, Inhalation (Cat. 4)
May cause respiratory irritationSTOT SE 3

Source: PubChem CID 9855454[1]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B Safety First C Select & Label Compatible Container B->C Containment D Segregate from Incompatible Chemicals C->D Prevent Reactions E Collect Liquid Waste & Contaminated Solids D->E Accumulation F Store in Designated Satellite Accumulation Area E->F Secure Storage G Contact EHS for Waste Pickup F->G Initiate Disposal H Licensed Hazardous Waste Disposal G->H Final Step

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Hydroxypentanedinitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for 3-Hydroxypentanedinitrile, ensuring the well-being of laboratory personnel and environmental protection.

Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Harmful if inhaled.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Given these hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile gloves are a suitable option for protection against a wide range of chemicals.[2] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves frequently, and immediately after known contact with the chemical.
Eyes/Face Safety goggles and face shieldSafety goggles must be worn at all times in the laboratory. When there is a risk of splashing, a face shield must be used in conjunction with goggles to provide full facial protection.
Body Laboratory coatA flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.
Respiratory Chemical fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Feet Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.

Operational Plan: Step-by-Step Handling Procedure

The following workflow ensures a systematic and safe approach to handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Ensure proper ventilation Prepare Materials Prepare Materials Don PPE->Prepare Materials Gather all necessary equipment Dispense Chemical Dispense Chemical Prepare Materials->Dispense Chemical Move to handling phase Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Use in a controlled manner Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Collect all contaminated materials Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Clean work area thoroughly Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Remove protective gear correctly Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste Follow waste disposal plan

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: General Handling

  • Preparation:

    • Verify that the chemical fume hood is operational and has a current certification.

    • Don all required PPE as outlined in the table above.

    • Assemble all necessary laboratory equipment and reagents within the fume hood.

  • Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Dispense the required amount of the chemical using appropriate tools (e.g., pipette, spatula).

    • Conduct the experimental procedure, ensuring that all manipulations are performed within the fume hood.

  • Cleanup:

    • Upon completion of the experiment, segregate all waste materials as described in the disposal plan.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent and then soap and water.

    • Properly doff and dispose of contaminated PPE.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be handled with extreme care to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Storage

Waste TypeContainerLabelingStorage Location
Liquid Waste Leak-proof, chemically compatible container (e.g., glass or polyethylene)"Hazardous Waste: Organic, Non-halogenated, Contains this compound"Designated satellite accumulation area within the laboratory, away from incompatible materials.
Solid Waste (Contaminated PPE, weigh boats, etc.)Lined, puncture-resistant container"Hazardous Waste: Solid, Contaminated with this compound"Designated satellite accumulation area within the laboratory.
Sharps (Contaminated needles, etc.)Approved sharps container"Hazardous Waste: Sharps, Contaminated with this compound"Designated satellite accumulation area within the laboratory.

Disposal Procedure

  • Collection: All waste must be collected in appropriately labeled containers at the point of generation.

  • Labeling: Ensure all waste containers are clearly labeled with their contents and associated hazards.

  • Storage: Store waste in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed environmental waste management company. Do not pour this compound or any organic chemical waste down the drain. [2]

Caution on Nitrile Disposal: Organic compounds containing a nitrile group have the potential to produce highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as in the presence of strong acids or during incineration.[3] Therefore, it is crucial to inform your waste disposal provider that the waste contains a nitrile compound.

Potential for Chemical Treatment (Advanced)

For laboratories with the appropriate expertise and equipment, chemical treatment of the waste stream prior to disposal can be considered to reduce its hazard. Nitriles can be hydrolyzed to less toxic carboxylic acids or their salts under acidic or basic conditions.[4][5] However, the specific conditions for the hydrolysis of this compound would need to be determined and validated in a controlled laboratory setting before being implemented as a standard procedure. This should only be attempted by trained personnel with a thorough understanding of the reaction and its potential hazards.

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxypentanedinitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.